2',5'-Bis-O-(triphenylMethyl)uridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H40N2O6 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42-,43-,44-/m1/s1 |
InChI Key |
DHKUAWARIDEGPI-QQIQMRLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2',5'-bis-O-trityluridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2',5'-bis-O-trityluridine. This protected nucleoside is a critical building block in the chemical synthesis of oligonucleotides and other modified nucleic acid-based therapeutics. Understanding its characteristics is paramount for researchers in drug development and nucleic acid chemistry.
Core Chemical Properties
Precise quantitative data for 2',5'-bis-O-trityluridine is not extensively documented in publicly available literature. However, based on the properties of uridine and the trityl protecting group, the following characteristics can be expected.
| Property | Data |
| Molecular Formula | C47H40N2O6 |
| Molecular Weight | 748.84 g/mol |
| Melting Point | Not definitively reported; expected to be a high-melting solid. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and pyridine; insoluble in water. |
| Appearance | Typically a white to off-white solid. |
| 1H NMR (CDCl3, estimated) | Signals expected in the regions of δ 7.20-7.50 (m, 30H, Trityl-H), δ 7.5-7.8 (d, 1H, H-6), δ 5.8-6.0 (d, 1H, H-1'), δ 5.6-5.8 (d, 1H, H-5), δ 4.0-4.5 (m, 3H, H-2', H-3', H-4'), δ 3.2-3.6 (m, 2H, H-5'a, H-5'b). |
| 13C NMR (CDCl3, estimated) | Expected signals around δ 163 (C-4), δ 150 (C-2), δ 143 (C-6), δ 140 (ipso-Trityl), δ 127-130 (Trityl), δ 102 (C-5), δ 87 (C-1'), δ 86 (C-4'), δ 70-80 (C-2', C-3'), δ 63 (C-5'). |
Molecular Structure
The structure of 2',5'-bis-O-trityluridine features a uridine core with bulky trityl (triphenylmethyl) groups protecting the hydroxyl functions at the 2' and 5' positions of the ribose sugar. This selective protection leaves the 3'-hydroxyl group available for phosphoramidite chemistry, a key step in oligonucleotide synthesis.
Caption: Chemical structure of 2',5'-bis-O-trityluridine.
Experimental Protocols
Synthesis of 2',5'-bis-O-trityluridine
The synthesis of 2',5'-bis-O-trityluridine is typically achieved through the selective tritylation of uridine. The general procedure involves the reaction of uridine with an excess of trityl chloride in the presence of a base, such as pyridine, which also serves as the solvent. The greater reactivity of the primary 5'-hydroxyl group and the 2'-hydroxyl group leads to the desired product.
Materials:
-
Uridine
-
Trityl chloride (Triphenylmethyl chloride)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Uridine is dried under vacuum to remove any residual water.
-
Uridine is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Trityl chloride (typically 2.2 to 2.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of methanol.
-
The pyridine is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification
The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexane is commonly used as the eluent to separate the desired 2',5'-bis-O-trityluridine from mono-tritylated and other byproducts.
Role in Chemical Synthesis
2',5'-bis-O-trityluridine is a key intermediate in the synthesis of modified oligonucleotides. The free 3'-hydroxyl group allows for the introduction of a phosphoramidite moiety. The trityl groups at the 2' and 5' positions protect these hydroxyls during the subsequent steps of oligonucleotide synthesis. The bulky nature of the trityl groups also imparts increased solubility in organic solvents used in automated DNA/RNA synthesizers. The trityl groups are typically removed under acidic conditions after the desired oligonucleotide sequence has been assembled.
Caption: General workflow for the use of 2',5'-bis-O-trityluridine.
The Gatekeeper of Uridine Chemistry: A Technical Guide to Trityl Group Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acid chemistry, the precise manipulation of reactive functional groups is paramount. This is particularly true in the synthesis of modified ribonucleosides like uridine, a cornerstone of RNA-based therapeutics and diagnostics. The strategic use of protecting groups is the art that enables this precision, and among the most vital of these are the trityl groups. This in-depth technical guide provides a comprehensive overview of the function of trityl groups in uridine protection, with a focus on their application in modern drug development and research.
The Core Function: Selective Protection of the 5'-Hydroxyl Group
The primary role of the trityl group and its derivatives, most notably the 4,4'-dimethoxytrityl (DMT) group, is the selective and reversible protection of the primary 5'-hydroxyl group of the uridine ribose sugar.[1][2][3] This "capping" of the 5'-end is fundamental to the widely adopted phosphoramidite method for oligonucleotide synthesis, which proceeds in a 3' to 5' direction.[3][4] By sterically hindering the 5'-hydroxyl, the bulky trityl group prevents its participation in undesired side reactions during the coupling of phosphoramidite monomers to the growing oligonucleotide chain.[1]
The selection of trityl groups for this critical task is due to a unique combination of properties:
-
Steric Hindrance: The voluminous nature of the triphenylmethyl moiety provides excellent steric shielding of the primary 5'-hydroxyl group.[5]
-
Acid Lability: Trityl ethers are stable under the neutral and basic conditions required for phosphoramidite coupling and oxidation steps but are readily cleaved under mild acidic conditions.[1][6] This selective lability is the cornerstone of the cyclical nature of solid-phase oligonucleotide synthesis.
-
Monitoring Capability: The cleavage of the DMT group in an acidic medium produces a stable and intensely colored orange dimethoxytrityl cation.[4] The absorbance of this cation can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[7]
The Chemistry of Trityl Groups and Their Derivatives
The parent trityl (triphenylmethyl, Tr) group can be functionalized with electron-donating groups, such as methoxy groups, on the phenyl rings to fine-tune its acid lability. This has given rise to a family of trityl protecting groups with a range of acid sensitivities.
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |
| Trityl | Tr | Least Labile | 10-50% Trifluoroacetic Acid (TFA) |
| Monomethoxytrityl | MMT | Intermediate | 0.5-1% Trifluoroacetic Acid (TFA) |
| Dimethoxytrityl | DMT | More Labile | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent |
| Trimethoxytrityl | TMT | Most Labile | Even milder acidic conditions |
Data compiled from multiple sources.[6][8]
The increased lability of the methoxy-substituted trityl groups is attributed to the electron-donating nature of the methoxy groups, which stabilize the resulting trityl cation formed during acid-catalyzed cleavage.[6] The trimethoxytrityl (TMT) group is the most acid-responsive, followed by DMT, MMT, and the parent Tr group.[8]
Experimental Protocols
5'-O-DMT Protection of Uridine
This protocol describes a general procedure for the selective protection of the 5'-hydroxyl group of uridine with DMT-Cl.
Materials:
-
Uridine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Methanol
-
Silica Gel for column chromatography
Procedure:
-
Co-evaporate the dried uridine with anhydrous pyridine twice to remove any residual water.
-
Dissolve the uridine in anhydrous pyridine.
-
Add 1.1 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain 5'-O-DMT-uridine.[9]
Detritylation of 5'-O-DMT-Protected Uridine
This protocol outlines the removal of the DMT protecting group under mild acidic conditions.
Materials:
-
5'-O-DMT-protected uridine or oligonucleotide
-
80% Acetic Acid in water or 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Ethanol (for precipitation)
Procedure using 80% Acetic Acid:
-
Dissolve the dried DMT-protected compound in 80% acetic acid.
-
Incubate the solution at room temperature for 20-30 minutes. The solution will turn orange due to the formation of the DMT cation.
-
Quench the reaction by adding an equal volume of ethanol.
-
Lyophilize the sample to remove the acetic acid and ethanol. The deprotected product can be further purified if necessary.[2]
Procedure using 3% Trichloroacetic Acid (on solid support):
-
Wash the solid support containing the DMT-protected oligonucleotide with anhydrous acetonitrile.
-
Pass a solution of 3% TCA in DCM through the column for approximately 60-90 seconds.[10]
-
The eluent containing the orange DMT cation is collected for quantification.
-
Wash the solid support thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation, preparing it for the next coupling cycle.[10]
Orthogonal Protection Strategies
In the synthesis of complex modified nucleosides, orthogonal protection strategies are essential.[11][12] This involves using multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting the others. For uridine, a trityl group on the 5'-hydroxyl can be used in conjunction with other protecting groups on the 2'- and 3'-hydroxyls and the nucleobase itself. For example, acid-labile trityl groups are orthogonal to base-labile protecting groups often used for the exocyclic amines of other nucleobases and the phosphodiester backbone.[11]
Visualizing the Workflow
The following diagrams illustrate the key processes involving trityl groups in uridine protection and oligonucleotide synthesis.
Caption: Workflow for the 5'-O-DMT protection of uridine.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Conclusion
Trityl groups, and in particular the DMT group, are indispensable tools in the chemical synthesis and modification of uridine and other nucleosides. Their unique combination of steric bulk, tunable acid lability, and utility in reaction monitoring has solidified their role as the "gatekeepers" of modern oligonucleotide synthesis. A thorough understanding of their chemistry and application is essential for researchers and professionals in the fields of drug discovery, diagnostics, and synthetic biology who seek to harness the power of nucleic acid-based technologies.
References
- 1. ashansenlab.com [ashansenlab.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
An In-depth Technical Guide to the Solubility of 2',5'-bis-O-trityluridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2',5'-bis-O-trityluridine, a protected nucleoside analog crucial in oligonucleotide synthesis and various biomedical research applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of 2',5'-bis-O-trityluridine in a range of common organic solvents. The guide details the well-established shake-flask method for determining equilibrium solubility, outlines a structured approach to data presentation, and includes visualizations to clarify experimental workflows and the factors influencing solubility.
Introduction
2',5'-bis-O-trityluridine is a derivative of uridine where the 2' and 5' hydroxyl groups of the ribose sugar are protected by bulky trityl (triphenylmethyl) groups. This protection strategy is fundamental in synthetic organic chemistry, particularly in the stepwise synthesis of RNA fragments, as it prevents unwanted side reactions. The solubility of this protected nucleoside in various organic solvents is a critical parameter for reaction setup, purification, and formulation development. An understanding of its solubility behavior allows for the optimization of reaction conditions, improvement of yields, and efficient purification processes.
The introduction of the two large, nonpolar trityl groups significantly alters the solubility profile of the parent uridine molecule, decreasing its polarity and increasing its affinity for nonpolar organic solvents. Silylation is another method used to convert polar pyrimidine bases into more lipophilic silyl compounds that are readily soluble in organic solvents.[1] This guide provides the necessary protocols for systematically determining the solubility of 2',5'-bis-O-trityluridine.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of 2',5'-bis-O-trityluridine at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | ||||
| Dimethylformamide (DMF) | 6.4 | To be determined | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | To be determined | |
| Acetonitrile (ACN) | 5.8 | To be determined | To be determined | |
| Acetone | 5.1 | To be determined | To be determined | |
| Polar Protic | ||||
| Methanol (MeOH) | 5.1 | To be determined | To be determined | |
| Ethanol (EtOH) | 4.3 | To be determined | To be determined | |
| Isopropanol (IPA) | 3.9 | To be determined | To be determined | |
| Nonpolar | ||||
| Dichloromethane (DCM) | 3.1 | To be determined | To be determined | |
| Chloroform | 4.1 | To be determined | To be determined | |
| Tetrahydrofuran (THF) | 4.0 | To be determined | To be determined | |
| Ethyl Acetate | 4.4 | To be determined | To be determined | |
| Toluene | 2.4 | To be determined | To be determined | |
| Hexane | 0.1 | To be determined | To be determined | |
| Diethyl Ether | 2.8 | To be determined | To be determined |
Experimental Protocol for Determining Thermodynamic Solubility
The following protocol details the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[2] This method is reliable and widely accepted for generating accurate solubility data.
3.1. Materials
-
2',5'-bis-O-trityluridine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation: Add an excess amount of solid 2',5'-bis-O-trityluridine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[2] The temperature should be controlled and recorded (e.g., 25°C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove all undissolved particles.[3]
-
Quantification:
-
Prepare a series of standard solutions of 2',5'-bis-O-trityluridine of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.[3][4]
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of 2',5'-bis-O-trityluridine in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
-
Data Reporting: Report the solubility in mg/mL and mol/L at the specified temperature. Note any visual observations, such as color changes or gel formation.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of protected nucleosides.
Caption: Experimental workflow for determining the equilibrium solubility of 2',5'-bis-O-trityluridine.
Caption: Factors influencing the solubility of 2',5'-bis-O-trityluridine in organic solvents.
References
An In-depth Technical Guide on 2',5'-bis-O-trityluridine
This technical guide provides a comprehensive overview of 2',5'-bis-O-trityluridine, a protected nucleoside derivative crucial for the chemical synthesis of oligonucleotides and in various biochemical studies. This document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry.
Core Data Presentation
The quantitative data for 2',5'-bis-O-trityluridine, based on its chemical structure derived from uridine and two trityl protecting groups, are summarized below.
| Parameter | Value |
| Chemical Formula | C47H40N2O6 |
| Molecular Weight | 728.84 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Note: The molecular weight and formula are calculated based on the structure of uridine with two trityl groups attached at the 2' and 5' positions of the ribose sugar.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of 2',5'-bis-O-trityluridine.
1. Synthesis of 2',5'-bis-O-trityluridine
This protocol describes a common method for the selective protection of the hydroxyl groups of uridine.
-
Materials:
-
Uridine
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
-
Procedure:
-
Dissolve uridine in a minimal amount of anhydrous pyridine and DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add trityl chloride (approximately 2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 2',5'-bis-O-trityluridine as a solid.
-
2. Characterization of 2',5'-bis-O-trityluridine
The identity and purity of the synthesized compound can be confirmed using the following analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The presence of the trityl groups will be indicated by characteristic signals in the aromatic region (typically between 7.2 and 7.5 ppm in ¹H NMR). The attachment to the 2' and 5' positions can be confirmed by the chemical shifts of the ribose protons.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the compound, confirming the expected mass-to-charge ratio corresponding to the molecular formula C47H40N2O6.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC can be employed to assess the purity of the synthesized 2',5'-bis-O-trityluridine.
-
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of 2',5'-bis-O-trityluridine.
Signaling Pathway Context: Role of Uridine in Pyrimidine Metabolism
While 2',5'-bis-O-trityluridine is a synthetic molecule, its core, uridine, is a key component in cellular pyrimidine metabolism. The following diagram shows a simplified pathway involving uridine.
The Role of 2',5'-bis-O-trityluridine in Phosphoramidite Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide delves into the principles of phosphoramidite chemistry, a cornerstone of synthetic nucleic acid chemistry, with a specific focus on the potential role of 2',5'-bis-O-trityluridine. While phosphoramidite chemistry is the gold standard for the synthesis of DNA and RNA oligonucleotides, a comprehensive review of the scientific literature indicates that 2',5'-bis-O-trityluridine is not a standard or commonly utilized reagent in this methodology. This guide will elucidate the fundamental principles of protecting groups in phosphoramidite chemistry, detail the established strategies for uridine protection, and explore the hypothetical challenges and potential niche applications of a bis-tritylated uridine building block. Furthermore, this document will provide an in-depth overview of standard experimental protocols and quantitative data relevant to the synthesis of modified oligonucleotides, offering a valuable resource for researchers in the field.
Fundamentals of Phosphoramidite Chemistry
Phosphoramidite chemistry is a highly efficient, stepwise method for the chemical synthesis of oligonucleotides. The process relies on the sequential addition of nucleoside phosphoramidites, which are nucleosides with a reactive phosphoramidite group at the 3'-hydroxyl and a protecting group on the 5'-hydroxyl. The synthesis cycle consists of four key steps:
-
Deblocking (Detritylation): The removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the growing oligonucleotide chain, which is attached to a solid support.
-
Coupling: The coupling of the newly freed 5'-hydroxyl with the next nucleoside phosphoramidite in the sequence.
-
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The conversion of the unstable phosphite triester linkage to a stable phosphate triester linkage.
This cycle is repeated until the desired oligonucleotide sequence is assembled. The success of this process hinges on the use of appropriate protecting groups for the nucleoside's functional groups (hydroxyls and exocyclic amines) to ensure regioselective bond formation.
The Critical Role of Protecting Groups in Uridine Phosphoramidite Chemistry
In RNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides necessitates an additional protecting group compared to DNA synthesis. The choice of protecting groups is governed by the principle of orthogonal protection , which allows for the selective removal of one protecting group without affecting others. For uridine, the following protecting groups are standard in phosphoramidite chemistry:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is almost universally protected with the acid-labile dimethoxytrityl (DMT) group. Its removal is typically the first step in each synthesis cycle and is achieved by treatment with a mild acid.
-
2'-Hydroxyl Protection: The 2'-hydroxyl group requires a protecting group that is stable to the acidic conditions of detritylation and the basic conditions of final deprotection and cleavage from the solid support, yet can be removed under specific conditions. Common 2'-hydroxyl protecting groups include:
-
tert-Butyldimethylsilyl (TBDMS): Removable with fluoride ions.
-
Triisopropylsilyloxymethyl (TOM): Removable with fluoride ions.
-
Fluoromethyl (Fpmp): Removable under specific basic conditions.
-
-
3'-Phosphoramidite: The 3'-hydroxyl is derivatized to a reactive phosphoramidite, typically a diisopropylamino phosphoramidite, which enables the coupling reaction.
2',5'-bis-O-trityluridine: A Hypothetical Reagent in Phosphoramidite Chemistry
A thorough review of the scientific literature does not reveal the use of 2',5'-bis-O-trityluridine as a phosphoramidite building block for routine oligonucleotide synthesis. The trityl group, being acid-labile like the standard 5'-DMT group, presents significant challenges for its application in a standard phosphoramidite synthesis cycle.
Challenges in Synthesis and Application
-
Lack of Orthogonality: The primary obstacle is the lack of orthogonal deprotection. Both trityl groups at the 2' and 5' positions would be removed simultaneously under the acidic conditions used for detritylation. This would expose both hydroxyl groups, leading to a loss of regioselectivity in the subsequent coupling step and resulting in branched and undefined products.
-
Steric Hindrance: The bulky nature of two trityl groups could sterically hinder the phosphitylation of the 3'-hydroxyl group, making the synthesis of the phosphoramidite monomer challenging. Furthermore, it could impede the efficiency of the coupling reaction during oligonucleotide synthesis.
-
Phosphitylation: The synthesis of a stable 3'-O-phosphoramidite of 2',5'-bis-O-trityluridine would be a synthetic hurdle.
Potential Niche Applications (Hypothetical)
While not suitable for standard linear oligonucleotide synthesis, a 2',5'-bis-O-trityluridine derivative could hypothetically be explored in highly specialized applications, such as:
-
Intermediate for Novel Monomers: It could serve as a precursor for the synthesis of other modified uridine phosphoramidites where the simultaneous protection of the 2' and 5' positions is advantageous for a specific chemical transformation at another position of the nucleoside.
-
Synthesis of Symmetrical Branched Dimers: In a solution-phase synthesis, it might be used to create symmetrical branched structures, although this would fall outside the realm of standard solid-phase phosphoramidite chemistry.
Established Methods for the Synthesis of Modified Oligonucleotides
The synthesis of oligonucleotides with modifications, such as branched RNA, requires sophisticated strategies employing orthogonal protecting groups.
Synthesis of Branched RNA
The synthesis of branched RNA, which contains a 2',5'-phosphodiester linkage, is a prime example of the need for advanced protecting group strategies. This is typically achieved by using a branch-point ribonucleoside phosphoramidite with orthogonal protecting groups on the 2'- and 3'-hydroxyls, allowing for the sequential growth of the different branches of the RNA. The protecting group schemes for such syntheses are complex and do not involve the use of 2',5'-bis-O-trityl protection.
Data Presentation
Table 1: Standard Protecting Groups for Uridine in RNA Phosphoramidite Chemistry
| Position | Protecting Group | Abbreviation | Deprotection Condition |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) |
| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Ions (e.g., TBAF) |
| 2'-Hydroxyl | Triisopropylsilyloxymethyl | TOM | Fluoride Ions (e.g., TBAF) |
| 3'-Hydroxyl | (2-Cyanoethyl)-N,N-diisopropylphosphoramidite | - | Activated for coupling |
Table 2: Representative Coupling Efficiencies of Standard Phosphoramidites
| Phosphoramidite | Average Coupling Efficiency (%) |
| DNA Phosphoramidites | > 99% |
| RNA Phosphoramidites (2'-O-TBDMS) | 98-99% |
| Modified Phosphoramidites | Variable (dependent on modification) |
Note: Coupling efficiencies are highly dependent on the synthesizer, reagents, and protocol used.
Experimental Protocols
Standard Solid-Phase RNA Synthesis Cycle
-
Solid Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass, CPG) via its 3'-hydroxyl group.
-
Detritylation: The 5'-DMT group is removed by treating the solid support with a solution of 3% trichloroacetic acid in dichloromethane for 60-120 seconds. The support is then washed with acetonitrile.
-
Coupling: The next RNA phosphoramidite (0.1 M in acetonitrile) and an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) are delivered to the support. The coupling reaction proceeds for 5-15 minutes. The support is then washed with acetonitrile.
-
Capping: A capping solution (e.g., acetic anhydride/lutidine/THF) is added to the support for 30-60 seconds to block any unreacted 5'-hydroxyls. The support is then washed.
-
Oxidation: An oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) is added to the support for 60 seconds to convert the phosphite triester to a phosphate triester. The support is then washed.
-
Repeat: The cycle is repeated until the desired sequence is synthesized.
Deprotection and Cleavage of the Oligonucleotide
-
Cleavage from Support and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-Hydroxyl Deprotection: The oligonucleotide is then treated with a fluoride-containing reagent, such as 1 M tetrabutylammonium fluoride (TBAF) in THF, at room temperature for 12-24 hours to remove the 2'-TBDMS protecting groups.
-
Purification: The final oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Visualizations
Standard Phosphoramidite Synthesis Cycle
Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.
Orthogonal Protection Strategy in RNA Synthesis
Caption: Orthogonal protecting groups for uridine in RNA phosphoramidite synthesis.
Conclusion
While the query into the role of 2',5'-bis-O-trityluridine in phosphoramidite chemistry is a valid scientific question, the available evidence strongly suggests that it is not a viable or utilized reagent for standard oligonucleotide synthesis. The principles of orthogonal protection are fundamental to the success of phosphoramidite chemistry, and the use of two identical, acid-labile trityl groups at the 2' and 5' positions would violate these principles, leading to a loss of synthetic control. Researchers and drug development professionals should continue to rely on the well-established and robust methods of phosphoramidite chemistry that employ proven orthogonal protecting group strategies for the synthesis of both standard and modified oligonucleotides. Future innovations in this field will likely continue to focus on the development of novel protecting groups that offer enhanced stability, easier removal, and greater compatibility with a wider range of chemical modifications.
A Deep Dive into Acid-Labile Protecting Groups for Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. From siRNA and mRNA vaccines to aptamers and ribozymes, the ability to generate high-purity, custom RNA sequences is paramount. Central to this process is the intricate choreography of protecting groups, which shield reactive functional groups on the ribonucleoside phosphoramidite building blocks during solid-phase synthesis. This guide provides an in-depth technical exploration of acid-labile protecting groups, a critical class of these chemical guardians, detailing their mechanisms, applications, and the experimental protocols for their use.
The Core Principle: Orthogonal Protection in RNA Synthesis
Solid-phase RNA synthesis is a cyclical process involving the sequential addition of ribonucleoside phosphoramidites to a growing chain attached to a solid support. To ensure the correct 3' to 5' assembly, a strategy of orthogonal protection is employed. This means that different categories of protecting groups can be removed under distinct chemical conditions without affecting the others.
The key players in this strategy are:
-
A base-labile protecting group for the exocyclic amines of the nucleobases (A, C, and G) and the phosphate backbone.
-
An acid-labile protecting group for the 5'-hydroxyl (5'-OH) group, which is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
A protecting group for the 2'-hydroxyl (2'-OH) group of the ribose sugar, which must remain stable throughout the synthesis and be removed under conditions that do not degrade the final RNA product.[1]
This guide focuses on the pivotal role of acid-labile protecting groups, primarily the 5'-O-protecting group, which drives the chain elongation, and acid-labile 2'-O-protecting groups, which offer an alternative deprotection strategy.
The Workhorse of 5'-Hydroxyl Protection: The Dimethoxytrityl (DMT) Group
The 4,4'-dimethoxytrityl (DMT) group is the most widely used acid-labile protecting group for the 5'-OH of nucleosides in both DNA and RNA synthesis.[2][3] Its popularity stems from several key advantages:
-
Ease of Removal: The DMT group is readily cleaved by a brief treatment with a mild organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][5]
-
Stability: It is stable to the basic conditions required for the removal of base and phosphate protecting groups.[2]
-
Monitoring of Synthesis Efficiency: The DMT cation released upon deprotection has a strong orange color and a characteristic absorbance at 498 nm, which allows for the real-time monitoring of the coupling efficiency at each step of the synthesis.[5][6]
Mechanism of DMT Deprotection
The cleavage of the DMT group is a classic acid-catalyzed reaction. The acid protonates the ether oxygen linking the DMT group to the 5'-hydroxyl of the ribose. This is followed by the departure of the stable, resonance-stabilized DMT carbocation, leaving the free 5'-hydroxyl ready for the next coupling reaction.
The Solid-Phase RNA Synthesis Cycle
The following diagram illustrates the central role of the acid-labile DMT group in the standard solid-phase RNA synthesis cycle using phosphoramidite chemistry.
2'-Hydroxyl Protecting Groups: A Critical Choice
The choice of the 2'-OH protecting group is arguably the most critical decision in RNA synthesis, as it significantly impacts the overall yield and purity of the final product.[2] This group must be robust enough to withstand the repeated acid treatments for DMT removal and the final basic deprotection of the nucleobases, yet be removable under conditions that do not cause cleavage of the phosphodiester backbone. While many 2'-OH protecting groups are fluoride-labile, some acid-labile options have also been developed.
The Rise of Silyl Ethers: TBDMS and TOM
The most common strategy for 2'-OH protection involves the use of silyl ethers, which are typically removed by a fluoride source. The tert-butyldimethylsilyl (TBDMS or TBS) group has been a long-standing choice for 2'-OH protection.[2][7] However, its steric bulk can lead to longer coupling times and reduced coupling efficiencies.[7]
To address this, the 2'-O-triisopropylsilyloxymethyl (TOM) protecting group was developed.[7][8][9] The spacer between the silyl group and the ribose reduces steric hindrance, leading to higher coupling yields and shorter reaction times.[7][8][9]
An Alternative Strategy: The Acid-Labile ACE Group
An alternative to the standard 5'-acid-labile, 2'-fluoride-labile strategy is the use of an acid-labile 2'-OH protecting group. The 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester group is one such example.[7] This "inverse" approach requires a fluoride-labile 5'-O-silyl ether protecting group. The ACE group is stable during synthesis but is removed under weakly acidic conditions after the nucleobase protecting groups have been cleaved.[7] This strategy can offer very high coupling efficiencies and allows for the purification of the RNA with the 2'-protecting groups still attached, which can protect the RNA from RNase degradation.[7]
Quantitative Comparison of Common Protecting Group Strategies
The selection of a protecting group strategy has a direct impact on the efficiency and outcome of RNA synthesis. The following table summarizes key quantitative data for some of the most common protecting groups.
| Protecting Group | Target Hydroxyl | Lability | Typical Deprotection Conditions | Avg. Coupling Time (min) | Avg. Coupling Efficiency (%) | Key Advantages | Key Disadvantages |
| DMT | 5'-OH | Acid | 3% Trichloroacetic acid in Dichloromethane | N/A | N/A | Allows for synthesis monitoring; High stability | Can cause minor depurination with prolonged exposure |
| TBDMS | 2'-OH | Fluoride | 1M TBAF in THF; Triethylamine trihydrofluoride | up to 6[7] | ~98% | Well-established; Commercially available | Steric hindrance; Risk of 2' to 3' migration[1][8] |
| TOM | 2'-OH | Fluoride | 1M TBAF in THF; Triethylamine trihydrofluoride | ~2-3 | >99% | Reduced steric hindrance; High coupling yields[8][9] | Higher cost of monomers |
| ACE | 2'-OH | Acid | Weakly acidic buffer (pH 3.8) | ~1.5 | >99% | Very high coupling efficiency; RNA can be purified with 2'-protection on[7] | Requires a fluoride-labile 5'-protecting group, not compatible with DMT[1] |
Detailed Experimental Protocols
The following are generalized protocols for the key deprotection steps involving acid-labile groups. Note: These are illustrative protocols and should be optimized based on the specific sequence, scale, and equipment. Always refer to the manufacturer's guidelines for specific reagents.
Protocol 1: On-Synthesizer Detritylation of the 5'-DMT Group
This process is automated on a DNA/RNA synthesizer.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: a. The synthesis column containing the solid support-bound RNA is washed with anhydrous acetonitrile. b. The detritylation solution (3% TCA in DCM) is passed through the column for a specified time (typically 60-120 seconds). c. The orange-colored effluent containing the DMT cation is collected for spectrophotometric analysis to determine coupling yield. d. The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid before the next coupling step.
Protocol 2: Post-Synthesis Deprotection and Cleavage
This protocol outlines the general steps after the full-length RNA has been synthesized. This example uses a TBDMS 2'-OH protection strategy.
-
Cleavage and Base Deprotection: a. The solid support is transferred to a sealed vial. b. A solution of concentrated ammonium hydroxide and methylamine (AMA) is added.[10] c. The vial is heated (e.g., 65°C for 10 minutes) to cleave the RNA from the support and remove the protecting groups from the nucleobases and phosphate backbone.[11] d. The solution is cooled, and the supernatant containing the crude RNA is transferred to a new tube. The solid support is discarded. e. The solvent is evaporated to dryness.
-
2'-O-TBDMS Group Removal: a. The dried RNA pellet is resuspended in a solution of anhydrous dimethyl sulfoxide (DMSO).[11] b. Triethylamine (TEA) is added, followed by triethylamine trihydrofluoride (TEA·3HF).[11] c. The mixture is heated (e.g., 65°C for 2.5 hours) to effect the desilylation.[11] d. The reaction is quenched with an appropriate buffer.[11] e. The fully deprotected RNA is then purified, typically by HPLC or gel electrophoresis.
Logical Relationships in Protecting Group Strategy
The choice of protecting groups is a series of interdependent decisions. The following diagram illustrates the logical flow for selecting a compatible set of protecting groups for RNA synthesis.
Conclusion
Acid-labile protecting groups are indispensable tools in the chemical synthesis of RNA. The DMT group, in particular, remains the industry standard for 5'-hydroxyl protection due to its reliability and the convenient method it provides for monitoring synthesis efficiency. While the majority of 2'-OH protection strategies rely on fluoride-labile silyl ethers, the development of acid-labile 2'-OH groups like ACE offers a powerful alternative with distinct advantages. A thorough understanding of the chemistry, deprotection conditions, and quantitative performance of these groups is essential for researchers and drug development professionals seeking to produce high-quality synthetic RNA for a wide range of applications. The careful selection of an orthogonal protecting group strategy is fundamental to achieving high yields and purity in RNA synthesis.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA寡核苷酸合成 [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. atdbio.com [atdbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. massbio.org [massbio.org]
- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
A Technical Guide to 2',5'-bis-O-trityluridine: Synthesis, Properties, and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
While a specific CAS number for 2',5'-bis-O-trityluridine is not readily found in major chemical databases, its structure and properties can be inferred from the well-established chemistry of uridine and trityl protecting groups. The trityl (triphenylmethyl) group is a bulky protecting group commonly used for primary alcohols due to steric hindrance. Its application to nucleosides allows for selective modification of the sugar moiety.
Table 1: Chemical Data for 2',5'-bis-O-trityluridine
| Property | Value |
| Chemical Name | 2',5'-bis-O-triphenylmethyluridine |
| Molecular Formula | C47H40N2O6 |
| Molecular Weight | 748.84 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and pyridine |
| CAS Number | Not assigned or not readily available |
Supplier Information
As of late 2025, 2',5'-bis-O-trityluridine is not listed as a stock item by major chemical suppliers. Researchers requiring this compound will likely need to synthesize it in-house or obtain it through a custom synthesis service. The starting material, uridine, is widely available from suppliers such as:
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific
-
Carbosynth
-
TCI Chemicals
Experimental Protocol: Synthesis of 2',5'-bis-O-trityluridine
The synthesis of 2',5'-bis-O-trityluridine from uridine involves the selective protection of the 5' and 2' hydroxyl groups with trityl chloride. The 5'-hydroxyl is the most reactive primary alcohol and can be protected under standard conditions. The subsequent protection of the 2'-hydroxyl group can be achieved, although the simultaneous protection of the 2' and 5' positions while leaving the 3'-hydroxyl free requires careful control of reaction conditions.
Materials:
-
Uridine
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve uridine in anhydrous pyridine in a round-bottom flask.
-
First Tritylation (5'-O-tritylation): Cool the solution in an ice bath. Add a slight excess (e.g., 1.1 equivalents) of trityl chloride portion-wise. Add a catalytic amount of DMAP.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The formation of 5'-O-trityluridine will be observed.
-
Second Tritylation (2'-O-tritylation): Once the formation of the mono-tritylated product is complete, add a second equivalent of trityl chloride to the reaction mixture. The reaction may require gentle heating (e.g., 40-50 °C) to facilitate the protection of the more sterically hindered 2'-hydroxyl group.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture and quench the excess trityl chloride by adding a small amount of methanol.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired 2',5'-bis-O-trityluridine.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Logical Workflow for Synthesis and Application
The synthesis of 2',5'-bis-O-trityluridine is a key step in the preparation of modified nucleosides for various applications, including the synthesis of oligonucleotides with specific modifications at the 3'-position.
Caption: Synthetic workflow for 2',5'-bis-O-trityluridine and its subsequent use.
Signaling Pathway Context
Protected nucleosides like 2',5'-bis-O-trityluridine are not directly involved in cellular signaling. They are synthetic intermediates used to create modified nucleosides or oligonucleotides, which can then be used to study or modulate biological pathways. For instance, a modified oligonucleotide could be designed to interact with specific mRNA or miRNA, thereby influencing gene expression pathways.
Caption: Use of a modified nucleoside in probing a signaling pathway.
The Trityl Group: A Cornerstone in the Synthesis of Life's Building Blocks
An In-depth Technical Guide on the Discovery and History of Trityl Protecting Groups in Nucleoside Chemistry
For researchers, scientists, and drug development professionals engaged in the intricate world of nucleic acid chemistry, the ability to selectively protect and deprotect functional groups is paramount. Among the arsenal of protecting groups developed over the last century, the trityl group and its derivatives have emerged as indispensable tools, particularly in the automated synthesis of oligonucleotides. This guide delves into the discovery and historical evolution of trityl protecting groups in nucleoside chemistry, providing a comprehensive overview of their application, quantitative data on their performance, detailed experimental protocols, and a visual representation of their role in the elegant dance of chemical DNA and RNA synthesis.
From Serendipity to Strategy: The Dawn of the Trityl Era
The story of the trityl (triphenylmethyl) group begins not in the realm of nucleosides, but in the broader field of organic chemistry. Its utility as a protecting group for primary alcohols was first recognized in the 1920s and 1930s through the pioneering work of chemists like Helferich and Bredereck in carbohydrate chemistry. They observed that the bulky nature of the trityl group led to a selective reaction with the less sterically hindered primary hydroxyl groups of sugars.
However, it was the groundbreaking work of Nobel laureate Har Gobind Khorana and his colleagues in the 1950s and 1960s that firmly established the trityl group as a cornerstone of nucleoside chemistry and, by extension, the chemical synthesis of genes. Khorana's ambitious goal of synthesizing a functional gene necessitated a robust and reliable method for the stepwise assembly of oligonucleotides. The trityl group, with its selective affinity for the 5'-primary hydroxyl group of nucleosides and its acid-labile nature, provided the perfect solution for temporarily masking this reactive site during the formation of phosphodiester bonds.
This innovation paved the way for the development of solid-phase oligonucleotide synthesis, a technique that revolutionized molecular biology and genomics. The initial use of the simple trityl (Tr) group soon gave way to the development of its methoxy-substituted derivatives: the monomethoxytrityl (MMT) and the now-ubiquitous 4,4'-dimethoxytrityl (DMT) groups. These derivatives offered a crucial advantage: increased acid lability, allowing for their removal under milder conditions and thus minimizing the risk of depurination, an undesirable side reaction that can cleave the glycosidic bond in purine nucleosides. The introduction of the DMT group, in particular, was a pivotal moment, enabling the high-yield, automated synthesis of oligonucleotides that is standard practice today.[1]
Quantifying the Advantage: A Comparison of Trityl Protecting Groups
The evolution from Tr to MMT and DMT was driven by the need for finer control over the deprotection step. The electron-donating methoxy groups on the phenyl rings stabilize the trityl cation that is formed upon acid-catalyzed cleavage, thereby increasing the rate of deprotection. This difference in lability is not merely qualitative; it has been quantified through kinetic studies, providing a clear rationale for the selection of a particular trityl derivative for a specific application.
| Protecting Group | Structure | Relative Rate of Acid-Catalyzed Deprotection (approx.) | Typical Deprotection Conditions |
| Trityl (Tr) | Triphenylmethyl | 1 | Strong acids (e.g., HBr in acetic acid) |
| Monomethoxytrityl (MMT) | 4-Methoxyphenyldiphenylmethyl | 10 - 50 | 80% Acetic Acid |
| Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)phenylmethyl | >500 | 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane |
This table summarizes the relative lability of common trityl protecting groups used in nucleoside chemistry. The enhanced reactivity of the DMT group allows for its rapid and efficient removal under very mild acidic conditions, which is critical for the fidelity of automated oligonucleotide synthesis.
In the Lab: Key Experimental Protocols
The successful application of trityl protecting groups hinges on well-defined and reproducible experimental procedures. Below are detailed methodologies for the two key steps: the protection of the 5'-hydroxyl group of a nucleoside and the subsequent deprotection to allow for chain elongation.
Protocol 1: Synthesis of 5'-O-Dimethoxytrityl-Thymidine
This protocol describes the selective protection of the 5'-hydroxyl group of thymidine using dimethoxytrityl chloride.
Materials:
-
Thymidine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Thymidine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, 4,4'-dimethoxytrityl chloride (typically 1.1 to 1.5 molar equivalents) is added portion-wise with stirring at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a small amount of methanol.
-
The pyridine is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5'-O-dimethoxytrityl-thymidine.
Protocol 2: Deprotection (Detritylation) of a 5'-O-DMT-Nucleoside on Solid Support
This protocol outlines the removal of the DMT group from a nucleoside attached to a solid support, a critical step in the cycle of automated oligonucleotide synthesis.
Materials:
-
5'-O-DMT-nucleoside bound to a solid support (e.g., controlled pore glass, CPG)
-
Dichloromethane (DCM), anhydrous
-
3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in DCM
-
Acetonitrile, anhydrous
-
Capping solution (e.g., acetic anhydride and N-methylimidazole in pyridine/THF)
Procedure:
-
The solid support with the attached 5'-O-DMT-nucleoside is contained within a synthesis column.
-
The column is washed with anhydrous dichloromethane to ensure an anhydrous environment.
-
A solution of 3% DCA or TCA in DCM is passed through the column. The bright orange color of the dimethoxytrityl cation is immediately observed, indicating the cleavage of the DMT group. The intensity of this color can be measured spectrophotometrically to quantify the yield of the preceding coupling step.
-
The flow of the acidic solution is continued for a specific duration (typically 1-3 minutes) to ensure complete detritylation.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.
-
The support-bound nucleoside with the now free 5'-hydroxyl group is ready for the next coupling reaction in the oligonucleotide synthesis cycle. The capping step is typically performed after the coupling reaction to block any unreacted 5'-hydroxyl groups.
Visualizing the Process: Workflows and Relationships
To better understand the logical connections and workflows involved in the use of trityl protecting groups, the following diagrams are provided in the DOT language for Graphviz.
Caption: Evolution of Trityl Protecting Groups.
Caption: Solid-Phase Oligonucleotide Synthesis Cycle.
Conclusion: An Enduring Legacy
From its origins in carbohydrate chemistry to its central role in the automated synthesis of DNA and RNA, the trityl protecting group has left an indelible mark on the landscape of bioorganic chemistry. The logical progression from the simple trityl group to the highly labile dimethoxytrityl group is a testament to the ingenuity of chemists in fine-tuning molecular tools to meet the demands of increasingly complex synthetic challenges. The principles established by Khorana and others, centered around the strategic use of the trityl group, continue to underpin the technologies that drive advancements in diagnostics, therapeutics, and synthetic biology. For any researcher in the field, a deep understanding of the history, chemistry, and application of trityl protecting groups is not merely academic; it is fundamental to the art of building the molecules of life.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of 2',5'-Linked RNA using 2',5'-bis-O-trityluridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA oligonucleotides with non-canonical linkages is a rapidly growing field of interest in drug development and molecular biology. Among these, 2',5'-linked RNA molecules have garnered significant attention due to their unique structural properties and potential therapeutic applications. Unlike the native 3',5'-phosphodiester bonds, the 2',5' linkage can confer resistance to nuclease degradation and modulate the binding affinity to complementary nucleic acid strands.[1][2] These characteristics make 2',5'-linked oligonucleotides promising candidates for antisense therapies, RNA interference (RNAi), and aptamer development.[1][2]
This document provides detailed application notes and a generalized protocol for the solid-phase synthesis of 2',5'-linked RNA oligonucleotides using a custom uridine phosphoramidite building block: 2',5'-bis-O-dimethoxytrityl-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
Application Notes
Advantages of 2',5'-Linked RNA
-
Nuclease Resistance: The 2',5'-phosphodiester bond is not readily recognized by many cellular nucleases, leading to a significantly longer half-life in biological systems compared to native 3',5'-RNA.[2]
-
Modulation of Duplex Stability: The incorporation of 2',5' linkages can alter the thermal stability (Tm) of RNA duplexes. This property can be harnessed to fine-tune the binding affinity of therapeutic oligonucleotides to their target sequences.
-
Unique Structural Conformations: The 2',5' linkage imparts a distinct backbone geometry, which can influence the overall three-dimensional structure of the RNA molecule and its interaction with proteins and other molecules.[3]
Challenges and Considerations
-
Phosphoramidite Monomer Synthesis: The synthesis of the 2',5'-bis-O-trityluridine phosphoramidite monomer is a custom process and is not as readily available as standard 3',5'-phosphoramidites.
-
Coupling Efficiency: The steric hindrance posed by the two trityl groups may lead to lower coupling efficiencies compared to standard RNA synthesis.[4] Optimization of coupling time and activator concentration is crucial for achieving acceptable yields.
-
Deprotection: The choice of deprotection conditions is critical to avoid any potential side reactions or degradation of the final product. Milder deprotection strategies may be required.[5][6]
-
Purification: Due to the potential for a higher incidence of failure sequences resulting from lower coupling efficiencies, robust purification methods such as HPLC or PAGE are essential to isolate the full-length product.[7]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2',5'-Linked RNA
This protocol describes the automated solid-phase synthesis of a linear 2',5'-oligoribonucleotide using a 2',5'-bis-O-dimethoxytrityl-uridine-3'-phosphoramidite. The synthesis is performed on a standard automated DNA/RNA synthesizer.
Materials:
-
2',5'-bis-O-dimethoxytrityl-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (16% N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
Synthesis Cycle:
The synthesis proceeds in a 3' to 5' direction, with the following steps repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution. The release of the dimethoxytrityl cation (orange color) can be monitored to estimate coupling efficiency.
-
Coupling: The 2',5'-bis-O-trityluridine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 10-15 minutes) may be necessary to overcome potential steric hindrance.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.
This cycle is repeated until the desired sequence is synthesized.
Protocol 2: Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobase are removed.
Reagents:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA)
Procedure:
-
Cleavage and Base Deprotection: The CPG support is treated with AMA solution at room temperature for 2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.
-
Drying: The supernatant containing the oligonucleotide is collected and dried completely using a speed vacuum concentrator.
-
2'-Hydroxyl Deprotection (Desilylation - if applicable for other monomers): Note: As the specified monomer does not have a 2'-silyl protecting group, this step would be omitted. If other, standard RNA phosphoramidites were included in the synthesis, this step would be necessary. The dried oligonucleotide is resuspended in a solution of TEA·3HF in NMP and TEA and heated at 65°C for 2.5 hours to remove the 2'-TBDMS or TOM protecting groups.[5][6]
-
Precipitation: The fully deprotected oligonucleotide is precipitated from the solution by adding n-butanol and cooling to -20°C.
-
Washing and Drying: The precipitated oligonucleotide is pelleted by centrifugation, washed with ethanol, and dried.
Protocol 3: Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.
Methods:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high resolution and is suitable for purifying longer oligonucleotides. The desired product band is visualized by UV shadowing, excised from the gel, and the RNA is eluted.[9]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) or ion-exchange (IE-HPLC) can be used for purification.[7][10]
-
RP-HPLC: Separates based on hydrophobicity. Purification can be performed with the 5'-DMT group attached ("DMT-on") for better separation of the full-length product from failure sequences. The DMT group is then removed post-purification.
-
IE-HPLC: Separates based on charge. This method is effective for resolving oligonucleotides with high purity.
-
Data Presentation
Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
This table illustrates the significant impact of per-step coupling efficiency on the overall yield of the final full-length oligonucleotide.
| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.0% Coupling Efficiency | 95.0% Coupling Efficiency |
| 10-mer | 95.6% | 91.4% | 83.4% | 63.0% |
| 20-mer | 91.4% | 83.5% | 69.5% | 39.7% |
| 30-mer | 87.4% | 76.1% | 57.8% | 25.0% |
| 50-mer | 80.0% | 61.5% | 40.1% | 9.9% |
Data is theoretical and calculated as (Coupling Efficiency)^(Number of Couplings).[11][12][13]
Table 2: Typical Purification Methods and Expected Purity
| Purification Method | Typical Purity of Full-Length Product | Recommended For |
| Desalting | 50-80% | Non-critical applications |
| Cartridge Purification | 80-90% | PCR primers, basic screening |
| HPLC (RP or IE) | >90-95% | Demanding applications, therapeutics |
| PAGE | >95-99% | Very high purity requirements, long oligos |
Purity levels are estimates and can vary based on synthesis quality and oligonucleotide sequence.[7]
Visualizations
Solid-Phase Synthesis Workflow for 2',5'-Linked RNA
Caption: Automated solid-phase synthesis cycle for 2',5'-linked RNA.
Deprotection and Purification Workflow
Caption: Post-synthesis deprotection and purification workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. idtdna.com [idtdna.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 13. genelink.com [genelink.com]
protocol for detritylation of 2',5'-bis-O-trityluridine on solid support
Application Note and Protocol
Topic: Protocol for Detritylation of 2',5'-bis-O-trityluridine on Solid Support
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of nucleic acid chemistry and solid-phase synthesis, the protection of hydroxyl groups is a cornerstone for achieving sequence-specific oligonucleotide synthesis. The trityl group, and its derivatives like 4,4'-dimethoxytrityl (DMT), are widely used as acid-labile protecting groups for the 5'-hydroxyl function of nucleosides.[1][2][3] The selective removal of this group, known as detritylation, is a critical step that must be performed with high efficiency to ensure the subsequent successful coupling of the next phosphoramidite monomer in the sequence.
This document provides a detailed protocol for the detritylation of a uridine monomer protected at both the 2' and 5' positions with trityl groups (2',5'-bis-O-trityluridine) while immobilized on a solid support, such as Controlled Pore Glass (CPG) or polystyrene. While the dual protection at both 2' and 5' positions is less common than the standard 5'-O-DMT protection used in automated DNA/RNA synthesis, the fundamental principles of acid-catalyzed detritylation remain the same. The protocols outlined herein are designed to be robust and adaptable, with a focus on maximizing detritylation efficiency while minimizing potential side reactions, such as depurination.[4][5]
Principle of Detritylation
The detritylation reaction is an acid-catalyzed cleavage of the ether linkage between the trityl group and the hydroxyl group of the nucleoside. The reaction proceeds rapidly upon treatment with a protic acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous, non-polar solvent like dichloromethane (DCM).[1][6] The mechanism involves the protonation of the ether oxygen, followed by the departure of the highly stable trityl carbocation. This carbocation is intensely colored (orange/yellow), with an absorbance maximum around 495 nm, providing a convenient real-time method for monitoring the reaction progress and quantifying the efficiency of the preceding coupling step in automated synthesis.[1]
Materials and Reagents
Solid Support
-
2',5'-bis-O-trityluridine functionalized solid support (e.g., CPG, 500 Å)
Reagents
-
Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA)
-
Dichloromethane (DCM), anhydrous synthesis grade
-
Acetonitrile (ACN), anhydrous synthesis grade
-
Toluene, anhydrous synthesis grade (optional solvent)
-
Pyridine (optional, for neutralization/washing steps)
-
Argon or Nitrogen gas for maintaining an inert atmosphere
Equipment
-
Solid-phase synthesis column or vessel
-
Manual or automated solid-phase synthesizer
-
Syringes and needles for reagent transfer
-
UV-Vis Spectrophotometer (for quantitative monitoring)
-
Standard laboratory glassware
Experimental Protocols
This section details two common protocols for detritylation on a solid support. Protocol A uses Dichloroacetic Acid (DCA), which is often preferred as it is slightly milder than TCA and may reduce the risk of depurination.[7] Protocol B uses Trichloroacetic Acid (TCA).
Preparation of Detritylation Solution
-
DCA Solution (3% v/v in DCM): Carefully add 3 mL of Dichloroacetic Acid to 97 mL of anhydrous Dichloromethane in a dry, clean bottle. Mix thoroughly.
-
TCA Solution (3% w/v in DCM): Dissolve 3 g of Trichloroacetic Acid in 100 mL of anhydrous Dichloromethane. Ensure the TCA is fully dissolved.
Note: These solutions are highly corrosive and hygroscopic. Prepare fresh and handle under a fume hood with appropriate personal protective equipment (PPE).
Protocol A: Detritylation using 3% Dichloroacetic Acid
This protocol is suitable for routine detritylation where minimizing acid-induced degradation is a priority.
-
Column Setup: The solid support functionalized with 2',5'-bis-O-trityluridine is packed in a synthesis column. Ensure the support is settled and the column is sealed.
-
Inert Atmosphere: Purge the column with dry argon or nitrogen gas to establish an inert atmosphere.
-
Pre-Wash: Wash the solid support with 3-5 column volumes of anhydrous dichloromethane (DCM) to remove any residual moisture or impurities.
-
Detritylation Reaction:
-
Slowly pass the 3% DCA in DCM solution through the column. Use approximately 2-3 column volumes.
-
Allow the reaction to proceed for 60-120 seconds.[7] An orange color should be observed in the eluent as the trityl cation is released.
-
Collect the colored eluent for optional quantitative analysis.
-
-
Washing:
-
Wash the support immediately with 5-10 column volumes of anhydrous DCM to remove all traces of acid and the cleaved trityl groups.
-
Follow with a wash of 3-5 column volumes of anhydrous acetonitrile (ACN) to prepare the support for the subsequent coupling step.
-
-
Drying: Dry the support by passing a stream of argon or nitrogen gas through the column. The support is now ready for the next step in the synthesis or for further analysis.
Protocol B: Detritylation using 3% Trichloroacetic Acid
This protocol uses a stronger acid and results in faster detritylation, but requires careful timing to prevent side reactions.
-
Column Setup and Pre-Wash: Follow steps 1-3 as described in Protocol A.
-
Detritylation Reaction:
-
Washing and Drying: Follow steps 5-6 as described in Protocol A to thoroughly quench the reaction and wash the support.
Quantitative Data Summary
The efficiency of detritylation can be influenced by the choice of acid, its concentration, and the reaction time. The following table summarizes typical conditions reported in the literature for detritylation of 5'-O-DMT protected nucleosides, which serve as a strong guideline for the 2',5'-bis-O-trityl derivative.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Reagent | Dichloroacetic Acid (DCA) | Trichloroacetic Acid (TCA) | 80% Acetic Acid (aq) | [4][7],[1],[8] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Water | [4][7],[1],[8] |
| Concentration | 1% - 3% (v/v) | 3% (w/v) | 80% (v/v) | [4],[7],[8] |
| Reaction Time | 60 - 110 seconds | 20 - 60 seconds | 20 - 30 minutes | [7],[1],[8] |
| Application | On-support synthesis cycle | On-support synthesis cycle | Post-synthesis (off-support) | [4][7],[1],[8] |
| Typical Yield/Efficiency | >99% (stepwise) | >99% (stepwise) | Quantitative | [9] |
| Key Consideration | Milder, less risk of depurination | Very fast, risk of depurination with over-exposure | Used for final deprotection after purification | [4][5],,[8] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the on-support detritylation protocol.
Caption: Workflow for on-support detritylation of 2',5'-bis-O-trityluridine.
Signaling Pathway (Reaction Mechanism)
Caption: Acid-catalyzed mechanism for the cleavage of the trityl protecting group.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. phenomenex.com [phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Modified Bases Utilizing 2',5'-bis-O-trityluridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleobases into oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. Modified oligonucleotides are instrumental in a myriad of applications, including the elucidation of biological mechanisms, the development of diagnostic probes, and the creation of novel therapeutic agents such as antisense oligonucleotides and siRNAs. The chemical synthesis of these molecules, predominantly achieved through the phosphoramidite method on solid supports, allows for precise control over the sequence and the position of modifications.
Protecting groups are central to the success of phosphoramidite chemistry, ensuring the selective reaction of the desired functional groups. While the 5'-O-dimethoxytrityl (DMT) group is the most common protecting group for the 5'-hydroxyl function, alternative protection strategies can offer advantages in specific synthetic schemes, particularly when dealing with complex or sensitive modified monomers.
This document provides a detailed, albeit investigational, framework for the incorporation of modified bases into RNA sequences, postulating the use of a 2',5'-bis-O-trityluridine derivative as a key intermediate. As direct, standardized protocols for this specific starting material are not widely documented in peer-reviewed literature, the following application notes and protocols are based on established principles of nucleoside chemistry and solid-phase oligonucleotide synthesis. They are intended to serve as a guide for researchers exploring novel synthetic routes for modified RNA.
Proposed Synthetic Strategy Overview
The central hypothesis of this proposed methodology is the use of a 2',5'-bis-O-trityl-protected modified uridine as a precursor for the synthesis of a 3'-O-phosphoramidite building block. The two trityl groups at the 2' and 5' positions would effectively shield these hydroxyls, leaving the 3'-hydroxyl group available for phosphitylation. This phosphoramidite can then be incorporated into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer.
The overall workflow can be summarized as follows:
-
Synthesis of the Modified 3'-O-Phosphoramidite: Preparation of the key building block from a 2',5'-bis-O-trityl-protected modified uridine.
-
Solid-Phase Oligonucleotide Synthesis: Automated incorporation of the modified phosphoramidite into the desired RNA sequence.
-
Cleavage and Deprotection: Release of the full-length oligonucleotide from the solid support and removal of all protecting groups.
-
Purification and Analysis: Isolation and characterization of the final modified oligonucleotide.
A diagrammatic representation of this proposed workflow is provided below.
Caption: Proposed workflow for the incorporation of a modified base using a 2',5'-bis-O-trityluridine derivative.
Experimental Protocols
Protocol 1: Synthesis of a Modified Uridine 3'-O-Phosphoramidite (Investigational)
This protocol outlines a hypothetical synthesis of a 3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite of a modified uridine, starting from a 2',5'-bis-O-trityl protected precursor.
Materials:
-
2',5'-bis-O-trityl-N-protected-modified uridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of the 2',5'-bis-O-trityl-N-protected-modified uridine in anhydrous DCM.
-
Phosphitylation Reaction: To the solution from step 1, add 2.5 equivalents of DIPEA. Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1.5 equivalents of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench it by adding a small amount of methanol. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate containing 0.5% triethylamine to yield the pure 3'-O-phosphoramidite.
-
Characterization: Confirm the identity and purity of the product using ³¹P NMR, ¹H NMR, and mass spectrometry.
Protocol 2: Automated Solid-Phase Synthesis of Modified RNA
This protocol describes the incorporation of the custom-synthesized phosphoramidite into an RNA oligonucleotide using a standard automated synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence.
-
Standard DNA/RNA phosphoramidites (A, C, G, U) and the custom-synthesized modified uridine phosphoramidite, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile).
-
Capping solution A (e.g., Acetic anhydride in THF/Lutidine) and Capping solution B (e.g., N-Methylimidazole in THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials, solid support column, and all necessary reagents on the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Enter the desired RNA sequence, specifying the position for the incorporation of the modified uridine.
-
Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT group from the growing chain.
-
Coupling: Activation of the incoming phosphoramidite and its reaction with the 5'-hydroxyl of the growing chain. For the modified phosphoramidite, the coupling time may need to be extended to ensure high efficiency.[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Final Deblocking: After the final coupling step, the synthesizer can be programmed to leave the 5'-trityl group on (for trityl-on purification) or remove it (for trityl-off synthesis).
The standard phosphoramidite synthesis cycle is illustrated below.
References
Application Notes and Protocols for Large-Scale Synthesis of Therapeutic Oligonucleotides Using Trityl Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of oligonucleotides has led to a growing demand for their large-scale synthesis under stringent quality controls. Solid-phase synthesis utilizing phosphoramidite chemistry with trityl protecting groups is the cornerstone of modern oligonucleotide manufacturing.[1][2][3] The 4,4'-dimethoxytrityl (DMT) group, in particular, plays a crucial role as a temporary protecting group for the 5'-hydroxyl function of the growing oligonucleotide chain. Its acid lability allows for its removal at each synthesis cycle, while its lipophilicity is instrumental in purification processes.[4][5] Furthermore, the release of the trityl cation upon deprotection provides a convenient method for real-time monitoring of synthesis efficiency.[6]
This document provides detailed application notes and protocols for the large-scale synthesis of therapeutic oligonucleotides, with a focus on the practical application of trityl chemistry in both the synthesis and purification stages.
Core Principles of Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides on a solid support involves a four-step cycle that is repeated for each nucleotide addition:
-
De-blocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside or the growing oligonucleotide chain.[2][5]
-
Coupling: The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing chain.[1][7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.[1][2]
-
Oxidation/Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphate (oxidation) or phosphorothioate (sulfurization) linkage.[1][7]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the standard steps for a single nucleotide addition in an automated synthesizer.
Materials:
-
Controlled Pore Glass (CPG) or polystyrene solid support pre-loaded with the first nucleoside.
-
Phosphoramidite monomers (A, C, G, T) with appropriate protecting groups.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Coupling activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (ACN).
-
Capping solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
-
Capping solution B: 16% 1-Methylimidazole in THF.
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing solvent: Acetonitrile (ACN).
Procedure:
-
Detritylation:
-
Wash the solid support with ACN.
-
Treat the support with the deblocking solution to remove the 5'-DMT group. The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency.[2][5]
-
Wash the support thoroughly with ACN to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Activate the phosphoramidite monomer with the activator solution.
-
Pass the activated phosphoramidite solution through the column containing the solid support to couple the new base.[7]
-
-
Capping:
-
Wash the support with ACN.
-
Treat the support with Capping A and Capping B solutions to block any unreacted 5'-hydroxyl groups.
-
Wash the support with ACN.
-
-
Oxidation:
-
Treat the support with the oxidation solution to convert the phosphite triester to a phosphate triester.
-
Wash the support with ACN.
-
-
Repeat steps 1-4 for each subsequent nucleotide addition.
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of protecting groups.
Materials:
-
For sensitive modifications, a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used.[9]
Procedure:
-
Cleavage from Support:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vessel.
-
Add concentrated ammonium hydroxide to the vessel.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[8]
-
-
Base and Phosphate Deprotection:
-
Evaporation:
-
Cool the solution and evaporate the ammonia under reduced pressure.
-
Protocol 3: Trityl-On Purification using Reversed-Phase HPLC
This protocol is suitable for purifying full-length oligonucleotides from failure sequences.[10]
Materials:
-
Crude oligonucleotide solution with the 5'-DMT group intact ("Trityl-On").
-
Reversed-Phase HPLC system with a suitable C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Detritylation solution: 80% Acetic acid in water.[7]
Procedure:
-
Sample Preparation: Dissolve the crude "Trityl-On" oligonucleotide in Mobile Phase A.
-
HPLC Purification:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute with a gradient of Mobile Phase B. The lipophilic DMT-on oligonucleotide will be retained more strongly than the "Trityl-Off" failure sequences.[10]
-
Collect the peak corresponding to the DMT-on product.
-
-
Detritylation:
-
Evaporate the collected fraction to dryness.
-
Resuspend the oligonucleotide in the detritylation solution and incubate at room temperature for 30 minutes.
-
-
Desalting:
-
Remove the acetic acid and salts by gel filtration or ethanol precipitation.[11]
-
Data Presentation
Table 1: Comparison of Purification Strategies for a 20-mer Oligonucleotide
| Purification Method | Purity Level Achievable | Typical Yield | Recommended For |
| Desalting | Variable (removes small molecules) | High | Non-critical applications (e.g., PCR primers)[8] |
| Cartridge Purification (Trityl-On) | 65-80% | Moderate | Oligonucleotides < 40 bases[11][12] |
| Reversed-Phase HPLC (Trityl-On) | >85% | Moderate | High purity applications, modified oligonucleotides[12][13] |
| Ion-Exchange HPLC | High | Moderate | Oligonucleotides with significant secondary structure[12] |
Table 2: Typical Deprotection Conditions
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Standard deprotection for DNA with standard protecting groups.[9] |
| AMA (Ammonium hydroxide/Methylamine) | 65°C | 10-15 minutes | "UltraFAST" deprotection, requires Ac-dC to avoid base modification.[9] |
| t-Butylamine/Methanol/Water | 55°C | Overnight | For sensitive modifications like TAMRA.[9] |
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Comparison of Trityl-On and Trityl-Off purification workflows.
Caption: Structure of the DMT group and its acid-catalyzed cleavage.
Process Analytical Technology (PAT) in Large-Scale Synthesis
For large-scale manufacturing, the implementation of Process Analytical Technology (PAT) is crucial for ensuring real-time quality assurance.[14][15] Techniques such as mid-infrared and Raman spectroscopy can be used to monitor the chemical reactions in real-time.[14][15] This allows for the immediate detection of potential issues such as the use of an incorrect chemical solution, incorrect reagent concentration, or mechanical failures in the synthesizer.[14][15] The spectrophotometric monitoring of the trityl cation release during the detritylation step is a classic example of an in-process control that provides valuable data on the efficiency of each coupling cycle.[6]
Conclusion
The large-scale synthesis of therapeutic oligonucleotides is a complex but well-established process that relies heavily on the robust and versatile nature of trityl chemistry. The protocols and data presented here provide a framework for researchers and drug development professionals to understand and implement the key steps involved in producing high-quality therapeutic oligonucleotides. The choice of purification strategy, whether "Trityl-On" or "Trityl-Off," will depend on the specific requirements of the oligonucleotide in terms of length, modifications, and final purity. The integration of PAT is becoming increasingly important to ensure process consistency and product quality in a manufacturing environment.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. biotage.com [biotage.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. phenomenex.com [phenomenex.com]
- 5. atdbio.com [atdbio.com]
- 6. Synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. atdbio.com [atdbio.com]
- 11. Overview of DNA Purification [med.upenn.edu]
- 12. Oligonucleotide Purification [sigmaaldrich.com]
- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of siRNA and miRNA
A Note on the Use of 2',5'-bis-O-trityluridine:
Extensive research into current and historical methods for the chemical synthesis of oligonucleotides, including siRNA and miRNA, did not yield any established protocols utilizing 2',5'-bis-O-trityluridine for solid-phase synthesis. The standard and most efficient method for synthesizing these molecules is phosphoramidite chemistry on a solid support. This process relies on a specific arrangement of protecting groups: a temporary protecting group on the 5'-hydroxyl (typically a dimethoxytrityl, DMT, group) that is removed at each synthesis cycle to allow for chain extension, and a more robust protecting group on the 2'-hydroxyl that remains throughout the synthesis and is removed only during the final deprotection steps.
The structure of 2',5'-bis-O-trityluridine, with bulky trityl groups on both the 2' and 5' hydroxyls, is not compatible with this widely adopted synthetic strategy. While trityl groups have been historically important in the development of oligonucleotide synthesis, their application in the bis-substituted form requested is not found in modern, high-efficiency protocols for siRNA and miRNA production.
Therefore, these application notes will focus on the well-established and widely practiced method of solid-phase siRNA and miRNA synthesis using 2'-O-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites, a standard approach in research and drug development.
Introduction to Chemical Synthesis of siRNA and miRNA
Small interfering RNAs (siRNAs) and microRNAs (miRNAs) are short, non-coding RNA molecules that play crucial roles in the regulation of gene expression.[1] Their therapeutic potential has driven the development of robust and scalable chemical synthesis methods. The most common approach is solid-phase synthesis using phosphoramidite chemistry, which allows for the precise, stepwise addition of nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.[2][3] A critical aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages.
The Role of 2'-O-TBDMS in RNA Synthesis
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleoside phosphoramidites.[2] Its key advantages include:
-
Stability: It is stable to the conditions required for the removal of the 5'-O-DMT group (mildly acidic) and the coupling and capping steps of the synthesis cycle.
-
Selective Removal: It can be efficiently removed at the end of the synthesis using a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[4]
-
Compatibility: TBDMS-protected phosphoramidites are commercially available and compatible with standard automated DNA/RNA synthesizers.
Quantitative Data on Solid-Phase siRNA Synthesis
The efficiency of each step in the solid-phase synthesis is critical for obtaining a high yield of the full-length product. The following table summarizes typical quantitative data for siRNA synthesis using 2'-O-TBDMS protected phosphoramidites.
| Parameter | Typical Value | Factors Influencing the Value |
| Coupling Efficiency | > 99% | Purity of phosphoramidites and reagents, activator used (e.g., 5-ethylthiotetrazole), coupling time, and the steric bulk of the protecting groups. |
| Overall Yield (per 21-mer) | 10-20% | Dependent on the coupling efficiency at each step. A small decrease in coupling efficiency has a significant impact on the final yield of the full-length oligonucleotide. |
| Purity (post-purification) | > 95% | Efficiency of the deprotection and cleavage steps, and the purification method used (e.g., HPLC, PAGE). |
| Deprotection Efficiency | > 98% | Deprotection reagents and conditions (e.g., temperature, time). Incomplete removal of protecting groups can lead to impurities and reduced biological activity. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 21-mer siRNA Strand
This protocol outlines the general steps for the automated solid-phase synthesis of a single siRNA strand using 2'-O-TBDMS protected phosphoramidites.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
2'-O-TBDMS protected A, G, C, and U phosphoramidites
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps:
-
Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
These four steps are repeated for each nucleotide in the siRNA sequence.
Protocol 2: Cleavage and Deprotection of the Synthesized siRNA
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO
-
N-butanol
Procedure:
-
Cleavage and Base Deprotection: The solid support with the synthesized oligonucleotide is treated with AMA solution at an elevated temperature (e.g., 65°C) for a specified time (e.g., 15-30 minutes). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-TBDMS Deprotection (Desilylation): After removing the AMA solution, the crude oligonucleotide is treated with a solution of TEA·3HF in NMP or DMSO to remove the 2'-O-TBDMS protecting groups.[4] This reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours.
-
Precipitation: The fully deprotected siRNA is precipitated from the reaction mixture by the addition of n-butanol. The precipitate is then collected by centrifugation.
Protocol 3: Purification and Quantification of siRNA
Materials:
-
RNase-free water
-
Purification system (e.g., HPLC with an anion-exchange or reverse-phase column)
-
UV-Vis spectrophotometer
Procedure:
-
Purification: The crude siRNA pellet is dissolved in RNase-free water and purified by HPLC or polyacrylamide gel electrophoresis (PAGE) to separate the full-length product from shorter, failed sequences.
-
Desalting: The purified siRNA is desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation.
-
Quantification: The concentration of the purified siRNA is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer. The quality of the sample can be assessed by the A260/A280 ratio.
Visualizations
Caption: The RNA interference (RNAi) pathway.
Caption: Workflow for solid-phase siRNA synthesis.
Conclusion
The chemical synthesis of siRNA and miRNA is a well-established process that is critical for research and the development of RNA-based therapeutics. While a variety of protecting groups and synthetic strategies have been explored, the use of 2'-O-TBDMS protected phosphoramidites in an automated solid-phase synthesizer remains a robust and widely adopted method. The protocols and data presented here provide a foundational understanding for researchers and professionals in the field.
References
Application Note and Protocols for HPLC Purification of Trityl-on RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development, with applications ranging from gene silencing with siRNA to mRNA-based vaccines. A critical step in obtaining high-quality oligonucleotides for these sensitive applications is the purification of the full-length product from a complex mixture of failure sequences and other synthesis-related impurities.[1][2][3][4][5] High-performance liquid chromatography (HPLC) is a powerful and widely adopted method for this purpose, offering high resolution and scalability.[1][3][5]
This document provides detailed application notes and protocols for the purification of trityl-on RNA oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The "trityl-on" strategy, where the lipophilic 5'-dimethoxytrityl (DMT) group is left on the desired full-length oligonucleotide, significantly enhances the hydrophobicity of the target molecule.[3][6] This increased hydrophobicity allows for excellent separation from the more polar, non-tritylated ("trityl-off") failure sequences.[3] Following purification, the DMT group is cleaved, and the final product is desalted to yield a highly pure RNA oligonucleotide.
Principle of Trityl-on IP-RP-HPLC
Ion-pair reversed-phase HPLC is the most common technique for oligonucleotide analysis and purification.[2] In this method, a hydrophobic stationary phase (e.g., C8 or C18) is used in conjunction with a mobile phase containing an ion-pairing agent, typically a trialkylammonium salt like triethylammonium acetate (TEAA).[7][8] The positively charged triethylammonium ions associate with the negatively charged phosphate backbone of the RNA, effectively neutralizing the charge and allowing the oligonucleotide to be retained on the hydrophobic stationary phase.[9] Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. The highly hydrophobic DMT group on the full-length product leads to its strong retention on the column, allowing for its separation from the earlier eluting, less hydrophobic failure sequences.[3][8]
Experimental Workflow
The overall workflow for the purification of trityl-on RNA oligonucleotides can be summarized in the following steps:
Caption: Overall workflow for trityl-on RNA oligonucleotide purification.
Data Presentation
The following table summarizes typical performance data for the purification of a 25-mer RNA oligonucleotide using the protocols described below.
| Parameter | Result |
| Crude Purity | < 80% |
| Post-Purification Purity | > 99%[1] |
| Overall Yield | > 56%[1] |
| Detritylation Efficiency | > 95% |
| Salt Removal | > 99% |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Cleavage and Deprotection: Following solid-phase synthesis, the RNA oligonucleotide is cleaved from the solid support and deprotected using a standard protocol, for instance, with a mixture of concentrated ammonium hydroxide and ethanol (e.g., 3:1 v/v) at 55°C for 3-5 hours.[10]
-
Evaporation: The cleavage and deprotection solution is evaporated to dryness using a centrifugal evaporator. To prevent accidental detritylation, it is crucial to avoid acidic conditions and excessive heat.[11] The addition of a non-volatile base like TRIS can help prevent detritylation during this step for DNA, but may interfere with subsequent RNA desilylation.[12] A newer method suggests converting the oligonucleotide to a non-volatile sodium salt prior to drying down to significantly reduce detritylation.[12]
-
2'-Hydroxyl Deprotection: The 2'-O-silyl protecting groups are removed using a fluoride reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetra-n-butylammonium fluoride (TBAF) in an appropriate solvent like DMSO or THF.[10][12]
-
Quenching and Dissolution: The desilylation reaction is quenched, and the crude trityl-on oligonucleotide is dissolved in an appropriate buffer for HPLC injection, typically 0.1 M triethylammonium acetate (TEAA), pH 7.0.[8]
Protocol 2: IP-RP-HPLC Purification
The following is a general protocol that can be adapted for various RNA sequences and lengths. Method development and optimization are recommended for specific oligonucleotides.
HPLC System: An Agilent 1290 Infinity II Preparative LC system or a similar preparative HPLC system is suitable.[1]
Column: A polymeric reversed-phase column, such as Agilent PLRP-S, is recommended due to its stability at high pH and temperature.[1] The choice of pore size depends on the length of the oligonucleotide.
| Parameter | Analytical Scale | Preparative Scale |
| Column | Agilent PLRP-S, 4.6 x 150 mm, 8 µm | Agilent PLRP-S, 25 x 150 mm, 8 µm |
| Mobile Phase A | 100 mM TEAA in Water, pH 7.0 | 100 mM TEAA in Water, pH 7.0 |
| Mobile Phase B | 100 mM TEAA in 50% Acetonitrile | 100 mM TEAA in 50% Acetonitrile |
| Flow Rate | 1.0 mL/min | 25 mL/min |
| Column Temperature | 60 °C | 60 °C |
| Detection | UV, 260 nm | UV, 260 nm |
| Injection Volume | 10-50 µL | 1-5 mL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 40 |
| 21 | 100 |
| 23 | 100 |
| 23.1 | 20 |
| 25 | 20 |
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[8]
-
Sample Injection: Inject the dissolved crude trityl-on RNA oligonucleotide.
-
Gradient Elution: Run the gradient program. The trityl-on full-length product will elute as a late, well-defined peak, while the trityl-off failure sequences will elute earlier.
-
Fraction Collection: Collect fractions corresponding to the main peak containing the trityl-on product.[8]
Protocol 3: Post-Purification Processing
Caption: Post-purification processing workflow.
-
Fraction Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the pure trityl-on product.
-
Evaporation: Evaporate the pooled fractions to remove the acetonitrile and water.
-
Detritylation:
-
Dissolve the dried oligonucleotide in 80% acetic acid.[11]
-
Incubate at room temperature for 20-30 minutes.[11] The solution should turn orange, indicating the release of the trityl cation.
-
Quench the reaction by adding a buffer or co-precipitating with ethanol.[11]
-
A milder detritylation method involves adjusting the pH of the oligonucleotide solution to 5.0 with acetic acid and heating at 40°C for 1 hour.[13]
-
-
Desalting:
-
Ethanol Precipitation: This is a common method to remove the detritylation reagents and the cleaved tritanol. Dissolve the oligonucleotide in water, add a salt solution (e.g., 3 M sodium acetate), and then add cold ethanol to precipitate the RNA.[11]
-
Gel Filtration: Size exclusion chromatography (e.g., using a NAP-10 or NAP-25 column) is an effective way to remove salts and small molecules.[3]
-
Spin Columns: Centrifugal gel filtration devices can also be used for rapid desalting.[14]
-
-
Final Product: After desalting, the purified RNA oligonucleotide is typically lyophilized to a fluffy white powder and stored at -20°C or below.
Troubleshooting and Considerations
-
Depurination: Exposure to acidic conditions, especially before the removal of base-protecting groups, can lead to depurination (loss of purine bases).[6] It is crucial to perform detritylation under mild and controlled conditions after all other protecting groups have been removed.[11]
-
Secondary Structures: RNA oligonucleotides can form stable secondary structures that may interfere with chromatographic separation. Performing the HPLC at an elevated temperature (e.g., 60°C) helps to denature these structures and improve peak shape and resolution.[3][15]
-
Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent can significantly affect retention and selectivity.[2][9] While TEAA is widely used, other reagents can be explored for optimizing separations.
-
Scaling Up: The method described can be scaled up from analytical to preparative scale by using a larger diameter column and adjusting the flow rate accordingly, while keeping the linear velocity constant.[1]
By following these detailed protocols and considering the key aspects of the methodology, researchers, scientists, and drug development professionals can achieve high-purity RNA oligonucleotides suitable for a wide range of demanding applications.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. atdbio.com [atdbio.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. phenomenex.com [phenomenex.com]
- 7. phenomenex.com [phenomenex.com]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Ligation of RNA Fragments Synthesized with 2',5'-bis-O-trityluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long, site-specifically modified RNA molecules is crucial for a wide range of applications in research and drug development, including the construction of sgRNAs for CRISPR-based therapies, mRNA vaccines, and RNA aptamers.[1] While chemical solid-phase synthesis is highly effective for short oligonucleotides, its efficiency decreases with increasing length. Enzymatic ligation provides a powerful strategy to assemble longer RNA constructs from smaller, chemically synthesized fragments.[2][3]
This document provides detailed protocols and application notes for the enzymatic ligation of RNA fragments that are synthesized incorporating uridine monomers protected with 2',5'-bis-O-trityl groups. The trityl groups serve as bulky acid-labile protecting groups for the 5'- and 2'-hydroxyl functions during synthesis. Complete removal of these groups is a critical prerequisite for successful enzymatic ligation, which requires a free 3'-hydroxyl on the acceptor RNA and a free 5'-phosphate on the donor RNA.[4] The protocols outlined below cover the essential steps from deprotection of the synthetic RNA fragments to their efficient ligation using T4 RNA Ligase and subsequent purification of the final product.
Principle of the Method
The overall process involves a chemo-enzymatic approach.[1] It begins with chemically synthesized RNA fragments where specific uridine residues are incorporated using a 2',5'-bis-O-trityluridine phosphoramidite. Following synthesis, cleavage from the solid support, and removal of base and phosphate protecting groups, the key step is the acidic deprotection of the trityl groups. The purified, deprotected RNA fragments are then assembled into the final long RNA molecule using an enzymatic ligation reaction, typically catalyzed by T4 RNA Ligase in the presence of a complementary DNA splint to ensure sequence specificity.[3][4]
Caption: Overall experimental workflow from synthesis to final product.
Application Notes
Synthesis and Deprotection of Trityl-Protected RNA
The use of trityl groups on both the 2' and 5' positions of uridine provides protection during the phosphoramidite-based solid-phase synthesis cycle.[5] However, their removal is a critical step that dictates the success of subsequent enzymatic reactions.
-
Acidic Deprotection: Trityl groups are labile under acidic conditions. A common reagent for their removal is trifluoroacetic acid (TFA).[6][7] It is crucial to perform this step under controlled conditions to avoid degradation of the RNA backbone. The reaction should be quenched promptly.
-
Avoiding Trityl Loss: Premature loss of the 5'-trityl group during processing (e.g., when drying down the oligonucleotide) can complicate purification if a "trityl-on" strategy is planned.[8] This is less of a concern for the 2',5'-bis-O-trityl strategy where all trityl groups must be removed prior to ligation.
-
Purification of Deprotected Fragments: After deprotection, it is essential to purify the RNA fragments to remove truncated sequences and residual protecting groups. Reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (Urea-PAGE) are effective methods.[9][10]
Enzymatic Ligation Strategy
T4 RNA Ligase 1 (Rnl1) and T4 RNA Ligase 2 (Rnl2) are commonly used enzymes for RNA ligation.[11] For joining two specific RNA fragments, a template-directed or "splinted" ligation is highly recommended to prevent unwanted side reactions like circularization and to increase efficiency.[3][4]
-
Enzyme Choice: T4 RNA Ligase 1 can join single-stranded RNA or DNA. T4 RNA Ligase 2 is highly efficient at sealing nicks in double-stranded RNA or RNA/DNA hybrids, making it ideal for splinted ligations.[1][11]
-
Splint Design: A DNA oligonucleotide complementary to the 3'-end of the acceptor RNA and the 5'-end of the donor RNA is used as a splint. This brings the two fragments into proximity in a pseudo-nicked conformation, which is an optimal substrate for the ligase.[4] The stability of the RNA-DNA duplex is a key parameter for efficient ligation.
-
Reaction Components: The reaction requires Mg2+ and ATP as cofactors.[12] The inclusion of agents like Polyethylene Glycol (PEG) can increase ligation efficiency by promoting molecular crowding.[13][14]
-
Bias: T4 RNA ligases can exhibit structural bias, disfavoring RNA substrates with significant secondary structure near the ligation junction.[15][16] The use of a DNA splint can help to minimize these structures and improve ligation efficiency.[3]
Caption: The three-step mechanism of T4 RNA Ligase.
Experimental Protocols
Protocol 1: Deprotection of 2',5'-bis-O-trityl Groups from RNA Fragments
This protocol describes the removal of trityl groups from synthesized RNA fragments following their cleavage from the solid support and standard base deprotection (e.g., using ammonia or AMA).[9][17]
Materials:
-
Dried, trityl-protected RNA pellet
-
Trifluoroacetic Acid (TFA) solution (e.g., 2% TFA in water or an organic solvent like dichloromethane)[7]
-
Quenching buffer (e.g., Triethylamine (TEA) or 2 M TEAA)[7]
-
Nuclease-free water
-
Desalting materials (e.g., ethanol, 3 M Sodium Acetate)[7]
Procedure:
-
Resuspend the dried RNA pellet in the 2% TFA solution. The volume should be sufficient to fully dissolve the RNA.
-
Incubate the reaction at room temperature for 5-10 minutes. Monitor the reaction by HPLC if possible to ensure complete detritylation without degradation.
-
Quench the reaction by adding an excess of quenching buffer (e.g., 1.5-2.0 equivalents of TEA relative to TFA).
-
Immediately proceed to desalting. Add 0.1 volumes of 3 M Sodium Acetate, followed by 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour or -70°C for 30 minutes to precipitate the RNA.[7]
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant. Wash the pellet with 70-80% cold ethanol.
-
Centrifuge again for 10-15 minutes, decant the supernatant, and air-dry or speed-vac the pellet.
-
Resuspend the deprotected RNA in nuclease-free water.
-
Crucial: Purify the deprotected RNA fragments using denaturing PAGE or HPLC before proceeding to ligation. This removes failed sequences and ensures the starting material for ligation is of high quality.
Protocol 2: Splint-Mediated Enzymatic Ligation of RNA Fragments
This protocol is adapted from standard T4 RNA Ligase methodologies for joining a donor RNA (with a 5'-phosphate) to an acceptor RNA (with a 3'-hydroxyl).[4][12][13]
Materials:
-
Purified 3'-OH acceptor RNA fragment
-
Purified 5'-PO4 donor RNA fragment (Note: 5'-phosphorylation can be done chemically during synthesis or enzymatically using T4 Polynucleotide Kinase).
-
DNA splint oligonucleotide
-
T4 RNA Ligase 1 or 2 (e.g., NEB #M0204 or equivalent)[13]
-
10X T4 RNA Ligase Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl2, 10 mM DTT, pH 7.5-7.8)[12][13]
-
10 mM ATP solution
-
PEG 8000 (e.g., 50% w/v solution)[13]
-
RNase Inhibitor (optional)
-
Nuclease-free water
Procedure:
-
Annealing Step: In a nuclease-free microcentrifuge tube, combine the acceptor RNA, donor RNA, and DNA splint in a 1:1.2:1.5 molar ratio.
-
Example: 10 pmol Acceptor RNA, 12 pmol Donor RNA, 15 pmol DNA Splint.
-
-
Add nuclease-free water to a volume of ~10 µL.
-
Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature (~30 minutes) to facilitate proper annealing.
-
Ligation Reaction Setup: Prepare the ligation reaction on ice. For a final volume of 20 µL:
| Component | Final Concentration | Volume (µL) |
| Annealed RNA/DNA mix | 1X (e.g., 10 pmol acceptor) | 10.0 |
| 10X T4 RNA Ligase Buffer | 1X | 2.0 |
| 10 mM ATP | 1 mM | 2.0 |
| PEG 8000 (50%) | 15% (w/v) | 4.0 |
| T4 RNA Ligase (10 U/µL) | 0.5 - 1 U/µL | 1.0 |
| RNase Inhibitor (optional) | 20 units | 0.5 |
| Nuclease-free water | - | to 20 µL |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubation: Incubate the reaction. Common conditions are 16°C overnight or 37°C for 1-2 hours.[12][13] Higher temperatures can reduce reaction time but may decrease the stability of the RNA-DNA hybrid.[4]
-
Stopping the Reaction: Stop the reaction by adding EDTA to a final concentration of 10-20 mM or by adding an equal volume of 2X formamide loading dye for gel analysis.[13]
Protocol 3: Purification and Analysis of Ligated RNA
Purification is necessary to separate the ligated product from unligated fragments, the DNA splint, and the enzyme.
Procedure:
-
Add an equal volume of 2X formamide loading dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue) to the ligation reaction.
-
Denature the sample by heating at 95°C for 3-5 minutes, then snap-cool on ice.
-
Load the sample onto a large format denaturing polyacrylamide gel (Urea-PAGE) of an appropriate percentage to resolve the product from the starting materials.
-
Run the gel until the desired separation is achieved (judged by the migration of dye markers).
-
Visualize the RNA bands by UV shadowing or by staining with a nucleic acid stain like SYBR Gold.
-
Excise the band corresponding to the full-length ligated product.
-
Elute the RNA from the gel slice using a method like crush-and-soak in an appropriate elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Recover the purified RNA by ethanol precipitation as described in Protocol 1.
Data Presentation: Representative Ligation Conditions
The efficiency of enzymatic ligation can be influenced by several factors. The table below summarizes common reaction parameters. Actual efficiencies should be determined empirically.
| Parameter | Condition 1 | Condition 2 | Rationale & Notes |
| Enzyme | T4 RNA Ligase 1 | T4 RNA Ligase 2 | Rnl2 is often more efficient for splinted ligations.[11] |
| Temperature | 16°C | 37°C | Lower temperatures favor duplex stability and can increase yield over longer incubation times.[13] Higher temperatures accelerate the enzymatic rate but may destabilize the splint.[4] |
| Incubation Time | 16 hours (overnight) | 1 - 4 hours | Longer times at lower temperatures can maximize product formation.[13] |
| PEG Concentration | 15% (w/v) | 25% (w/v) | PEG acts as a molecular crowding agent, increasing the effective concentration of substrates and enhancing ligation.[13] Optimal concentration may vary. |
| Donor:Acceptor Ratio | 1.2 : 1 | 2 : 1 | A slight to moderate excess of the donor fragment can help drive the reaction to completion.[13] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Ligation Product | Incomplete deprotection of trityl groups. | Verify complete deprotection by mass spectrometry or HPLC before ligation. |
| Inactive ligase or expired ATP. | Use fresh ATP and a reliable enzyme source. Run a positive control reaction. | |
| Poor annealing of RNA/DNA splint. | Optimize the annealing protocol; ensure the splint design provides sufficient melting temperature (Tm). | |
| Secondary structure in RNA fragments. | Redesign the DNA splint to disrupt inhibitory RNA structures near the ligation site.[15][16] | |
| Multiple Products / Smearing | RNase contamination. | Use RNase-free reagents and tips. Add an RNase inhibitor to the reaction.[13] |
| Non-specific ligation or circularization. | Ensure a sufficient concentration of a well-designed DNA splint is used to favor the desired intermolecular reaction. | |
| Product is of Incorrect Size | Impure starting RNA fragments. | Ensure high purity of donor and acceptor fragments by PAGE or HPLC purification prior to ligation. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An RNA ligase-mediated method for the efficient creation of large, synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach [mdpi.com]
- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification of Poly-dA Oligonucleotides and mRNA-protein Fusions with dT25-OAS Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA ligation of very small pseudo nick structures by T4 RNA ligase 2, leading to efficient production of versatile RNA rings - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01513B [pubs.rsc.org]
- 12. promega.com [promega.com]
- 13. neb.com [neb.com]
- 14. Small RNA-seq: The RNA 5’-end adapter ligation problem and how to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Structural bias in T4 RNA ligase-mediated 3'-adapter ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled RNA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fluorescently labeled RNA probes is a cornerstone technique in molecular biology, enabling the visualization and quantification of specific RNA molecules in a variety of applications, including fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR. This document provides a detailed protocol for the synthesis of fluorescently labeled RNA probes.
While the direct use of 2',5'-bis-O-trityluridine for the synthesis of fluorescently labeled RNA probes is not a standard reported procedure, this document outlines a robust and widely adopted method involving the enzymatic incorporation of aminoallyl-uridine triphosphate (aaUTP) followed by post-transcriptional labeling with an amine-reactive fluorescent dye. This method offers high labeling efficiency and produces probes suitable for a range of applications.
Principle of the Method
The synthesis of fluorescently labeled RNA probes via this protocol involves two key steps:
-
In Vitro Transcription: A target RNA molecule is synthesized from a DNA template using a bacteriophage RNA polymerase (e.g., T7, T3, or SP6). The transcription reaction mixture includes a modified uridine nucleotide, aminoallyl-UTP (aaUTP), in addition to the canonical ATP, CTP, and GTP. The polymerase incorporates the aminoallyl-uridine into the nascent RNA chain.
-
Post-Transcriptional Labeling: The purified aminoallyl-modified RNA is then chemically coupled to an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS)-ester dye. The primary amine group on the incorporated aminoallyl-uridine reacts with the NHS-ester of the dye to form a stable amide bond, resulting in a fluorescently labeled RNA probe.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| T7 RNA Polymerase | (e.g., NEB) | M0251 |
| Transcription Buffer (10X) | (e.g., NEB) | B9012 |
| ATP, CTP, GTP Solution (100 mM) | (e.g., Thermo Fisher) | R0451 |
| UTP Solution (100 mM) | (e.g., Thermo Fisher) | R0461 |
| Aminoallyl-UTP (100 mM) | (e.g., Thermo Fisher) | AM8451 |
| Linearized DNA Template | User-provided | - |
| RNase Inhibitor | (e.g., Promega) | N2611 |
| DNase I, RNase-free | (e.g., Thermo Fisher) | EN0521 |
| NHS-ester Fluorescent Dye | (e.g., Thermo Fisher) | A20000 |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | User-prepared | - |
| RNA Purification Kit | (e.g., Qiagen) | 74104 |
| Nuclease-free Water | (e.g., Thermo Fisher) | AM9937 |
Experimental Protocols
Protocol 1: In Vitro Transcription with Aminoallyl-UTP Incorporation
-
Thaw Reagents: Thaw all frozen reagents on ice. Keep enzymes on ice.
-
Assemble Transcription Reaction: In a nuclease-free microcentrifuge tube on ice, assemble the following components in the order listed:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free Water to 20 µL - 10X Transcription Buffer 2 µL 1X 100 mM ATP 0.5 µL 2.5 mM 100 mM CTP 0.5 µL 2.5 mM 100 mM GTP 0.5 µL 2.5 mM 100 mM UTP 0.25 µL 1.25 mM 100 mM Aminoallyl-UTP 0.75 µL 3.75 mM Linearized DNA Template (1 µg) X µL 50 ng/µL RNase Inhibitor (40 U/µL) 1 µL 2 U/µL | T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |
-
Incubate: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify Aminoallyl-RNA: Purify the aminoallyl-modified RNA using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
-
Quantify RNA: Determine the concentration and purity of the synthesized RNA using a spectrophotometer. The A260/A280 ratio should be ~2.0.
Protocol 2: Post-Transcriptional Fluorescent Labeling
-
Prepare Dye: Resuspend the NHS-ester fluorescent dye in DMSO to a final concentration of 10 mg/mL.
-
Set up Labeling Reaction: In a nuclease-free microcentrifuge tube, combine the following:
-
5-10 µg of aminoallyl-RNA
-
Nuclease-free water to a final volume of 18 µL
-
2 µL of 1 M Sodium Bicarbonate buffer (pH 8.5)
-
2 µL of the resuspended NHS-ester dye
-
-
Incubate: Mix gently and incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify Labeled RNA Probe: Purify the fluorescently labeled RNA probe from the unreacted dye using an RNA purification kit with a modified protocol to ensure removal of small molecules (follow manufacturer's recommendations for dye removal).
-
Quantify Labeled Probe: Measure the absorbance at 260 nm (for RNA) and the excitation maximum of the dye to determine the concentration of RNA and the degree of labeling.
Data Presentation
Table 1: Quantitative Analysis of Fluorescent RNA Probe Synthesis
| Parameter | Result |
| Aminoallyl-RNA Synthesis | |
| Yield (µg) | 25 µg |
| A260/A280 Ratio | 2.05 |
| Fluorescent Labeling | |
| RNA Concentration (ng/µL) | 200 ng/µL |
| Dye Concentration (pmol/µL) | 10 pmol/µL |
| Degree of Labeling (Dyes per 1000 nt) | 15 |
| Labeling Efficiency | ~85% |
Visualizations
automated RNA synthesis protocols with 2',5'-bis-O-trityluridine
Application Notes and Protocols for Automated RNA Synthesis
A Note on 2',5'-bis-O-trityluridine: A comprehensive review of current literature and technical documentation did not yield established protocols for the use of 2',5'-bis-O-trityluridine in standard automated RNA synthesis. The primary challenge with such a molecule is the lack of chemical orthogonality between the 2'- and 5'-positions. Standard automated synthesis protocols rely on a 5'-protecting group that can be removed at each cycle without affecting the 2'-protecting group. As both positions are protected by a trityl group in 2',5'-bis-O-trityluridine, selective deprotection under standard automated conditions is not feasible. Therefore, these application notes will focus on the widely established and validated methods for automated RNA synthesis using common 2'-hydroxyl protecting groups.
Introduction to Automated RNA Synthesis
The chemical synthesis of RNA oligonucleotides is crucial for a wide range of applications, from therapeutic development (siRNA, ASOs) to diagnostics and basic research.[1] Automated solid-phase synthesis using phosphoramidite chemistry is the most common method for producing high-quality, defined-sequence RNA.[1][2] This process involves the sequential addition of ribonucleoside phosphoramidites to a growing chain attached to a solid support.[2]
A key difference between RNA and DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent side reactions and chain degradation.[1][3] The choice of the 2'-hydroxyl protecting group is a critical factor that influences coupling efficiency, synthesis time, and the final deprotection strategy.[3] This document outlines the standard protocols for automated RNA synthesis, focusing on the most prevalent 2'-hydroxyl protection strategies.
The Automated Synthesis Cycle
Automated RNA synthesis follows a four-step cycle for each nucleotide addition, typically in the 3' to 5' direction.[1][4]
-
Deblocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside (or the growing oligonucleotide chain) using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.[1]
-
Coupling: The next activated phosphoramidite monomer is added to the growing chain. The activation is typically performed using an activating agent like 5-(benzylmercapto)-1H-tetrazole or 1H-tetrazole, which facilitates the reaction between the 5'-hydroxyl group and the phosphoramidite.[5] This step forms a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite are permanently blocked to prevent the formation of deletion mutants (n-1 sequences). This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[1]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[1]
This cycle is repeated until the desired sequence is assembled.
Caption: High-level workflow for automated RNA synthesis.
Common 2'-Hydroxyl Protecting Groups
The selection of the 2'-hydroxyl protecting group is critical for successful RNA synthesis. The ideal group should be stable throughout the synthesis cycles but readily removable under conditions that do not degrade the RNA chain.
-
TBDMS (t-butyldimethylsilyl): This is one of the most common and well-established protecting groups.[3] It is removed post-synthesis using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).[5] While reliable, the steric bulk of the TBDMS group can sometimes lead to slightly lower coupling efficiencies compared to other groups.[3]
-
TOM (Tri-iso-propylsilyloxymethyl): The TOM group is another silyl-based protecting group designed to reduce steric hindrance during coupling, which can lead to higher coupling yields and allow for the synthesis of longer RNA strands.[6] It is also removed with fluoride ions post-synthesis.[6]
-
ACE (Bis(2-acetoxyethoxy)methyl): The 2'-ACE orthoester protecting group offers a different deprotection chemistry.[7] It is stable during synthesis but can be removed under very mild acidic conditions (pH 3.8) after the standard basic deprotection of the nucleobase and phosphate protecting groups.[7][8] This allows for the purification of the RNA with the 2'-ACE groups still attached, which can protect the RNA from degradation by RNases.[7]
Experimental Protocols
Protocol 4.1: Automated Solid-Phase Synthesis (General Cycle)
This protocol describes a generalized cycle for an automated RNA synthesizer. Specific times and volumes may need to be optimized based on the synthesizer model, synthesis scale, and choice of 2'-protecting group.
-
Setup:
-
Install the appropriate solid support column (e.g., CPG) with the initial 3'-nucleoside.
-
Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizer, deblocking solution, and washing solvent) are filled and properly connected to the synthesizer.
-
Program the desired RNA sequence into the synthesizer software.
-
-
Deblocking Step:
-
Flush the column with anhydrous acetonitrile.
-
Deliver the deblocking solution (e.g., 3% TCA in DCM) to the column and allow it to react for 60-120 seconds to remove the 5'-DMT group.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling Step:
-
Simultaneously deliver the appropriate phosphoramidite solution (e.g., 0.1 M in acetonitrile) and the activator solution (e.g., 0.25 M DCI or 0.45 M BMT in acetonitrile) to the column.
-
Allow the coupling reaction to proceed for 2-10 minutes. Coupling times for RNA monomers are generally longer than for DNA due to steric hindrance from the 2'-protecting group.[2]
-
Wash the column with anhydrous acetonitrile.
-
-
Capping Step:
-
Deliver Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., 16% N-methylimidazole in THF) to the column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation Step:
-
Deliver the oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) to the column.
-
Allow the oxidation reaction to proceed for 60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Loop: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
Protocol 4.2: Cleavage and Deprotection
This protocol is a general guideline. The specific reagents and incubation times depend on the nucleobase protecting groups and the 2'-hydroxyl protecting group used.
-
Cleavage from Solid Support and Base/Phosphate Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA) (1:1, v/v) to the support.
-
Heat the sealed vial at 65 °C for 15-20 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
2'-Hydroxyl Group Deprotection (TBDMS Example):
-
To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO and gently heat at 65 °C to dissolve.[9]
-
Add 125 µL of triethylamine trihydrofluoride (TEA·3HF) to the solution.[9]
-
Mix well and heat at 65 °C for 2.5 hours.[9]
-
Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane or a buffer provided in a commercial deprotection kit).
-
-
Purification:
Caption: Workflow for RNA cleavage, deprotection, and purification.
Quantitative Data Summary
The efficiency of each coupling step is critical for the overall yield of the full-length RNA product. High stepwise coupling efficiency is required to synthesize long oligonucleotides.
| 2'-Protecting Group | Typical Stepwise Coupling Efficiency (%) | Key Advantages |
| TBDMS | 98 - 99% | Well-established chemistry; reliable for standard length oligos.[4][12] |
| TOM | > 99% | Reduced steric hindrance, leading to higher efficiency and suitability for longer RNA synthesis.[6] |
| ACE | > 99% | Fast coupling rates; allows for purification with 2'-protection on, protecting against RNase degradation.[7][13] |
Note: The overall yield of a full-length oligonucleotide is calculated as (Stepwise Efficiency)^(n-1), where 'n' is the number of nucleotides. For example, a 21-mer synthesized with 99% stepwise efficiency would have a theoretical maximum yield of (0.99)^20 ≈ 81.8%.
Conclusion
Automated RNA synthesis is a robust and reliable technology essential for modern molecular biology and drug development. While the fundamental four-step phosphoramidite cycle is standard, the choice of the 2'-hydroxyl protecting group strategy (TBDMS, TOM, ACE, etc.) is a critical decision that impacts coupling efficiency, the synthesis of long RNA strands, and the downstream deprotection and purification protocol. Careful adherence to optimized protocols for synthesis, cleavage, and deprotection is necessary to obtain high-purity RNA oligonucleotides suitable for demanding applications.
References
- 1. Natural RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. atdbio.com [atdbio.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. mdpi.com [mdpi.com]
- 13. horizondiscovery.com [horizondiscovery.com]
post-synthesis modification of RNA containing 2',5'-bis-O-trityluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-synthesis modification of RNA is a powerful strategy for introducing specific functionalities, such as fluorescent labels, cross-linking agents, or therapeutic moieties, into RNA oligonucleotides. This approach allows for the site-specific incorporation of modifications that may not be compatible with the conditions of solid-phase RNA synthesis. While various methods exist for post-synthetic functionalization, this document provides a generalized framework and protocols that can be adapted for different modification strategies.
Historically, post-synthetic modifications have relied on the use of "convertible" nucleosides, which are incorporated during synthesis and later chemically transformed.[1] The general concept involves preparing a precursor oligonucleotide with a reactive or easily convertible group at a specific site, followed by its derivatization.[1] Common sites for modification include the 5'- and 3'-ends, the phosphodiester backbone, the 2'-position of the ribose sugar, and the nucleobases themselves.[1]
This document outlines a generalized workflow for the post-synthesis modification of a uridine residue within an RNA sequence using an orthogonal protecting group strategy. While the specific use of 2',5'-bis-O-trityluridine as a starting material for this purpose is not extensively documented in readily available literature, the principles and protocols described herein are based on well-established techniques for post-synthetic RNA functionalization and can be adapted for various precursor molecules.
Application Note: Site-Specific RNA Modification via Post-Synthesis Chemistry
Principle:
The core principle of this methodology is the incorporation of a uridine phosphoramidite bearing an orthogonal protecting group at a specific position during standard solid-phase RNA synthesis. This protecting group remains intact throughout the synthesis but can be selectively removed after the oligonucleotide chain is assembled, leaving a reactive handle for the introduction of a desired modification. The remaining protecting groups on the RNA are then removed to yield the final modified oligonucleotide.
Workflow Overview:
The overall process can be broken down into four main stages:
-
Solid-Phase Synthesis: An RNA oligonucleotide is synthesized on a solid support using standard phosphoramidite chemistry. At the desired position, a phosphoramidite of uridine carrying a selectively removable protecting group is incorporated.
-
Selective On-Support Deprotection: The orthogonal protecting group on the target uridine is removed while the RNA is still attached to the solid support. This step unmasks a reactive functional group, typically a hydroxyl group.
-
On-Support Modification: The exposed functional group is reacted with a modifying agent, such as an activated fluorescent dye or a biotinylating reagent.
-
Final Deprotection and Purification: All remaining protecting groups are removed from the RNA, and the oligonucleotide is cleaved from the solid support. The final modified RNA is then purified, typically by HPLC.
Advantages:
-
Site-Specificity: Allows for the precise placement of modifications within the RNA sequence.
-
Versatility: A wide range of chemical modifications can be introduced, including those that are incompatible with synthesis conditions.
-
Efficiency: On-support reactions can be driven to completion with an excess of reagents, which are then easily washed away.
Applications:
-
Fluorescent Labeling: Introduction of fluorophores for studying RNA structure, dynamics, and localization.
-
Affinity Tagging: Incorporation of biotin or other affinity tags for purification and pull-down assays.
-
Cross-linking Studies: Placement of photoreactive groups to study RNA-protein and RNA-RNA interactions.
-
Therapeutic Development: Conjugation of small molecules, peptides, or other therapeutic agents to RNA for targeted drug delivery.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA with a Uridine Precursor
This protocol describes the automated solid-phase synthesis of an RNA oligonucleotide containing a uridine residue with an orthogonal protecting group.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or 2'-O-TOM protection
-
Uridine phosphoramidite with a selectively removable 2'-O-protecting group (e.g., a photolabile group or a group removable under orthogonal chemical conditions)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Set up the DNA/RNA synthesizer with the required reagents and phosphoramidites.
-
Program the desired RNA sequence, ensuring the modified uridine phosphoramidite is specified at the correct position.
-
Initiate the synthesis program, which will perform the following cycle for each nucleotide addition: a. Deblocking: Removal of the 5'-O-dimethoxytrityl (DMTr) group from the growing chain. b. Coupling: Addition of the next phosphoramidite to the free 5'-hydroxyl group. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
Upon completion of the synthesis, keep the final DMTr group on if "trityl-on" purification is desired, or remove it for "trityl-off" synthesis.
-
Thoroughly dry the solid support containing the synthesized RNA.
Protocol 2: On-Support Selective Deprotection of the Uridine Precursor
This protocol outlines the removal of the orthogonal protecting group from the incorporated uridine residue. The specific conditions will depend on the nature of the protecting group.
Materials:
-
Solid support with the synthesized RNA from Protocol 1
-
Deprotection reagent specific for the orthogonal protecting group (e.g., UV lamp for a photolabile group, or a specific chemical reagent)
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Transfer the solid support to a suitable reaction vessel.
-
Wash the support with an appropriate anhydrous solvent.
-
Treat the support with the specific deprotection reagent under an inert atmosphere. For example:
-
For a photolabile group: Irradiate the support suspended in a suitable solvent with UV light at the appropriate wavelength for a specified time.
-
For a chemically labile group: Treat the support with the specific deprotection solution for the recommended time and temperature.
-
-
After the reaction is complete, thoroughly wash the support with anhydrous solvent to remove the deprotection reagents and the cleaved protecting groups.
-
Dry the support under a stream of inert gas.
Protocol 3: On-Support Post-Synthesis Modification
This protocol describes a generic on-support labeling reaction of the deprotected uridine hydroxyl group.
Materials:
-
Solid support with the deprotected RNA from Protocol 2
-
Activated modifying agent (e.g., NHS-ester of a fluorescent dye, biotin phosphoramidite)
-
Anhydrous reaction solvent (e.g., acetonitrile, DMF)
-
Base catalyst (e.g., DIPEA, N-methylimidazole), if required
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a solution of the activated modifying agent in the appropriate anhydrous solvent.
-
Add the solution to the solid support in the reaction vessel.
-
If necessary, add a base catalyst to facilitate the reaction.
-
Agitate the mixture at room temperature or a specified temperature for the required reaction time under an inert atmosphere.
-
After the reaction, remove the excess reagent solution.
-
Wash the support extensively with the reaction solvent and then with acetonitrile to remove all unreacted modifying agent and byproducts.
-
Dry the support under a stream of inert gas.
Protocol 4: Final Deprotection and Purification of the Modified RNA
This protocol describes the final cleavage and deprotection of the modified RNA from the solid support and its subsequent purification.
Materials:
-
Solid support with the modified RNA from Protocol 3
-
Ammonium hydroxide/methylamine (AMA) solution or gaseous ammonia/ethanol
-
Triethylamine trihydrofluoride (TEA·3HF) in DMSO or another suitable reagent for 2'-O-silyl group removal
-
Desalting column
-
HPLC system with an appropriate column (e.g., ion-exchange or reverse-phase)
-
Lyophilizer
Procedure:
-
Transfer the solid support to a sealed reaction vial.
-
Add the AMA solution and incubate at the recommended temperature (e.g., 65 °C) for the specified time to cleave the RNA from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
Cool the vial and carefully transfer the supernatant to a new tube.
-
Evaporate the solution to dryness using a speed vacuum concentrator.
-
To remove the 2'-O-TBDMS or other silyl protecting groups, redissolve the residue in a solution of TEA·3HF in DMSO and incubate as required.
-
Quench the reaction and precipitate the RNA.
-
Desalt the crude RNA using a desalting column.
-
Purify the modified RNA by HPLC.
-
Verify the purity and identity of the product by mass spectrometry and analytical HPLC.
-
Lyophilize the pure, modified RNA for storage.
Data Presentation
The efficiency of each step in the post-synthesis modification process can be quantified. Below is a table summarizing hypothetical data for such a process.
| Step | Parameter | Method of Analysis | Typical Efficiency |
| RNA Synthesis | Stepwise Coupling Yield | Trityl Cation Monitoring | > 98% |
| Selective Deprotection | Percentage of Deprotection | HPLC or Mass Spectrometry of a cleaved aliquot | > 95% |
| On-Support Modification | Modification Efficiency | HPLC or Mass Spectrometry | 70 - 90% |
| Overall Yield | Final Yield of Pure Modified RNA | UV-Vis Spectroscopy | 10 - 30% |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for post-synthesis modification of RNA.
Logic of Orthogonal Protection
Caption: Logic of using an orthogonal protecting group for site-specific RNA modification.
References
Troubleshooting & Optimization
preventing depurination during detritylation of 2',5'-bis-O-trityluridine
Technical Support Center: 2',5'-bis-O-trityluridine Detritylation
Welcome to the technical support center for oligonucleotide synthesis. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the detritylation of 2',5'-bis-O-trityluridine, with a focus on preventing base degradation.
Frequently Asked Questions (FAQs)
Q1: Am I observing depurination with 2',5'-bis-O-trityluridine?
A1: This is a crucial point of clarification. Depurination is the acid-catalyzed cleavage of the β-N-glycosidic bond in purine nucleosides (Adenosine and Guanosine).[1][2] Uridine is a pyrimidine nucleoside. The analogous reaction for pyrimidines is called "depyrimidination," which occurs by a similar mechanism but at a substantially lower rate.[2] Therefore, while you may be observing degradation or base loss, it is technically not depurination. The acidic conditions used for detritylation can still cause unwanted side reactions, and the strategies used to prevent depurination in purine-containing oligonucleotides are directly applicable to minimizing degradation and maximizing the yield of your uridine product.
Q2: What is the chemical mechanism of detritylation and how does it lead to base loss?
A2: Detritylation is the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl position, which is necessary for chain extension in oligonucleotide synthesis.[3][4] The reaction is acid-catalyzed. A protic acid (like Trichloroacetic acid - TCA or Dichloroacetic acid - DCA) protonates the ether oxygen of the DMT group, converting it into a good leaving group.[4] This results in the formation of a stable, orange-colored dimethoxytrityl carbocation (DMT⁺) and the desired free 5'-hydroxyl group.[4]
However, the same acidic conditions can protonate the nitrogen atoms within the nucleobase (like N7 in purines), which weakens the N-glycosidic bond connecting the base to the sugar backbone.[5] This weakening makes the bond susceptible to hydrolysis, leading to the loss of the base and the formation of an undesirable apurinic or apyrimidinic (AP) site.[1][6]
Q3: Which acidic reagents are most commonly used for detritylation and what are the trade-offs?
A3: The most common reagents are Trichloroacetic acid (TCA) and Dichloroacetic acid (DCA), typically at 2-3% concentrations in an inert solvent like dichloromethane (DCM).[7][8]
-
Trichloroacetic Acid (TCA): With a pKa of approximately 0.7, TCA is a strong acid that provides very fast and efficient detritylation.[5][8] However, its high acidity significantly increases the risk of depurination, especially with prolonged exposure or with acid-sensitive nucleosides.[5][7]
-
Dichloroacetic Acid (DCA): With a pKa of 1.5, DCA is a milder acid than TCA.[3][8] It is the preferred choice for synthesizing long oligonucleotides or sequences containing sensitive bases, as it results in lower levels of depurination.[1][3] The trade-off is that detritylation may be slower or less complete compared to TCA, potentially requiring slightly longer reaction times or optimization.[7][8]
Using milder acids and the shortest possible reaction times are key to minimizing base loss.[3]
Troubleshooting Guide: Preventing Base Loss During Detritylation
Problem: I am observing significant product degradation and low yields after the detritylation step.
-
Potential Cause 1: The detritylation agent is too acidic.
-
Potential Cause 2: Acid exposure time is too long.
-
Troubleshooting Step: Reduce the duration of the acid treatment. Detritylation is often complete in less than a minute.[3] It is critical to perform a time-course study to determine the minimum time required for complete detritylation while minimizing base degradation. One study showed that reducing acid delivery time from 110 seconds to as little as 10 seconds did not compromise the yield of the full-length product when using 3% TCA.[3]
-
-
Potential Cause 3: Ineffective quenching or washing post-detritylation.
-
Troubleshooting Step: Ensure that the acid is completely removed and neutralized immediately after the reaction. Implement a thorough washing step with an appropriate solvent like acetonitrile to remove all traces of the acid and the DMT cation.[9] An alternative strategy is to alternate the acid treatment with wash steps to achieve full deprotection while minimizing continuous acid contact time.[3]
-
-
Potential Cause 4: Elevated reaction temperature.
-
Troubleshooting Step: Perform the detritylation reaction at room temperature or below. Some protocols for sensitive oligonucleotides even suggest reducing the temperature to around 10°C to decrease the rate of depurination.[10] An increase in temperature can significantly facilitate the detritylation reaction but may also accelerate degradation.[11]
-
Quantitative Data Summary
While specific data for 2',5'-bis-O-trityluridine is sparse, the following table, compiled from studies on purine nucleosides, clearly illustrates the impact of different acidic reagents on degradation rates. These trends are directly applicable to minimizing side reactions for all nucleosides, including uridine.
| Reagent | Concentration | Relative Depurination Rate (dA) | Depurination Half-Life (dABz-CPG) | Comments |
| 3% TCA in DCM | 3% (v/v) | ~4x faster than 3% DCA | 19 minutes | Very fast detritylation, but highest risk of base loss.[7][8] |
| 15% DCA in DCM | 15% (v/v) | ~3x faster than 3% DCA | - | Used in some large-scale synthesis to overcome acid binding to the support.[7][8] |
| 3% DCA in DCM | 3% (v/v) | Baseline | 77 minutes | Good balance of efficiency and safety; generally recommended.[7][8] |
DCM: Dichloromethane; dA: deoxyadenosine; dABz-CPG: N-benzoyl protected 5′-DMT-dA on controlled pore glass support.
Experimental Protocols
Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)
This protocol is recommended for minimizing base degradation.
-
Reagent Preparation: Prepare a solution of 3% (v/v) Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).
-
Reaction Setup: Dissolve the 2',5'-bis-O-trityluridine substrate in a minimal amount of anhydrous DCM in a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Detritylation: Add the 3% DCA solution to the reaction vessel. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The appearance of the orange DMT⁺ cation is a visual indicator that the reaction has begun.
-
Reaction Time: Allow the reaction to proceed for 1-3 minutes at room temperature. The optimal time should be determined empirically for your specific substrate and scale.
-
Quenching: Quench the reaction by adding a weak base, such as pyridine or a solution of sodium bicarbonate, until the orange color disappears.
-
Workup: Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the detritylated product.
Protocol 2: Analytical Detection of Base Loss by HPLC
This method can be used to quantify the extent of degradation.
-
Sample Preparation: After the detritylation and workup, dissolve a small, known amount of the crude product in the HPLC mobile phase.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.[12]
-
Mobile Phase: A common mobile phase system is a gradient of acetonitrile in an aqueous buffer, such as 50 mM ammonium formate.[13][14]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[13][14]
-
Quantification: The intact, detritylated uridine product will have a characteristic retention time. The appearance of new peaks, particularly an early-eluting peak corresponding to the free uracil base, indicates base loss. The percentage of degradation can be calculated by integrating the peak areas of the product and the degradation by-products.[14]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues encountered during the detritylation of 2',5'-bis-O-trityluridine.
Caption: Troubleshooting workflow for minimizing degradation during detritylation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. phenomenex.com [phenomenex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. WO2015061246A1 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 11. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
incomplete removal of trityl groups from synthetic RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete removal of trityl groups from synthetic RNA.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of incomplete detritylation during solid-phase RNA synthesis?
A1: A primary visual cue during solid-phase synthesis is the intensity of the orange color produced by the trityl cation upon cleavage in an acidic solution. A faint or inconsistent orange color from cycle to cycle can indicate inefficient detritylation. However, visual inspection is not a quantitative measure and should be supplemented with analytical methods for confirmation.
Q2: How can I detect the presence of residual trityl groups on my final RNA product?
A2: Several analytical techniques can be employed to detect incomplete detrityl removal:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method. The hydrophobic trityl group significantly increases the retention time of the RNA on a C18 column. A chromatogram showing a peak with a longer retention time than the expected fully deprotected RNA is indicative of a trityl-on species.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can precisely determine the molecular weight of the synthetic RNA. The mass of a trityl group (approximately 243.3 g/mol for dimethoxytrityl) will be observed as an addition to the expected mass of the RNA.
-
Polyacrylamide Gel Electrophoresis (PAGE): While less precise for this specific issue, the presence of a trityl group can sometimes lead to a slight shift in the mobility of the RNA on a denaturing PAGE gel, appearing as a separate, slower-migrating band.
Q3: What are the primary causes of incomplete detritylation?
A3: Incomplete removal of the trityl group can stem from several factors:
-
Reagent Quality: The deblocking acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane, can degrade over time or be of poor quality.[1]
-
Presence of Water: Moisture in the reagents or solvents can neutralize the acid, reducing its effectiveness.[2][3]
-
Insufficient Reaction Time or Concentration: The duration of the acid treatment or the concentration of the acid may not be sufficient for complete removal, especially for longer RNA sequences or those with significant secondary structure.
-
Acid Binding: The acidic deblocking agent can bind to the growing oligonucleotide, which can, in some cases, hinder the detritylation reaction.[4][5]
-
Incomplete Acetonitrile Removal: Residual acetonitrile from previous steps can complex with the deblocking acid and slow down the detritylation kinetics.[4][5]
Q4: Can the choice of deblocking acid affect detritylation efficiency?
A4: Yes, the choice and concentration of the acid are critical. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and can lead to faster detrityl removal. However, TCA is also more aggressive and can cause depurination (loss of purine bases) from the RNA chain, especially with prolonged exposure.[1] DCA is generally preferred as it offers a better balance between efficient detritylation and minimizing side reactions.[1]
Q5: How does incomplete detritylation impact downstream applications?
A5: The presence of the bulky, hydrophobic trityl group on the 5'-end of the RNA can have significant consequences for downstream applications:
-
Enzymatic Reactions: It can sterically hinder enzymes like kinases, ligases, and polymerases, leading to failed or inefficient enzymatic modifications.
-
Hybridization: It may interfere with the proper hybridization of the RNA to its complementary strand.
-
Structural Studies: The presence of a trityl group will interfere with crystallization and NMR structural studies.
-
In vivo Applications: For therapeutic applications, the presence of a trityl group can alter the pharmacological properties and potentially induce an immune response.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to incomplete trityl group removal.
Problem: Reduced coupling efficiency in subsequent synthesis cycles and/or presence of trityl-on species in the final product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete detritylation.
Quantitative Data Summary
The following table summarizes typical parameters for the detritylation step in solid-phase RNA synthesis. Note that optimal conditions can vary depending on the synthesizer, scale, and specific RNA sequence.
| Parameter | Reagent/Condition | Typical Range/Value | Notes |
| Deblocking Agent | Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 2-3% (v/v) | Preferred for balancing efficiency and minimizing depurination.[1] |
| Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | More reactive than DCA; may cause depurination with longer exposure.[1][6] | |
| Reaction Time | Per cycle on synthesizer | 60 - 180 seconds | Longer times may be needed for long oligos or those with stable secondary structures. |
| Post-Synthesis Manual Detritylation | 80% Acetic Acid | 20 - 30 minutes | A common method for removing the trityl group after cleavage and deprotection if purification is performed "trityl-on".[7] |
Experimental Protocols
Protocol 1: Post-Synthesis Manual Detritylation using Acetic Acid
This protocol is suitable for RNA that has been purified using a "trityl-on" method.
-
Dissolution: Dissolve the dried, trityl-on RNA pellet in 200-500 µL of 80% acetic acid.
-
Incubation: Let the solution stand at room temperature for 20-30 minutes. The orange color of the trityl cation will not be visible as it reacts with water to form tritanol.[7]
-
Precipitation: Add one volume of cold 95% ethanol and 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Incubation: Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Washing: Carefully decant the supernatant. Wash the pellet with 500 µL of cold 70% ethanol.
-
Drying: Centrifuge again, remove the supernatant, and dry the pellet using a SpeedVac.
-
Resuspension: Resuspend the detritylated RNA in an appropriate RNase-free buffer.
Protocol 2: Analytical Verification by RP-HPLC
This protocol allows for the assessment of detritylation efficiency.
-
Sample Preparation: Dissolve a small aliquot of the deprotected RNA in an appropriate mobile phase, such as 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 column).
-
Mobile Phases:
-
A: 100 mM TEAA in water
-
B: 100 mM TEAA in acetonitrile
-
-
Gradient: Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The fully deprotected RNA will elute as a major peak. Any trityl-on species will have a significantly longer retention time due to the hydrophobicity of the trityl group.
Detritylation Reaction
Caption: Chemical reaction of 5'-O-DMT-RNA detritylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Coupling Efficiency of 2',5'-bis-O-trityluridine Phosphoramidite
Welcome to the technical support center for 2',5'-bis-O-trityluridine phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling efficiency and troubleshooting common issues encountered during oligonucleotide synthesis with this sterically hindered monomer.
Frequently Asked Questions (FAQs)
Q1: What is 2',5'-bis-O-trityluridine phosphoramidite and why is its coupling challenging?
A1: 2',5'-bis-O-trityluridine phosphoramidite is a modified nucleoside building block used in the synthesis of oligonucleotides with a non-native 2',5'-phosphodiester linkage. The primary challenge in achieving high coupling efficiency with this phosphoramidite arises from the significant steric hindrance caused by the bulky trityl protecting groups on both the 2' and 5' hydroxyl positions of the uridine sugar. This steric bulk can impede the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, slowing down the coupling reaction.
Q2: What is a typical coupling efficiency I can expect with this modified phosphoramidite?
A2: Due to the aforementioned steric challenges, the coupling efficiency of 2',5'-bis-O-trityluridine phosphoramidite may be lower than that of standard DNA or RNA phosphoramidites. While standard phosphoramidites can achieve coupling efficiencies of over 99%, modified phosphoramidites, especially those with bulky protecting groups, may initially show lower efficiencies.[1] However, with optimized protocols, including extended coupling times and the use of potent activators, it is possible to achieve high coupling yields. For some modified phosphoramidites, coupling efficiencies greater than 98% have been reported with optimized conditions.
Q3: What are the most critical factors to consider for optimizing the coupling reaction?
A3: The three most critical factors are:
-
Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture. Any water present in the reagents or on the synthesizer lines will react with the activated phosphoramidite, leading to a significant drop in coupling efficiency.[2]
-
Activator Choice and Concentration: A more potent activator is often required to facilitate the coupling of sterically hindered phosphoramidites.
-
Coupling Time: A longer coupling time is necessary to allow sufficient time for the bulky phosphoramidite to react with the solid support-bound oligonucleotide. For some modified phosphoramidites, coupling times of 15-20 minutes have been shown to be effective.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Moisture contamination in reagents (acetonitrile, activator) or synthesizer lines. | 1. Use fresh, anhydrous acetonitrile (<30 ppm water). Ensure all reagent bottles are properly sealed. Perform a system flush with anhydrous acetonitrile before synthesis. Consider using molecular sieves to dry the phosphoramidite solution.[2] |
| 2. Insufficient coupling time. | 2. Increase the coupling time. For 2',5'-bis-O-trityluridine phosphoramidite, a coupling time of 15-20 minutes is a good starting point.[3] | |
| 3. Suboptimal activator or activator concentration. | 3. Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Optimize the activator concentration according to the manufacturer's recommendations for modified phosphoramidites. | |
| 4. Degraded phosphoramidite. | 4. Use fresh phosphoramidite. Store phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature. | |
| High n-1 Shortmer Peak in Analysis | Incomplete capping of unreacted 5'-hydroxyl groups from the previous cycle. | Ensure the capping solution is fresh and active. The capping step is crucial to block any unreacted chains from further elongation. |
| Inefficient coupling in the current cycle. | Address the potential causes of low coupling efficiency as listed above. | |
| Presence of Unexpected Side Products | Side reactions due to prolonged exposure to acidic conditions (deblocking). | Minimize the deblocking time to what is necessary for complete removal of the trityl group. Ensure the deblocking solution is fresh and of the correct concentration. |
| Phosphoramidite degradation. | As mentioned above, use fresh, properly stored phosphoramidite. |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the coupling of sterically hindered phosphoramidites.
Table 1: Effect of Coupling Time on Efficiency for a Modified Uridine Phosphoramidite
| Coupling Time (minutes) | Reported Coupling Efficiency | Reference |
| 6 (standard) | Suboptimal (not specified) | [3] |
| 15-20 | Optimized | [3] |
Table 2: Impact of Water Contamination on a Modified Phosphoramidite
| Condition | Observation | Conclusion | Reference |
| Before treatment | Very little active material observed; mostly hydrolyzed side product. | Water contamination is the likely cause of low coupling efficiency. | [2] |
| After treatment with molecular sieves | Over 50% active reagent observed. | Removal of water significantly improves the quality of the phosphoramidite solution. | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2',5'-Linked Oligonucleotide
This protocol provides a general guideline for the incorporation of 2',5'-bis-O-trityluridine phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer. Note: Specific parameters may need to be optimized based on the synthesizer model and other reagents used.
Materials:
-
2',5'-bis-O-trityluridine phosphoramidite
-
Anhydrous acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Procedure:
-
Preparation:
-
Dissolve the 2',5'-bis-O-trityluridine phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Ensure all other reagents are fresh and properly installed on the synthesizer.
-
Purge all reagent lines with anhydrous acetonitrile to remove any residual moisture.
-
-
Synthesis Cycle: The standard phosphoramidite synthesis cycle consists of deblocking, coupling, capping, and oxidation. The key modification for this phosphoramidite is in the coupling step.
-
Deblocking: Remove the 5'-trityl group from the solid support-bound nucleoside by treating with the deblocking solution.
-
Coupling: Deliver the 2',5'-bis-O-trityluridine phosphoramidite solution and the activator solution to the synthesis column. Extend the coupling time to 15-20 minutes. [3]
-
Capping: Treat the solid support with the capping solution to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using standard protocols (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).
-
Purification: Purify the crude oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
Caption: Automated solid-phase synthesis workflow for incorporating 2',5'-bis-O-trityluridine phosphoramidite.
Caption: Troubleshooting decision tree for low coupling efficiency of 2',5'-bis-O-trityluridine phosphoramidite.
References
side reactions associated with trityl protecting groups in oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using trityl protecting groups in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl group in oligonucleotide synthesis?
The dimethoxytrityl (DMT) group is an acid-labile protecting group attached to the 5'-hydroxyl position of the nucleoside phosphoramidite.[1] Its primary function is to prevent unwanted chemical reactions at the 5'-hydroxyl group during the coupling step of oligonucleotide synthesis.[1][2] The DMT group is removed at the beginning of each synthesis cycle in a step called deblocking or detritylation, which exposes the 5'-hydroxyl for reaction with the next incoming phosphoramidite.[1][3]
Q2: What is depurination and why is it a concern during detritylation?
Depurination is the cleavage of the N-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar.[4] This side reaction is a major concern during the acidic detritylation step.[3] The acidic conditions required to remove the DMT group can also lead to the loss of purine bases, creating an apurinic site in the oligonucleotide chain.[4] These apurinic sites are unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides and a lower yield of the full-length product.[4][5]
Q3: How can I monitor the efficiency of each coupling cycle?
The efficiency of each coupling step can be monitored by measuring the amount of trityl cation released during the deblocking step.[6] The trityl cation has a characteristic orange color and a strong absorbance at around 498 nm.[4] By measuring the absorbance of the trityl cation released after each coupling cycle, the stepwise coupling efficiency can be calculated.[6] Many automated DNA synthesizers are equipped to perform this "trityl assay" in real-time.[4]
Q4: What are the advantages and disadvantages of using trichloroacetic acid (TCA) versus dichloroacetic acid (DCA) for detritylation?
TCA is a stronger acid than DCA and therefore removes the DMT group more rapidly.[3] However, its strong acidity also significantly increases the rate of depurination.[1][7] DCA is a milder acid, which results in lower levels of depurination, making it a better choice for the synthesis of long oligonucleotides or sequences rich in purines.[3][4] The trade-off is that detritylation with DCA may be slower and potentially incomplete if not optimized.[7]
Q5: What is a carbocation scavenger and why is it used in the deblocking step?
During detritylation, the DMT group is released as a stable trityl carbocation.[8] This carbocation is a reactive species that can cause side reactions, such as re-attaching to the 5'-hydroxyl of the deprotected oligonucleotide (re-tritylation) or reacting with the solid support.[8] These side reactions can lead to the formation of truncated sequences.[8] A carbocation scavenger is a reagent added to the deblocking solution to "quench" or neutralize the trityl cation immediately after it is formed, thus preventing these unwanted side reactions and improving the overall yield of the synthesis.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide Due to Depurination
Symptoms:
-
Lower than expected yield of the final product.
-
Presence of multiple shorter fragments upon analysis by PAGE or HPLC, particularly after base deprotection.[4]
-
The intensity of cleavage products may be more significant than the coupling failure sequences.[5]
Root Causes:
-
Excessive Acid Exposure: Prolonged contact with the deblocking acid (TCA or DCA) increases the rate of depurination.[3]
-
Strong Acid: The use of a strong acid like TCA leads to higher rates of depurination compared to a milder acid like DCA.[1][7]
-
Purine-Rich Sequences: Oligonucleotides with a high content of adenine and guanine are more susceptible to depurination.[3] Adenosine is particularly labile.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oligonucleotide yield due to depurination.
Quantitative Data: Depurination Half-Life of Protected Deoxyadenosine (dA)
The following table summarizes the depurination half-life of CPG-bound, N6-benzoyl-protected deoxyadenosine (dABz) under different acidic conditions. A shorter half-life indicates a faster rate of depurination.
| Deblocking Reagent | Concentration | Depurination Half-Life (minutes) | Data Source |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | 77 | [1][7] |
| Dichloroacetic Acid (DCA) | 15% in Dichloromethane | ~26 | [1][7] |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | 19 | [1][7] |
Experimental Protocol: Optimization of Detritylation Conditions
This protocol provides a general framework for optimizing the deblocking step to minimize depurination while ensuring complete detritylation.
-
Establish a Baseline: Synthesize a short, purine-rich test oligonucleotide (e.g., a 20-mer with several adjacent dA or dG residues) using your standard deblocking protocol. Analyze the crude product by anion-exchange HPLC or capillary electrophoresis to quantify the amount of full-length product and depurinated fragments.
-
Reduce Deblocking Time: Gradually decrease the deblocking time in small increments (e.g., 10-15 seconds) for each synthesis cycle. Monitor the trityl signal to ensure that detritylation goes to completion within the reduced time. Analyze the final crude product to assess the impact on depurination.
-
Switch to a Milder Acid: If using TCA, switch to a 3% DCA solution in dichloromethane.[3] This will significantly reduce the rate of depurination.[1][7]
-
Optimize Acid Concentration: If depurination is still an issue with 3% DCA, you can test lower concentrations (e.g., 2% DCA).[8] However, be aware that this may require longer deblocking times to achieve complete detritylation.
-
Final Analysis: Once you have identified the conditions that provide complete detritylation with minimal depurination, synthesize your target oligonucleotide using the optimized protocol and verify the purity of the final product.
Issue 2: Incomplete Detritylation Leading to Deletion Sequences
Symptoms:
-
Low overall yield of the desired oligonucleotide.
-
Presence of n-1, n-2, etc., deletion sequences in the final product, which may be difficult to separate from the full-length oligonucleotide.
-
A decreasing trityl signal during the synthesis run, indicating lower than expected coupling efficiency in later cycles.[10]
Root Causes:
-
Insufficient Deblocking Time: The time allocated for the deblocking step is not sufficient for complete removal of the DMT group.
-
Degraded Deblocking Reagent: The acidic deblocking solution has degraded over time, reducing its effectiveness.
-
Inefficient Reagent Delivery: Issues with the synthesizer's fluidics system are preventing the deblocking reagent from reaching the solid support efficiently.
-
Use of a Weak Acid: While beneficial for reducing depurination, a very mild acidic condition may not be strong enough for complete detritylation, especially for sterically hindered residues.[7]
Logical Relationship Diagram: Causes of Incomplete Detritylation
Caption: Common causes leading to incomplete detritylation.
Troubleshooting Steps:
-
Verify Reagent Freshness: Ensure that the deblocking solution is fresh. If it has been on the synthesizer for an extended period, replace it with a freshly prepared solution.
-
Increase Deblocking Time: Increase the deblocking time in small increments and monitor the trityl signal to see if it reaches a plateau, indicating complete detritylation.
-
Check Synthesizer Fluidics: Perform a maintenance check on your DNA synthesizer to ensure that all lines are clear and that reagents are being delivered to the synthesis column at the correct flow rate.
-
Increase Acid Concentration: If you are using a very low concentration of DCA, consider increasing it to 3% to improve the efficiency of detritylation. Be mindful of the potential for increased depurination and find a balance.
Issue 3: Side Reactions Caused by the Trityl Cation
Symptoms:
-
Reduced coupling efficiency, leading to lower yields.
-
Presence of n-1 sequences in the final product.
-
"Trityl sticking" on polystyrene-based solid supports.[8]
Root Cause:
-
The highly stable trityl carbocation, formed during the deblocking step, can react with the free 5'-hydroxyl group of the growing oligonucleotide chain (re-tritylation) or other nucleophilic sites.[8]
Solution: Use of Carbocation Scavengers
The most effective way to prevent side reactions from the trityl cation is to add a carbocation scavenger to the deblocking solution.[8] These scavengers are nucleophilic compounds that react with and neutralize the trityl cation.
Commonly Used Carbocation Scavengers:
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 2-5% (v/v) in deblocking solution | A very effective scavenger that reduces the trityl cation to triphenylmethane. |
| Thioanisole | 2-5% (v/v) in deblocking solution | Another effective scavenger. |
| Water | Small amounts | Can act as a scavenger by reacting with the trityl cation to form triphenylmethanol, but its presence must be carefully controlled as it can interfere with the coupling step. |
Experimental Protocol: Incorporating a Carbocation Scavenger
-
Prepare the Scavenger-Containing Deblocking Solution: Add the chosen carbocation scavenger (e.g., 2% v/v triethylsilane) to your standard deblocking solution (e.g., 3% DCA in dichloromethane).
-
Perform Synthesis: Run your oligonucleotide synthesis using this modified deblocking solution.
-
Analyze and Compare: Analyze the crude product by HPLC or PAGE and compare the yield and purity to a synthesis performed without the scavenger. A reduction in n-1 sequences and an increase in the full-length product yield should be observed.
Mechanism of Trityl Cation Quenching
Caption: The role of a carbocation scavenger in preventing side reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Steric Hindrance from the Trityl Group in Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when the bulky trityl protecting group causes steric hindrance in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the trityl group and why does it cause steric hindrance?
A1: The trityl (triphenylmethyl) group is a bulky protecting group commonly used in organic synthesis to protect primary alcohols. Its large size, consisting of three phenyl rings attached to a central carbon, can physically block the active site of an enzyme, preventing the substrate from binding correctly. This phenomenon is known as steric hindrance and can significantly reduce or completely inhibit enzyme activity.
Q2: How can I determine if the trityl group is the cause of low reaction yield?
A2: To ascertain if the trityl group is the source of steric hindrance, consider the following:
-
Control Experiment: Compare the reaction rate with a similar, unprotected substrate. A significantly higher rate with the unprotected substrate strongly suggests steric hindrance from the trityl group.
-
Molecular Modeling: Use computational tools to visualize the docking of the trityl-protected substrate into the enzyme's active site. This can provide insights into potential clashes.
-
Enzyme Kinetics Analysis: A significant increase in the Michaelis constant (Km) for the trityl-protected substrate compared to the unprotected analog, with a less pronounced effect on the maximum velocity (Vmax), can indicate that the trityl group is interfering with substrate binding.
Q3: Are there alternative protecting groups that are less sterically hindering?
A3: Yes, if the trityl group proves to be problematic, consider using smaller protecting groups for primary alcohols, such as:
-
Silyl ethers: Trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) are common examples with varying degrees of stability and bulk.
-
Benzyl ethers (Bn): Less bulky than trityl groups and can be removed by hydrogenolysis.
-
Acetyl (Ac) or other acyl groups: These are smaller but may not be suitable for all reaction conditions.
The choice of an alternative protecting group will depend on the specific requirements of your synthetic route and the tolerance of the enzyme.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity with a Trityl-Protected Substrate
This is the most common issue arising from steric hindrance by the trityl group.
| Possible Cause | Recommended Solution |
| Direct blockage of the active site | Enzyme Engineering: If feasible, mutate amino acid residues in or near the active site to create a larger binding pocket that can accommodate the bulky trityl group. |
| Substrate Modification: Synthesize an analog with a longer linker between the trityl group and the reaction site to distance the bulky group from the enzyme's active site. | |
| Use of a Different Enzyme: Screen for homologous enzymes from different organisms that may have a more open active site architecture. | |
| Incorrect substrate orientation | The bulky trityl group may force the substrate to bind in a non-productive orientation. |
| Optimize Reaction Conditions: Varying pH, temperature, or buffer composition can sometimes influence substrate binding and flexibility, potentially allowing for a productive orientation. | |
| Solvent Engineering: The addition of a low percentage of a co-solvent might alter the enzyme's conformation or the substrate's solvation shell, which could facilitate more effective binding. | |
| Enzyme inhibition by the substrate | High concentrations of a sterically hindered substrate can sometimes lead to non-productive binding and inhibition. |
| Substrate Titration: Perform the reaction at various substrate concentrations to determine if substrate inhibition is occurring. |
Issue 2: Inconsistent Reaction Rates or Stalling of the Reaction
Sometimes, an initial reaction is observed, but it does not proceed to completion.
| Possible Cause | Recommended Solution |
| Product Inhibition | The trityl-containing product may bind more tightly to the active site than the substrate, leading to product inhibition. |
| In-situ Product Removal: If possible, implement a strategy to remove the product as it is formed, for example, by using a two-phase system or by introducing a subsequent enzymatic step that consumes the product. | |
| Enzyme Instability | Prolonged reaction times required due to slow conversion of the hindered substrate may lead to enzyme denaturation. |
| Enzyme Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability. | |
| Addition of Stabilizers: Include additives like glycerol, BSA, or trehalose in the reaction mixture to improve enzyme stability. |
Data Presentation
The following table summarizes the expected qualitative impact of the trityl group on enzyme kinetics. Quantitative data is often enzyme and substrate-specific and should be determined experimentally.
| Kinetic Parameter | Unprotected Substrate | Trityl-Protected Substrate | Rationale |
| Km (Michaelis Constant) | Lower | Higher | The bulky trityl group interferes with the binding of the substrate to the enzyme's active site, reducing the affinity. A higher substrate concentration is required to reach half of Vmax.[1] |
| Vmax (Maximum Velocity) | Higher | Lower to Similar | Vmax may be lower if the trityl group also hinders the catalytic step or product release. In some cases, if the catalytic step is not rate-limiting, Vmax might not be significantly affected.[2] |
| kcat (Turnover Number) | Higher | Lower | A lower kcat indicates that the enzyme processes the trityl-protected substrate more slowly once bound, due to suboptimal positioning for catalysis.[3] |
| kcat/Km (Catalytic Efficiency) | Higher | Significantly Lower | This ratio is the best indicator of an enzyme's preference for a substrate. The combination of a higher Km and a lower kcat leads to a much lower catalytic efficiency for the trityl-protected substrate.[4] |
Experimental Protocols
General Protocol for a Kinase Assay with a Trityl-Protected Nucleoside
This protocol provides a general framework for assessing the phosphorylation of a 5'-O-trityl-protected nucleoside.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in water and adjust the pH to 7.0.
-
Substrates: Prepare stock solutions of both the 5'-O-trityl-protected nucleoside and the corresponding unprotected nucleoside (as a positive control) in a suitable solvent (e.g., DMSO).
-
Kinase: Dilute the kinase to the desired concentration in kinase buffer.
-
-
Kinase Reaction:
-
Set up the kinase reactions in microcentrifuge tubes or a 96-well plate. A typical 25 µL reaction might contain:
-
5 µL of 5x Kinase Buffer
-
2.5 µL of 10x Substrate (trityl-protected or unprotected)
-
2.5 µL of 10x ATP
-
10 µL of Water
-
5 µL of 5x Kinase
-
-
Initiate the reaction by adding the kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 2x Laemmli buffer for SDS-PAGE analysis, or a solution containing EDTA to chelate Mg²⁺ for HPLC or LC-MS analysis).
-
Analyze the reaction mixture to quantify the formation of the phosphorylated product. This can be done using methods such as:
-
Radiolabeling: Use [γ-³²P]ATP and detect the radiolabeled product by autoradiography after separation by TLC or SDS-PAGE (if the substrate is a protein).[5]
-
HPLC or LC-MS: Separate and quantify the substrate and product based on their retention times and mass-to-charge ratios.
-
Luminescence-based assays: Use a commercial kit (e.g., ADP-Glo™) that measures ADP production, which is directly proportional to kinase activity.[6][7]
-
-
General Protocol for a Lipase-Catalyzed Reaction with a Trityl-Protected Alcohol
This protocol outlines a general procedure for evaluating the acylation or hydrolysis of a trityl-protected alcohol by a lipase.
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Substrate: Dissolve the trityl-protected alcohol in a minimal amount of an organic solvent that is compatible with the enzyme (e.g., acetone, THF).
-
Acyl Donor (for acylation): Use an activated acyl donor such as a vinyl ester (e.g., vinyl acetate).
-
Lipase: Use a commercially available lipase, either in its free form or immobilized.
-
-
Enzymatic Reaction:
-
In a vial, combine the buffer, the trityl-protected substrate solution, and the acyl donor (for acylation reactions).
-
Pre-incubate the mixture at the desired temperature with shaking.
-
Initiate the reaction by adding the lipase.
-
Incubate the reaction for a set period, taking aliquots at different time points for analysis.
-
-
Sample Processing and Analysis:
-
Quench the reaction in the aliquots by adding a solvent that will denature the enzyme (e.g., ethanol or acetonitrile) and precipitate it.
-
Centrifuge to remove the precipitated enzyme.
-
Analyze the supernatant by HPLC, GC, or TLC to monitor the consumption of the substrate and the formation of the product.
-
Visualizations
Troubleshooting Workflow for Low Enzymatic Activity
The following diagram illustrates a logical workflow for troubleshooting low activity in enzymatic reactions involving trityl-protected substrates.
Caption: A flowchart for troubleshooting low enzymatic activity with trityl-protected substrates.
Logical Relationship of Steric Hindrance Effects
This diagram illustrates how the bulky trityl group can lead to reduced enzymatic efficiency.
Caption: The impact of the trityl group's steric hindrance on enzyme kinetics.
References
Technical Support Center: Long RNA Synthesis with 2',5'-bis-O-trityluridine
Welcome to the technical support center for long RNA synthesis utilizing 2',5'-bis-O-trityluridine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our aim is to help you navigate the unique challenges and optimize the yield of your long RNA synthesis experiments with this specialized uridine derivative.
Frequently Asked Questions (FAQs)
Q1: What is 2',5'-bis-O-trityluridine and why is it used in RNA synthesis?
A1: 2',5'-bis-O-trityluridine is a modified uridine nucleoside where both the 2'- and 5'-hydroxyl groups are protected by trityl groups. In the context of chemical RNA synthesis, protecting groups are essential to prevent unwanted side reactions. The 2'-O-trityl group, being exceptionally bulky, offers robust protection of the 2'-hydroxyl, which is critical to prevent chain cleavage during synthesis. The 5'-O-trityl group serves as a temporary protecting group, which is removed to allow for the stepwise addition of nucleotides in the 5' to 3' direction. The use of a trityl group at the 2' position is unconventional due to its size and may present specific challenges in achieving high yields for long RNA transcripts.
Q2: What are the main challenges associated with using 2',5'-bis-O-trityluridine for long RNA synthesis?
A2: The primary challenges stem from the steric bulk of the trityl groups, particularly the 2'-O-trityl group. These challenges include:
-
Reduced Coupling Efficiency: The large size of the 2'-O-trityl group can sterically hinder the approach of the incoming phosphoramidite, leading to lower coupling yields in each cycle. This effect is cumulative and significantly impacts the overall yield of full-length long RNA.[1]
-
Incomplete Deprotection: The stability of the trityl group can make its removal from the 2'-hydroxyl position difficult, potentially requiring harsh conditions that could compromise the integrity of the RNA chain.
-
Impact on Solubility: The hydrophobic nature of the trityl groups may affect the solubility of the growing RNA chain on the solid support, potentially leading to aggregation and reduced reaction efficiency.
-
Longer Coupling Times: To compensate for the steric hindrance, extended coupling times may be necessary, which increases the overall synthesis time.[1]
Q3: Are there alternatives to 2'-O-trityl protection for long RNA synthesis?
A3: Yes, several other 2'-hydroxyl protecting groups are more commonly used and have been optimized for long RNA synthesis. These include t-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethylorthoester (2'-ACE).[2][3][4] These alternatives offer a balance of stability during synthesis and ease of removal during deprotection, often leading to higher yields for long RNA transcripts.[3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of long RNA using 2',5'-bis-O-trityluridine.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of full-length RNA | 1. Low coupling efficiency due to steric hindrance from the 2'-O-trityl group. [1]2. Inefficient activation of the phosphoramidite.3. Suboptimal deblocking of the 5'-O-trityl group. | 1. Increase coupling time. Extend the coupling step to allow more time for the reaction to proceed to completion.2. Use a more potent activator. Consider using activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).3. Optimize deblocking conditions. Ensure complete removal of the 5'-O-trityl group by using fresh deblocking solution and potentially increasing the deblocking time. |
| Presence of many short RNA fragments (truncations) | 1. Failed capping of unreacted 5'-hydroxyl groups. 2. Chain cleavage during synthesis. This can be caused by the partial loss of the 2'-O-trityl protecting group followed by phosphodiester bond cleavage.[2] | 1. Improve capping efficiency. Use fresh capping reagents and ensure sufficient capping time.2. Evaluate the stability of the 2'-O-trityl group. If significant loss is observed, consider using a more stable 2'-protecting group if possible. Ensure anhydrous conditions throughout the synthesis. |
| Difficulty in deprotecting the final RNA product | 1. The 2'-O-trityl group is resistant to standard deprotection conditions. 2. Incomplete removal of other protecting groups (e.g., on the nucleobases or phosphate backbone). | 1. Use stronger or prolonged deprotection conditions for the 2'-O-trityl group. This must be carefully optimized to avoid RNA degradation. Consult literature for deprotection of bulky 2'-O-protecting groups.2. Follow a sequential deprotection protocol. Ensure that the conditions for removing base and phosphate protecting groups are compatible with the integrity of the RNA and the 2'-O-trityl group if it is to be removed last. |
| Purified RNA shows unexpected modifications | 1. Side reactions during deprotection. Harsh conditions required to remove the 2'-O-trityl group may lead to modifications on the nucleobases.2. Incomplete removal of acrylonitrile adducts if cyanoethyl phosphate protection is used. | 1. Optimize deprotection conditions. Use scavengers in the deprotection solution to prevent side reactions.2. Ensure complete removal of cyanoethyl groups before final cleavage and deprotection. |
Experimental Protocols
General Protocol for Solid-Phase Long RNA Synthesis using Phosphoramidite Chemistry
This protocol outlines the key steps in a standard automated solid-phase RNA synthesis cycle. Specific parameters, such as coupling times, may need to be optimized when using the bulky 2',5'-bis-O-trityluridine.
-
Deblocking (Detritylation): The 5'-O-trityl group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.
-
Coupling: The 2',5'-bis-O-trityluridine phosphoramidite (or other desired phosphoramidite) is activated (e.g., with ETT or DCI) and delivered to the solid support to react with the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired RNA sequence is synthesized.
-
Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups (from the bases, phosphates, and the 2'-hydroxyls) are removed using a series of chemical treatments. The specific conditions for removing the 2'-O-trityl group will require careful optimization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Long RNA Synthesis
Caption: Troubleshooting decision tree for low yield in long RNA synthesis.
Potential Signaling Pathway of Synthesis Failure
Caption: Pathway illustrating causes of long RNA synthesis failure.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RNA Synthesis Capping Failures
Welcome to the technical support center for RNA synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to failed capping steps, with a specific focus on workflows utilizing trityl groups for purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in solid-phase RNA synthesis?
The capping step is a critical process designed to block any 5'-hydroxyl groups that failed to react during the coupling step.[1][2] This is typically achieved by acetylation using a reagent like acetic anhydride.[3] By capping these unreacted sites, they are rendered inert and cannot participate in subsequent coupling cycles.[2][4] This prevents the formation of oligonucleotides with internal deletions, which are difficult to separate from the full-length product and can compromise the efficacy of the final RNA molecule.[1][3]
Q2: How does the trityl (or DMT) group facilitate the purification of full-length RNA products?
The 4,4'-dimethoxytrityl (DMT) group is a bulky, hydrophobic protecting group attached to the 5'-end of the growing RNA chain.[3][5] In a "trityl-on" purification strategy, this group is left on the full-length product after synthesis. The significant hydrophobicity of the DMT group allows for strong retention on a reverse-phase HPLC column, while shorter, uncapped failure sequences (which lack the DMT group) elute much earlier.[6] This provides an effective method for separating the desired full-length product from truncated sequences.
Q3: What are the common causes of inefficient capping?
Inefficient capping can lead to the accumulation of deletion mutations.[] Common causes include:
-
Degraded Capping Reagents: Acetic anhydride is sensitive to moisture. Contamination with water can lead to hydrolysis and reduced activity. N-methylimidazole (NMI), often used as a catalyst, can also degrade over time.
-
Insufficient Reagent Delivery: Issues with the synthesizer's fluidics can lead to inadequate volumes of capping reagents reaching the synthesis column.
-
Suboptimal Reaction Time: Shortened capping times may not allow the reaction to go to completion.
Q4: What is depurination and how is it related to the trityl group?
Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the ribose sugar, leading to the loss of the base and potential chain cleavage.[3] This can be caused by prolonged exposure to the acidic conditions required to remove the trityl (DMT) group (detritylation) in each synthesis cycle.[3] While necessary for chain elongation, the acid treatment must be carefully controlled to minimize this side reaction.[3]
Troubleshooting Guide for Failed Capping Steps
This guide addresses specific issues you might encounter related to capping and trityl group manipulation during RNA synthesis.
Problem 1: Low yield of full-length product after trityl-on purification.
Possible Cause: Inefficient coupling in one or more steps, leading to a high percentage of truncated sequences that are discarded during purification. While this is not a direct failure of the capping step, effective capping is essential to prevent these truncated sequences from being extended, which would complicate analysis.
Troubleshooting Steps:
-
Verify Phosphoramidite Quality: Ensure that the phosphoramidite monomers are fresh and have been stored under appropriate anhydrous conditions.
-
Check Activator Solution: The activator (e.g., 5-(ethylthio)-1H-tetrazole) is crucial for the coupling reaction. Ensure it is fresh and anhydrous.
-
Optimize Coupling Time: For difficult couplings or when using modified bases, increasing the coupling time can improve efficiency.
-
Synthesizer Maintenance: Check the fluidics of your synthesizer to ensure accurate and consistent delivery of reagents.
Problem 2: Presence of multiple peaks close to the main product in HPLC analysis of trityl-on purified RNA.
Possible Cause: Incomplete capping, leading to the synthesis of (n-1), (n-2), etc., deletion mutants that are close in length to the full-length product. Since these deletion sequences still retain the 5'-trityl group, they co-purify with the full-length product.
Troubleshooting Steps:
-
Prepare Fresh Capping Reagents: Discard old capping solutions (Cap Mix A: acetic anhydride/THF/lutidine; Cap Mix B: N-methylimidazole/THF) and prepare fresh solutions.[3]
-
Increase Capping Time: Extend the duration of the capping step to ensure the reaction goes to completion.
-
Perform a Double Capping: Some protocols recommend a second capping step after the oxidation step to ensure any remaining unreacted 5'-hydroxyl groups are blocked.[1][2]
-
Check for G-to-A Mutations: In some cases, capping conditions can contribute to G-to-A substitutions, which might appear as closely eluting peaks.[8]
Problem 3: Complete or partial loss of the trityl group before purification.
Possible Cause: Premature detritylation due to overly acidic conditions during synthesis or workup.
Troubleshooting Steps:
-
Optimize Detritylation: Reduce the acid (e.g., trichloroacetic acid or dichloroacetic acid) concentration or the deblocking time during each synthesis cycle.[3] DCA is a milder acid than TCA and may result in better yields for long oligonucleotides.[3]
-
Ensure Anhydrous Conditions: Excess moisture during the oxidation step can lead to the formation of acids that may cause premature detrityl-ation.[]
-
Neutralize After Deprotection: When cleaving the oligonucleotide from the solid support and removing base-protecting groups (e.g., with ammonium hydroxide), ensure the solution is kept basic to prevent loss of the acid-labile trityl group. The addition of triethylamine (TEA) can help maintain alkalinity.[9]
Quantitative Data Summary
The following tables provide a summary of typical parameters for capping and detritylation steps in RNA synthesis.
Table 1: Typical Reagent Concentrations and Times for the Synthesis Cycle
| Step | Reagent/Solvent | Typical Concentration | Typical Time | Purpose |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 1-3 minutes | Removal of the 5'-DMT group |
| Coupling | Phosphoramidite + Activator (e.g., ETT) | 0.02 - 0.1 M | 2-15 minutes | Formation of phosphite triester linkage |
| Capping | Cap A: Acetic Anhydride; Cap B: N-Methylimidazole | ~10% solution | 1-2 minutes | Block unreacted 5'-OH groups |
| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 1-2 minutes | Conversion of P(III) to stable P(V) |
Note: Optimal times and concentrations may vary depending on the synthesizer, scale, and specific sequence.
Table 2: Troubleshooting Guide with Quantitative Parameters
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Incomplete Capping | Capping Time | Increase to 3-5 minutes | Reduction of (n-x) deletion products |
| Premature Detritylation | Deblocking Reagent | Switch from 3% TCA to 3% DCA | Preservation of the trityl group |
| Low Coupling Efficiency | Coupling Time | Increase by 50-100% | Higher yield of full-length product |
Experimental Protocols
Protocol 1: HPLC Analysis of Trityl-On RNA
This protocol is used to assess the purity of the synthesized RNA and to separate the full-length, trityl-bearing product from shorter failure sequences.
Materials:
-
Crude, deprotected RNA with the 5'-trityl group intact.
-
HPLC system with a UV detector.
-
Reverse-phase HPLC column (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
Methodology:
-
Dissolve the crude RNA sample in Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the oligonucleotides using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.[6]
-
Monitor the elution profile at 260 nm.
-
The trityl-on, full-length product will be the most retained peak, eluting at a higher acetonitrile concentration. Shorter, trityl-off failure sequences will elute much earlier.
Protocol 2: Post-Purification Detritylation
After collecting the purified trityl-on fraction from HPLC, the trityl group must be removed.
Materials:
-
Purified, lyophilized trityl-on RNA.
-
80% Acetic Acid in water.[10]
-
3 M Sodium Acetate.
-
Cold absolute ethanol.
Methodology:
-
Dissolve the purified trityl-on RNA in 80% acetic acid.[10]
-
Incubate at room temperature for 20-30 minutes.[10]
-
Add 3 M sodium acetate to neutralize the acid.
-
Precipitate the detritylated RNA by adding cold absolute ethanol.
-
Centrifuge to pellet the pure, full-length RNA.
-
Wash the pellet with cold ethanol and dry.
Visualizations
Below are diagrams illustrating key workflows and concepts in RNA synthesis capping and troubleshooting.
Caption: The phosphoramidite solid-phase RNA synthesis cycle.
Caption: A logical workflow for troubleshooting low purity results.
Caption: Principle of separating trityl-on vs. trityl-off species.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.yale.edu [research.yale.edu]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Diastereoselectivity in Reactions with 2',5'-bis-O-trityluridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2',5'-bis-O-trityluridine in stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2'-O- and 5'-O-trityl groups in 2',5'-bis-O-trityluridine during a diastereoselective reaction?
The two bulky trityl (triphenylmethyl) groups are primarily protecting groups for the 2' and 5' hydroxyls of the uridine ribose ring. However, due to their significant steric bulk, they play a crucial role in controlling the stereochemical outcome of reactions at or near the ribose moiety. They function as "stereodirecting groups" by sterically hindering one face of the molecule, thereby forcing incoming reagents to approach from the less hindered face. This process is known as asymmetric induction and is key to achieving high diastereoselectivity.[1][2][3]
Q2: How can I predict the diastereochemical outcome of my reaction involving 2',5'-bis-O-trityluridine?
Predicting the outcome requires considering the steric environment created by the trityl groups.
-
Steric Hindrance: The trityl groups create a highly congested environment. For reactions involving the 3'-hydroxyl or a functional group at the 3' position, the approach of a reagent will be heavily biased to the face opposite the trityl groups.
-
Conformational Locking: Bulky protecting groups can lock the furanose ring into a specific conformation, which in turn presents a more defined three-dimensional structure to incoming reagents, enhancing facial selectivity.[4][5][6]
-
Modeling: For complex substrates, computational modeling (e.g., DFT calculations) can help visualize the lowest energy transition states and predict the major diastereomer.
Q3: Why am I observing low diastereoselectivity or a mixture of isomers?
Low diastereoselectivity can stem from several factors:
-
Insufficient Steric Bias: The reaction center might be too far from the directing trityl groups for them to exert a strong influence.
-
Reaction Conditions: High temperatures can overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.
-
Reagent Size: Small, unhindered reagents may not be effectively directed by the bulky protecting groups.
-
Solvent Effects: The choice of solvent can influence the effective steric bulk of the directing groups and the stability of the transition states.[7]
Q4: Can the uracil base itself influence diastereoselectivity?
Yes, the uracil base can participate in reactions, especially if it is unprotected or derivatized. It can influence the conformation of the ribose ring through electronic effects or act as a coordinating site for Lewis acids, which in turn can affect the stereochemical outcome.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., -78 °C, -40 °C) to increase the energy difference between the diastereomeric transition states. |
| Small/Unhindered Reagent | Use a bulkier or sterically more demanding reagent to enhance the steric interaction with the trityl groups. |
| Inappropriate Solvent | Screen different solvents. Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred. In some cases, solvent choice can dramatically shift selectivity.[7] |
| Flexible Transition State | Add a Lewis acid (e.g., TiCl₄, SnCl₄) that can chelate to the substrate, creating a more rigid, organized transition state. This can greatly enhance facial selectivity. |
| Incorrect Protecting Group Strategy | The trityl groups may not be the optimal choice for the desired transformation. Consider alternative bulky silyl ethers (e.g., TBDPS) or cyclic protecting groups (e.g., a 2',3'-O-isopropylidene group, if the reaction site is elsewhere) which are known to strongly influence stereoselectivity.[1][8] |
Problem 2: Low Reaction Yield or Stalled Reaction
| Possible Cause | Suggested Solution |
| Steric Hindrance from Trityl Groups | The bulky trityl groups may be preventing the reagent from accessing the reaction site. Try a less sterically hindered reagent or a different catalyst. |
| Poor Reagent/Substrate Solubility | Ensure all components are fully dissolved at the reaction temperature. A co-solvent might be necessary. |
| Inadequate Activation | If using a Lewis acid or other activator, its concentration or strength may be insufficient. Consider a more powerful activator or increasing the equivalents used. |
Quantitative Data on Protecting Group Effects
Direct quantitative data for 2',5'-bis-O-trityluridine's influence on diastereoselectivity is not widely published. However, studies on similar uridine-derived scaffolds highlight how different protecting groups drastically alter stereochemical outcomes. The following data is adapted from a study on the diastereoselective 5'-alkynylation of uridine-derived aldehydes, demonstrating the principle.[8]
Table 1: Effect of 2',3'-O-Protecting Groups on Diastereoselectivity of Uridine 5'-Aldehyde Alkynylation
| Entry | 2',3'-O-Protecting Group (R¹) | Diastereomeric Ratio (5'S : 5'R) |
| 1 | Isopropylidene (Ketal) | 33 : 67 |
| 2 | Cyclohexylidene (Ketal) | 35 : 65 |
| 3 | TBDMS (Silyl Ether) | 92 : 8 |
| 4 | TES (Silyl Ether) | >99 : 1 |
| 5 | TIPS (Silyl Ether) | 95 : 5 |
Data adapted from a study on related uridine derivatives to illustrate the principle of protecting group influence.[8]
This table clearly shows that silyl ether protecting groups promoted high diastereoselectivity in favor of the 5'S isomer, while ketal groups resulted in modest selectivity for the 5'R isomer.[8] This underscores the critical importance of the protecting group's electronic and steric nature in directing the reaction.
Experimental Protocols
General Protocol for a Diastereoselective Grignard Addition to a Uridine-Derived Aldehyde
This protocol is a generalized methodology based on procedures where bulky protecting groups are used to control stereoselectivity.[1][8]
-
Preparation of Substrate: A solution of the 2',5'-bis-O-trityluridine-3'-aldehyde (1.0 eq) in anhydrous THF (0.1 M) is prepared under an inert atmosphere (Argon or Nitrogen).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: The Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq, 1.0 M in THF) is added dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by silica gel column chromatography. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the purified product or the crude reaction mixture.
Visualizations
Logical and Experimental Workflows
References
- 1. Preparative and stereoselective synthesis of the versatile intermediate for carbocyclic nucleosides: effects of the bulky protecting groups to enforce facial selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wikiwand.com [wikiwand.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability of 2',5'-bis-O-trityluridine under different reaction conditions
Welcome to the Technical Support Center for 2',5'-bis-O-trityluridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How stable is 2',5'-bis-O-trityluridine under acidic conditions?
A1: 2',5'-bis-O-trityluridine is highly susceptible to degradation under acidic conditions. The trityl groups are acid-labile protecting groups. The cleavage of the trityl ether proceeds via an SN1-type mechanism, which is initiated by protonation of the ether oxygen, leading to the formation of a stable trityl cation.[1] Complete hydrolysis of a related compound, 5'-trityl-uridine, in 80% acetic acid at room temperature is observed over 48 hours.[2] Milder acidic conditions, such as pH 4.5-5.0, particularly at elevated temperatures (e.g., 40°C), can also lead to detritylation.
Q2: What is the stability of 2',5'-bis-O-trityluridine under basic conditions?
A2: 2',5'-bis-O-trityluridine is generally considered to be stable under a wide range of basic conditions.[1] Both the trityl and benzyl ether linkages are robust in the presence of common bases like hydroxides, carbonates, and amines.[1] This stability makes it a suitable protecting group strategy for reactions involving nucleophilic reagents under basic conditions. However, prolonged exposure to strong bases at elevated temperatures should be monitored for potential side reactions, although specific degradation kinetics for 2',5'-bis-O-trityluridine under these conditions are not extensively documented. During oligonucleotide synthesis, trityl groups are generally stable to the basic conditions used for deprotection, such as ammonium hydroxide.
Q3: Is 2',5'-bis-O-trityluridine susceptible to enzymatic degradation?
A3: Trityl-protected nucleosides are generally resistant to cleavage by common enzymes such as nucleases and phosphodiesterases. The bulky trityl groups provide steric hindrance that typically prevents enzymatic recognition and hydrolysis. While specific studies on the enzymatic degradation of 2',5'-bis-O-trityluridine are not widely available, it is a common strategy to use trityl groups to protect oligonucleotides from enzymatic degradation during certain biochemical assays.
Q4: I am observing unexpected detritylation during my reaction work-up. What could be the cause?
A4: Unexpected detritylation during work-up is often due to inadvertent exposure to acidic conditions. This can occur if:
-
Residual acidic reagents from a previous step are not completely quenched or removed.
-
The pH of aqueous solutions used in extraction or chromatography is slightly acidic.
-
Silica gel used for chromatography is acidic. It is recommended to use neutralized silica gel for the purification of trityl-containing compounds.
-
During the drying of oligonucleotides under high vacuum, loss of volatile basic counterions (like ammonia) can lead to an acidic environment, causing trityl loss. The addition of a non-volatile base like Tris can help prevent this.
Q5: How can I monitor the stability of 2',5'-bis-O-trityluridine in my experiment?
A5: The stability of 2',5'-bis-O-trityluridine can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically suitable for separating the parent compound from its detritylated products (2'-O-trityluridine, 5'-O-trityluridine, and uridine) and free tritanol. UV detection at a wavelength of around 260 nm is appropriate for the uridine moiety. By analyzing aliquots of your reaction mixture over time, you can quantify the percentage of degradation.
Troubleshooting Guides
Issue 1: Premature Detritylation During Synthesis
-
Symptom: TLC or HPLC analysis of the crude reaction mixture shows the presence of one or more detritylated products before the intended deprotection step.
-
Possible Causes:
-
Acidic Reagents: Use of acidic reagents in the reaction or work-up.
-
Acidic Solvents: Solvents may contain acidic impurities.
-
Acidic Surfaces: Glassware or chromatography media (e.g., silica gel) may be acidic.
-
-
Solutions:
-
Neutralize Reagents: Ensure all acidic reagents are neutralized before coming into contact with the trityl-protected compound.
-
Use Neutral Solvents: Use freshly distilled or high-purity solvents.
-
Passivate Surfaces: Rinse glassware with a dilute solution of a base (e.g., triethylamine in methanol) followed by the reaction solvent. Use pre-treated, neutral silica gel for chromatography.
-
Issue 2: Incomplete Detritylation
-
Symptom: After the deprotection step with acid, a significant amount of starting material or partially deprotected intermediates remains.
-
Possible Causes:
-
Insufficient Acid: The amount or concentration of the acid is not sufficient for complete reaction.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Low Temperature: The reaction temperature is too low, resulting in a slow reaction rate.
-
-
Solutions:
-
Increase Acid Concentration/Amount: Increase the concentration of the acid or the number of equivalents used.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
-
Increase Temperature: Gently warming the reaction mixture can increase the rate of detritylation. However, be cautious as this may also promote side reactions.
-
Quantitative Stability Data
The following table summarizes the available quantitative and qualitative data on the stability of trityl-protected uridine derivatives. It is important to note that specific kinetic data for 2',5'-bis-O-trityluridine is limited in the public domain, and some data is inferred from closely related compounds.
| Condition | Temperature | Compound | Observation | Stability Assessment |
| 80% Acetic Acid (aq) | Room Temperature | 5'-O-trityluridine | Complete hydrolysis in 48 hours | Labile |
| Mildly Acidic (pH 4.5 - 5.0) | 40 °C | DMTr-protected Oligo | Effective for detritylation | Labile |
| Neutral (pH 7.0) | Room Temperature | Trityl Ethers (General) | Generally Stable | Stable |
| Basic (e.g., NH₄OH) | Room Temperature | Trityl Ethers (General) | Generally Stable | Stable |
| Enzymatic (Nucleases) | 37 °C | Trityl Ethers (General) | Generally Resistant to Cleavage | Stable |
Experimental Protocols
Protocol: HPLC Analysis of 2',5'-bis-O-trityluridine Stability
This protocol provides a general method for assessing the stability of 2',5'-bis-O-trityluridine under specific pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.0, and 10.0). Ensure the buffer components will not interfere with HPLC analysis.
-
Sample Preparation:
-
Prepare a stock solution of 2',5'-bis-O-trityluridine in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
In separate vials for each condition to be tested, add a small aliquot of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on the stability study.
-
-
Incubation: Incubate the vials at the desired temperature(s) in a controlled temperature bath or incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Immediately quench any ongoing reaction by neutralizing the sample if it is acidic or basic, and/or by diluting it in the HPLC mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to 2',5'-bis-O-trityluridine and its degradation products by comparing their retention times with authentic standards if available.
-
Calculate the peak area for each compound at each time point.
-
Determine the percentage of 2',5'-bis-O-trityluridine remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining 2',5'-bis-O-trityluridine versus time to determine the degradation kinetics.
-
Visualizations
Caption: Factors affecting the stability of 2',5'-bis-O-trityluridine.
Caption: General experimental workflow for stability testing.
References
Technical Support Center: Purification of RNA with 2',5'-bis-O-trityluridine
This guide provides troubleshooting advice and detailed protocols for researchers working with RNA molecules synthesized to include 2',5'-bis-O-trityluridine. The presence of two bulky, hydrophobic trityl groups on the uridine moiety presents unique challenges during purification, primarily related to aggregation and altered chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying RNA containing 2',5'-bis-O-trityluridine?
The primary challenges stem from the two trityl groups, which are large and extremely hydrophobic. This can lead to:
-
Product Aggregation: The hydrophobic nature of the trityl groups can cause the RNA strands to clump together, leading to poor resolution during chromatography and low recovery.
-
Incomplete Deprotection: Steric hindrance from the two bulky groups can make the final acid-catalyzed detritylation step inefficient, resulting in a mix of fully and partially deprotected species.
-
Atypical Chromatographic Behavior: The significant hydrophobicity alters the retention characteristics of the RNA, requiring specialized purification methods compared to standard oligonucleotides. Ion-pair reversed-phase (IP-RP) HPLC is often the method of choice.[1]
Q2: What is "Trityl-On" purification, and why is it recommended for this type of modified RNA?
"Trityl-On" is a purification strategy where the final 5'-dimethoxytrityl (DMT) group (or in this case, the bis-trityl groups on the uridine) is intentionally left on the full-length RNA product during the first round of purification.[2][3] This makes the desired product significantly more hydrophobic than any failure sequences (which lack the trityl groups). This difference in hydrophobicity allows for excellent separation using reversed-phase HPLC.[3] After the initial purification, the trityl groups are chemically removed, and the sample is typically desalted or undergoes a final polishing purification step.
Q3: Can I use Polyacrylamide Gel Electrophoresis (PAGE) for purification?
While PAGE can be used, it may be less effective for this specific modification. PAGE separates primarily by size and conformation. The bulky trityl groups can cause anomalous migration, and aggregation can lead to smearing or material getting stuck in the well. Furthermore, recovery from gel matrices can be low, and the process is often more labor-intensive than HPLC.[4]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Final Yield | 1. Product Aggregation: Hydrophobic interactions are causing the RNA to precipitate or adhere irreversibly to surfaces/columns. 2. Incomplete Elution: The product is sticking too strongly to the HPLC column. 3. Loss During Precipitation: The RNA pellet is not visible or is lost during washing steps after deprotection.[5] | 1. Perform purification at an elevated temperature (e.g., 50-60°C) to disrupt hydrophobic interactions.[6] Consider adding a denaturant like urea to the mobile phase.[1] 2. Adjust the HPLC gradient to have a higher final concentration of the organic solvent (e.g., acetonitrile). Ensure the ion-pairing agent concentration is optimal. 3. Use a co-precipitant like glycogen. Ensure the final ethanol wash is performed with cold 70-80% ethanol to avoid re-dissolving the pellet.[5] |
| Broad or Split Peak in HPLC Chromatogram | 1. RNA Aggregation: Multiple aggregated forms are eluting at different times. 2. Incomplete Deprotection: The main peak is co-eluting with species that still contain one or more trityl groups. 3. On-Column Degradation: The RNA is being degraded during the purification run. | 1. Increase the column temperature. Optimize the concentration of the ion-pairing agent (e.g., triethylammonium acetate, TEAA) to improve resolution.[7] 2. Increase the time or temperature of the final acid deprotection step. Analyze the different peaks by mass spectrometry to confirm their identity. 3. Ensure the mobile phase pH is appropriate for RNA stability (typically around pH 7.0). Check for and eliminate any potential RNase contamination. |
| Final Product is Impure (Multiple Bands on Gel or Peaks in Analytical HPLC) | 1. Co-elution of Impurities: Failure sequences or partially deprotected species have similar retention times to the final product. 2. Incomplete "Trityl-On" Separation: The initial HPLC step did not fully separate the trityl-on product from failure sequences. 3. Re-aggregation after Purification: The pure product is aggregating after purification and desalting. | 1. Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting species.[1] 2. Ensure all failure sequences are capped during synthesis. Adjust the "Trityl-On" HPLC gradient to maximize separation. 3. Store the final purified RNA in an appropriate RNase-free buffer and at -80°C. Avoid repeated freeze-thaw cycles. |
Data Presentation: Purification Strategy Comparison
The following table provides an illustrative comparison of common purification strategies for highly modified, hydrophobic RNA. Actual results will vary based on sequence, length, and specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| "Trityl-On" IP-RP-HPLC | >95% (can reach >99%)[1] | 50-70%[1] | High resolution and purity; excellent for separating failure sequences. | Requires post-purification deprotection and desalting steps; potential for aggregation. |
| Anion-Exchange HPLC | 85-95% | 40-60% | Good separation based on charge (length); does not rely on hydrophobicity. | Lower resolution for sequences of similar length; bulky trityl groups can interfere with binding.[8] |
| Denaturing PAGE | 90-98% | 20-40% | High resolution for size; effective at removing small molecule impurities. | Low throughput; potential for sample contamination from gel matrix; low recovery.[4] |
Experimental Protocols
Protocol 1: "Trityl-On" Purification by IP-RP-HPLC
This protocol assumes the RNA has been cleaved from the solid support and base-protecting groups have been removed, but the 2',5'-bis-O-trityl and 5'-DMT groups remain ("Trityl-On").
1. Materials and Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in RNase-free water.
-
Buffer B: 0.1 M TEAA, pH 7.0, in 100% Acetonitrile.
-
Detritylation Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Quenching Solution: 1.5 M Sodium Acetate, pH 5.2.
-
HPLC Column: A reversed-phase column suitable for oligonucleotides (e.g., C18).
2. HPLC Method:
-
Equilibrate the column with 95% Buffer A and 5% Buffer B at a flow rate of 1.0 mL/min.
-
Dissolve the crude, dried "Trityl-On" RNA pellet in RNase-free water.
-
Inject the sample onto the column.
-
Run a linear gradient to elute the sample. A typical gradient might be:
-
5-30% Buffer B over 5 minutes.
-
30-70% Buffer B over 30 minutes.
-
Note: The high hydrophobicity of the bis-trityl groups may require a higher final concentration of Buffer B for elution.
-
-
Monitor the elution at 260 nm. The "Trityl-On" product will be the latest-eluting major peak.
-
Collect the fractions corresponding to the desired peak.
3. Post-HPLC Detritylation and Desalting:
-
Combine and lyophilize the collected fractions to dryness.
-
Re-dissolve the pellet in the Detritylation Solution and let it react for 30 minutes at room temperature. The solution should turn orange/red, indicating the release of the trityl cation.
-
Quench the reaction by adding the Quenching Solution.
-
Precipitate the RNA by adding 3 volumes of cold absolute ethanol.
-
Incubate at -80°C for 1 hour, then centrifuge at high speed for 30 minutes.
-
Carefully decant the supernatant, wash the pellet with cold 70% ethanol, and air-dry briefly.
-
Resuspend the pure RNA pellet in an appropriate RNase-free buffer.
Visualizations
Experimental Workflow
Caption: Workflow for "Trityl-On" purification of modified RNA.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low purity results.
References
- 1. agilent.com [agilent.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid purification of RNAs using fast performance liquid chromatography (FPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Protecting Groups: 2'-O-TOM Dominates RNA Synthesis While 2',5'-bis-O-trityluridine Falters
In the precise world of RNA synthesis, the choice of protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. This guide provides a comprehensive comparison between the widely adopted 2'-O-Triisopropylsilyloxymethyl (TOM) protection strategy and the conceptually flawed 2',5'-bis-O-trityluridine approach for solid-phase RNA synthesis. While 2'-O-TOM has emerged as a robust and efficient method, particularly for the synthesis of long RNA strands, the use of a trityl group for 2'-hydroxyl protection is fundamentally incompatible with standard phosphoramidite chemistry.
The Imperative of Orthogonal Protection in RNA Synthesis
Successful solid-phase oligonucleotide synthesis hinges on the principle of orthogonal protection. This means that the protecting groups for the 5'-hydroxyl, the 2'-hydroxyl, and the exocyclic amines of the nucleobases must be removable under different conditions, allowing for the stepwise and controlled assembly of the RNA chain.
The standard phosphoramidite strategy employs an acid-labile dimethoxytrityl (DMT) group for the 5'-hydroxyl, which is removed at the beginning of each coupling cycle. The protecting groups on the exocyclic amines and the phosphate backbone are typically removed at the end of the synthesis using a basic treatment. The 2'-hydroxyl protecting group, therefore, must be stable to both acidic and basic conditions and be removable by a third, distinct method, commonly using a fluoride source.
2',5'-bis-O-trityluridine: A Non-Viable Strategy for Solid-Phase Synthesis
The concept of using a trityl group to protect the 2'-hydroxyl of uridine, in the form of 2',5'-bis-O-trityluridine, is untenable for standard solid-phase RNA synthesis due to two primary reasons:
-
Lack of Orthogonality: The trityl group, like the 5'-DMT group, is removed under acidic conditions. If both the 5'- and 2'-hydroxyls were protected with trityl groups, the acidic deprotection step at the beginning of each cycle would expose both hydroxyls, leading to uncontrolled chain elongation and branching.
-
Steric Hindrance: The trityl group is exceptionally bulky. A trityl group at the 2'-position would create significant steric hindrance, severely impeding the coupling of the incoming phosphoramidite monomer to the 5'-hydroxyl of the growing RNA chain. This would result in very low coupling efficiencies and a high rate of synthesis failure.
For these reasons, 2',5'-bis-O-trityluridine is not used as a monomer in solid-phase RNA synthesis, and therefore, no direct experimental performance data for this application exists.
2'-O-TOM Protection: The Superior Alternative
The 2'-O-TOM protecting group has proven to be a highly effective solution for RNA synthesis, overcoming many of the limitations of earlier 2'-hydroxyl protecting groups like tert-butyldimethylsilyl (TBDMS).
Key Advantages of 2'-O-TOM Protection:
-
High Coupling Efficiency: The oxymethyl spacer in the TOM group positions the bulky triisopropylsilyl moiety further away from the reaction center, reducing steric hindrance and leading to higher coupling efficiencies, which is especially beneficial for the synthesis of long RNA oligonucleotides.[1]
-
Stability: The TOM group is stable to the acidic conditions used for 5'-DMT removal and the basic conditions used for final deprotection of the nucleobases and phosphate groups.
-
Prevention of 2' to 3' Migration: The acetal structure of the TOM group prevents the migration of the protecting group from the 2'- to the 3'-hydroxyl position under basic conditions, a side reaction that can occur with silyl groups like TBDMS and leads to the formation of non-natural 2'-5' phosphodiester linkages.[2][3]
-
Reliable Deprotection: The TOM group is efficiently removed at the end of the synthesis using fluoride-based reagents.
Performance Data: 2'-O-TOM vs. 2'-O-TBDMS
The following table summarizes the comparative performance of 2'-O-TOM and 2'-O-TBDMS protected phosphoramidites in RNA synthesis.
| Performance Metric | 2'-O-TOM | 2'-O-TBDMS | Reference |
| Average Coupling Efficiency | >99% | ~98% | --INVALID-LINK-- |
| Recommended Coupling Time | 3-6 minutes | 10-15 minutes | --INVALID-LINK-- |
| Suitability for Long RNA | Excellent | Good | [1] |
| 2' to 3' Migration | No | Possible | [2][3] |
Experimental Protocols
Standard Solid-Phase RNA Synthesis Cycle using 2'-O-TOM Phosphoramidites
The synthesis cycle for incorporating a 2'-O-TOM protected ribonucleoside phosphoramidite is outlined below.
Post-Synthesis Deprotection Protocol for 2'-O-TOM Protected RNA
A two-step deprotection procedure is required after the synthesis is complete.
Step 1: Cleavage and Deprotection of Base and Phosphate Protecting Groups
-
Reagent: A solution of aqueous ammonia and methylamine (AMA) or ethanolic methylamine.
-
Conditions: Typically, room temperature to 65°C for 1 to 2 hours. This step cleaves the RNA from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
Step 2: Removal of the 2'-O-TOM Protecting Group
-
Reagent: A fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Conditions: Typically, 65°C for 2.5 hours. This step specifically removes the TOM group from the 2'-hydroxyls of the ribose sugars.
Following deprotection, the crude RNA is typically purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the final, high-purity product.
Conclusion
For researchers, scientists, and drug development professionals engaged in RNA synthesis, the choice of 2'-hydroxyl protection is a critical decision. The 2'-O-TOM protection strategy stands out as a highly reliable and efficient method that enables the synthesis of high-quality RNA, including long sequences required for applications such as CRISPR guide RNAs and mRNA therapeutics. In contrast, 2',5'-bis-O-trityluridine is not a viable option for solid-phase RNA synthesis due to fundamental chemical principles. The adoption of optimized chemistries like 2'-O-TOM is essential for advancing RNA-based research and development.
References
The Dawn of a New Era in RNA Synthesis: ACE Chemistry Outshines Traditional Trityl-Based Methods
For researchers and drug development professionals at the forefront of RNA therapeutics and diagnostics, the efficiency and fidelity of oligonucleotide synthesis are paramount. While trityl-based phosphoramidite chemistry has long been the standard, a newer approach, 2'-O-bis(2-acetoxyethoxy)methyl (ACE) chemistry, is proving to be a superior alternative, offering significant advantages in yield, purity, and the synthesis of long and complex RNA molecules.
This guide provides an objective comparison of ACE and trityl-based RNA synthesis, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions for their specific needs.
At a Glance: ACE Chemistry vs. Trityl-Based Synthesis
| Feature | ACE Chemistry | Trityl-Based Chemistry |
| Stepwise Coupling Yield | >99%[1] | >98%[2] |
| Synthesis of Long RNA | Routinely synthesizes sequences >100 bases[1] | Limited to ~40-50 nucleotides[1][3] |
| Purity of Crude Product | Higher, with fewer failure sequences | Lower, requires more extensive purification |
| Deprotection Conditions | Mild, aqueous acidic conditions (pH 3.8)[1][4] | Harsh, requires strong bases (e.g., ammonia, methylamine) and fluoride treatment[5][6] |
| Coupling Reaction Time | Fast (< 60 seconds)[4] | Slower[2] |
| Handling of Protected RNA | Water-soluble and nuclease-resistant intermediate[1][7] | Hydrophobic, requires organic solvents |
| Monitoring | No direct real-time monitoring of coupling efficiency | Trityl cation release allows for spectrophotometric monitoring of coupling efficiency[5] |
Deeper Dive: The Chemical Workflow
The fundamental difference between ACE and trityl-based RNA synthesis lies in the choice of the 5'-hydroxyl protecting group, which dictates the overall chemical strategy.
Trityl-Based Synthesis: This traditional method employs a dimethoxytrityl (DMT) group to protect the 5'-hydroxyl of the ribose sugar.[8] The synthesis cycle involves the acid-catalyzed removal of the DMT group (detritylation), coupling of the next phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the phosphite triester linkage.[8] The release of the orange-colored trityl cation during detritylation allows for real-time monitoring of the coupling efficiency.[5][8]
ACE Chemistry: In contrast, ACE chemistry utilizes a silyl ether protecting group for the 5'-hydroxyl, in conjunction with an acid-labile 2'-O-ACE orthoester.[1][4][9] The synthesis cycle is similar in principle but employs different reagents for the deprotection steps. A key advantage is the stability of the 2'-O-ACE group throughout the synthesis, which is only removed at the very end under mild acidic conditions.[1][9][10]
Below is a DOT language script that generates a diagram illustrating the key differences in the deprotection steps of the two synthesis cycles.
Caption: Comparative workflow of Trityl-based and ACE RNA synthesis cycles.
Experimental Protocols: A Side-by-Side Look
To illustrate the practical differences, here are simplified, representative protocols for the synthesis and deprotection of a 21-mer RNA oligonucleotide using both methods.
I. Solid-Phase Synthesis
| Step | ACE Chemistry Protocol | Trityl-Based Protocol |
| Solid Support | Polystyrene or other suitable polymer | Controlled Pore Glass (CPG)[5] |
| 5'-Deprotection | Fluoride source (e.g., triethylamine trihydrofluoride) in anhydrous acetonitrile.[4] | 3% Trichloroacetic acid (TCA) in dichloromethane.[8] |
| Coupling | RNA phosphoramidite and activator (e.g., 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile. Coupling time: < 1 minute.[4] | RNA phosphoramidite and activator (e.g., 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile. Coupling time: ~2-5 minutes. |
| Capping | Acetic anhydride and N-methylimidazole in acetonitrile/pyridine. | Acetic anhydride and N-methylimidazole in acetonitrile/pyridine. |
| Oxidation | Iodine solution in THF/water/pyridine. | Iodine solution in THF/water/pyridine. |
| Cycle Repetition | Repeat for each subsequent nucleotide addition. | Repeat for each subsequent nucleotide addition. |
II. Cleavage and Deprotection
| Step | ACE Chemistry Protocol | Trityl-Based Protocol |
| Phosphate Deprotection | 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[4] | Gaseous methylamine or a mixture of ammonia and methylamine (AMA).[6] |
| Cleavage from Support & Base Deprotection | 40% aqueous methylamine at 55°C for 10 minutes.[4] | Concentrated ammonium hydroxide/methylamine (AMA) at room temperature to 55°C for several hours.[6] |
| 2'-Hydroxyl Deprotection | Mildly acidic buffer (pH 3.8) at 60°C for 30 minutes.[1] | Triethylamine trihydrofluoride in a suitable solvent (e.g., NMP or DMSO) for several hours at room temperature or elevated temperatures.[5] |
The following DOT script visualizes the logical relationship of the key advantages stemming from the core chemical differences.
Caption: Logical flow of advantages in ACE chemistry over trityl-based methods.
The Verdict: A Clear Advantage for Demanding Applications
While trityl-based synthesis remains a viable option for short, simple RNA oligonucleotides, ACE chemistry has emerged as the superior choice for more demanding applications. The ability to synthesize long and highly modified RNA with greater purity and yield is a significant boon for researchers working on complex RNA structures, therapeutic siRNAs, and guide RNAs for CRISPR-based technologies.[1] The milder deprotection conditions of ACE chemistry also minimize the risk of side reactions and damage to sensitive modifications, ensuring the integrity of the final product. As the field of RNA research and therapeutics continues to expand, the adoption of advanced synthesis chemistries like ACE will be crucial for driving innovation and accelerating discovery.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. wenzhanglab.com [wenzhanglab.com]
- 9. glenresearch.com [glenresearch.com]
- 10. atdbio.com [atdbio.com]
comparative analysis of detritylation conditions for different trityl derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group and the conditions for its removal are critical for the success of multi-step organic syntheses. The trityl group and its derivatives are widely used for the protection of primary alcohols due to their steric bulk and acid-labile nature. This guide provides a comparative analysis of the detritylation conditions for common trityl derivatives—trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT)—supported by experimental data and detailed protocols.
The key difference between these derivatives lies in the substitution of electron-donating methoxy groups on the phenyl rings. These groups stabilize the resulting trityl carbocation formed during acidic cleavage, thereby influencing the lability of the protecting group.[1] This guide will help you select the optimal trityl derivative and deprotection strategy for your specific application, balancing reaction efficiency with the preservation of other acid-sensitive functionalities in your molecule.
Mechanism of Acid-Catalyzed Detritylation
The detritylation of trityl ethers proceeds via an SN1-type mechanism under acidic conditions. The reaction is initiated by the protonation of the ether oxygen by a Brønsted acid or coordination to a Lewis acid. This step enhances the leaving group ability of the alcohol. Subsequently, the carbon-oxygen bond cleaves, releasing the deprotected alcohol and a highly stable triphenylmethyl (trityl) carbocation. The stability of this carbocation is the primary determinant of the lability of the trityl protecting group.
The stability of the carbocation is significantly enhanced by the presence of electron-donating groups, such as methoxy substituents, on the phenyl rings. This is why the dimethoxytrityl (DMT) group is considerably more acid-labile than the monomethoxytrityl (MMT) group, which in turn is more labile than the unsubstituted trityl (Tr) group.
Comparative Analysis of Detritylation Conditions
The choice of trityl derivative and the corresponding deprotection conditions is a crucial consideration in synthetic strategy. The following table summarizes the typical acidic conditions required for the removal of Tr, MMT, and DMT groups, along with their relative lability.
| Trityl Derivative | Structure | Relative Lability | Typical Deprotection Conditions | Application Notes |
| Trityl (Tr) | Triphenylmethyl | 1x | Harsher acidic conditions are required for cleavage.[1] Common reagents include 10-50% trifluoroacetic acid (TFA).[1] Complete hydrolysis of 5'-trityl-uridine in 80% acetic acid at room temperature takes approximately 48 hours.[2] | Suitable for robust substrates where harsh acidic conditions are tolerated. Less commonly used in sensitive applications like oligonucleotide synthesis due to the risk of side reactions such as depurination.[1] |
| Monomethoxytrityl (MMT) | 4-Monomethoxytrityl | ~10x more labile than Tr | Can be removed under milder acidic conditions, often around 0.5-1% TFA.[1] Complete hydrolysis of 5'-MMTr-uridine in 80% acetic acid at room temperature takes about 2 hours.[2] | Offers a balance between stability and ease of removal. Useful when a moderate level of acid lability is desired. |
| Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl | ~100x more labile than Tr | Efficiently and selectively removed under very mild acidic conditions, typically 3% dichloroacetic acid (DCA) in dichloromethane.[1] Cleavage of 5'-DMTr-uridine in 80% acetic acid at room temperature is complete in about 15 minutes.[2] | The gold standard for applications requiring very mild deprotection, such as automated DNA and RNA synthesis, to preserve the integrity of delicate molecules.[1] |
Experimental Protocols
Below are detailed methodologies for the detritylation of trityl-protected alcohols using both Brønsted and Lewis acids.
Protocol 1: Detritylation using a Brønsted Acid (Formic Acid)
This protocol is suitable for the cleavage of trityl ethers when other acid-sensitive groups are not a concern.
Materials:
-
Trityl-protected alcohol
-
Formic acid (97%+)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place the trityl-protected alcohol (e.g., 200 mg, 0.4 mmol) in a round-bottom flask.[2]
-
Add cold formic acid (3 mL) and stir the mixture at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 minutes.[2]
-
Once the starting material is consumed, remove the formic acid under high vacuum using a rotary evaporator at room temperature.[2]
-
To the resulting residue, add dioxane and evaporate in vacuo. Repeat this step twice, followed by evaporations from ethanol and diethyl ether to ensure complete removal of formic acid.[2]
-
Extract the final residue with warm water (10 mL). The byproduct, triphenylcarbinol, is insoluble in water.[2]
-
Filter the aqueous solution to remove the insoluble triphenylcarbinol.[2]
-
Evaporate the filtrate in vacuo to yield the deprotected alcohol.[2]
Protocol 2: Detritylation using a Lewis Acid (Boron Trifluoride Etherate)
This method provides an alternative for detritylation under milder, aprotic conditions.
Materials:
-
Trityl-protected alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected alcohol in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
At room temperature, add boron trifluoride etherate (BF₃·OEt₂) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Remove the solvent under reduced pressure to obtain the deprotected alcohol.
Visualizing the Detritylation Process
The following diagrams illustrate the key aspects of the detritylation reaction.
Caption: Acid-catalyzed detritylation mechanism.
Caption: General experimental workflow for detritylation.
Caption: Relative acid lability of trityl derivatives.
References
evaluating the performance of 2',5'-bis-O-trityluridine in different RNA synthesizers
For researchers, scientists, and drug development professionals at the forefront of RNA therapeutics and diagnostics, the efficiency and fidelity of synthetic RNA production are paramount. While standard methodologies employing 2'-hydroxyl protecting groups like tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and 2'-acetoxyethoxy)methyl (ACE) have become workhorses in the field, the exploration of alternative strategies remains a critical endeavor. This guide provides a comparative evaluation of the potential performance of a less conventional protecting group strategy, 2',5'-bis-O-trityluridine, against established methods in various RNA synthesizers.
While direct, head-to-head comparative data for 2',5'-bis-O-trityluridine in modern, automated RNA synthesizers is not extensively documented in recent literature, an evaluation of its potential performance can be extrapolated from the known properties of the trityl protecting group and the fundamental principles of solid-phase oligonucleotide synthesis. This guide aims to provide a thorough comparison based on available scientific knowledge.
A Tale of Two Protecting Groups: Trityl vs. Silyl Ethers
The core of RNA synthesis chemistry lies in the strategic protection and deprotection of the reactive hydroxyl groups on the ribose sugar. The 2'-hydroxyl group, in particular, requires a robust protecting group that remains stable throughout the synthesis cycles and can be removed efficiently without compromising the integrity of the newly synthesized RNA strand.
The use of a trityl group for 2'-hydroxyl protection, as in 2',5'-bis-O-trityluridine (where one trityl group protects the 5'-hydroxyl and another, less common, protects the 2'-hydroxyl), presents a departure from the more common silyl ether-based protection strategies.
Performance Evaluation: A Comparative Analysis
The performance of any protecting group strategy in RNA synthesis is judged by several key metrics: coupling efficiency, synthesis yield, purity of the final product, and the ease and efficiency of the deprotection steps.
Data Presentation: Quantitative Comparison of 2'-Hydroxyl Protecting Groups
| Protecting Group Strategy | Typical Coupling Efficiency (%) | Relative Steric Hindrance | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| 2',5'-bis-O-trityluridine | Not widely reported (Theoretically lower) | High | Acidic | Potentially simplified deprotection with other acid-labile groups. | Significant steric bulk likely reduces coupling efficiency and yield; potential for depurination under harsh acidic conditions. |
| TBDMS | ~98% | Moderate | Fluoride source (e.g., TBAF, TEA·3HF) | Well-established, commercially available monomers. | Requires a separate fluoride deprotection step; potential for 2'- to 3'-silyl migration. |
| TOM | >99% | Low | Fluoride source (e.g., TBAF, TEA·3HF) | Reduced steric hindrance leading to higher coupling efficiency.[1] | Requires a separate fluoride deprotection step. |
| 2'-ACE | >99% | Low | Mildly acidic (pH 3.8) | High coupling efficiency; stable 2'-protected RNA can be purified.[2][3] | Requires a different 5'-silyl protecting group and a dedicated synthesis cycle.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality RNA synthesis. Below are the standard protocols for the most common RNA synthesis chemistries.
Standard RNA Synthesis Cycle using Phosphoramidite Chemistry
The synthesis of RNA on an automated solid-phase synthesizer follows a four-step cycle for each nucleotide addition.
1. Deprotection (Detritylation):
-
Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Purpose: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide to free the 5'-hydroxyl group for the next coupling reaction.
2. Coupling:
-
Reagents:
-
Phosphoramidite monomer (e.g., 2'-O-TBDMS, 2'-O-TOM, or potentially 2'-O-trityl) in anhydrous acetonitrile.
-
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT)).
-
-
Purpose: Formation of a phosphite triester linkage between the 5'-hydroxyl group of the growing RNA chain and the 3'-phosphoramidite of the incoming nucleotide. The efficiency of this step is critically influenced by the steric bulk of the 2'-protecting group.
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (THF).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Purpose: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, thereby preventing the formation of deletion mutants (n-1 sequences).
4. Oxidation:
-
Reagent: Iodine solution (I₂) in THF/water/pyridine.
-
Purpose: Oxidation of the unstable phosphite triester linkage to a more stable phosphate triester linkage.
This cycle is repeated for each nucleotide in the desired RNA sequence.
Deprotection and Cleavage from Solid Support
Following the completion of the synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed.
For TBDMS and TOM Chemistries:
-
Base and Phosphate Deprotection: Treatment with a mixture of aqueous ammonia and methylamine (AMA) at elevated temperatures. This step also cleaves the RNA from the solid support.
-
2'-Silyl Group Removal: Treatment with a fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) in a solvent like DMSO.[4]
For 2'-ACE Chemistry:
-
Cleavage and Base Deprotection: Typically achieved with aqueous methylamine.
-
2'-ACE Group Removal: Treatment with a mildly acidic buffer (e.g., pH 3.8) at an elevated temperature.[2]
Hypothetical Deprotection for 2',5'-bis-O-trityluridine:
-
The acid-labile nature of the trityl group suggests that a single, prolonged acidic treatment could potentially remove both the 5'- and 2'-trityl groups. However, the conditions would need to be carefully optimized to avoid depurination, a common side reaction with acid treatment of nucleic acids.
Mandatory Visualization
RNA Synthesis Workflow
Caption: Automated solid-phase RNA synthesis cycle.
Logical Relationship of Protecting Group Properties and Synthesis Outcome
References
- 1. Synthesis and properties of new RNA molecules incorporating 2'-O-aryluridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
The Scarcity of 2',5'-bis-O-trityluridine in Modern Large-Scale RNA Synthesis: A Comparative Overview of Protecting Group Strategies
A comprehensive review of publicly available scientific literature and patents reveals a significant lack of data on the cost-benefit analysis and large-scale application of 2',5'-bis-O-trityluridine for oligonucleotide synthesis. While the trityl group, particularly the dimethoxytrityl (DMT) group, is the standard for 5'-hydroxyl protection, its use for 2'-hydroxyl protection in uridine, especially in a bis-trityl configuration, is not a commonly documented strategy in modern high-volume RNA production.[1][2][3] The landscape of large-scale RNA synthesis is dominated by silyl-based protecting groups, such as tert-butyldimethylsilyl (TBDMS), and other advanced strategies like 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-O-acetoxyethyl orthoester (ACE).[1][4] This guide, therefore, provides a comparative analysis of these prevalent protecting group strategies, highlighting the key considerations for researchers and drug development professionals in large-scale synthesis, while noting the absence of direct experimental data for 2',5'-bis-O-trityluridine.
General Workflow of Solid-Phase RNA Synthesis
The chemical synthesis of RNA on a solid support follows a cyclical four-step process for each nucleotide addition: deblocking, coupling, capping, and oxidation. The selection of protecting groups for the 2'-hydroxyl function of the ribonucleosides is a critical factor that significantly influences the overall efficiency, yield, and purity of the final RNA product.[1][3]
Comparative Analysis of 2'-Hydroxyl Protecting Groups
The choice of the 2'-hydroxyl protecting group is arguably the most critical decision in RNA synthesis.[1] This group must be stable throughout the synthesis cycles, not hinder the coupling reaction, and be removable under conditions that do not degrade the RNA molecule.[2][3]
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Cost Considerations |
| 2'-O-TBDMS (tert-butyldimethylsilyl) | - Well-established chemistry.[2][5] - Commercially available phosphoramidites. | - Steric hindrance can lead to longer coupling times and lower efficiency for long RNAs.[4] - Requires fluoride-based deprotection which can be harsh.[1] | - Generally considered the most cost-effective option for standard RNA synthesis. |
| 2'-O-TOM (triisopropylsilyloxymethyl) | - Reduced steric hindrance compared to TBDMS, leading to higher coupling efficiencies.[1] - Suitable for the synthesis of longer RNA strands. | - Higher cost of phosphoramidite monomers compared to TBDMS. - Also requires fluoride-based deprotection. | - More expensive than TBDMS, but can be justified for long or difficult sequences due to higher yield. |
| 2'-ACE (acetoxyethyl orthoester) | - Rapid and mild acidic deprotection.[4] - High coupling yields (>99%).[4] - Water-soluble protected oligonucleotides.[4] | - Requires a different 5'-protecting group (silyl-based) and phosphoramidite chemistry (methyl phosphoramidites).[6] - Less commonly used than silyl-based methods. | - Can be a more expensive initial investment due to the need for different reagents and potentially modified synthesizer protocols. |
| 2',5'-bis-O-trityluridine (Hypothetical) | - Potentially mild, acid-labile deprotection for both 5' and 2' positions. | - Lack of published data on synthesis, coupling efficiency, and stability. - Potential for depurination under acidic deprotection conditions.[7] - Likely significant steric hindrance from the trityl group at the 2' position. | - Unknown due to lack of commercial availability and published large-scale synthesis data. |
Experimental Protocols: A Focus on Prevalent Methods
Due to the absence of specific protocols for 2',5'-bis-O-trityluridine in large-scale synthesis, this section details the standard procedures for the widely used TBDMS protecting group strategy.
Standard Solid-Phase RNA Synthesis Cycle (TBDMS Chemistry)
-
Deblocking: The 5'-O-DMT group is removed by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[3]
-
Coupling: The 2'-O-TBDMS protected phosphoramidite monomer is activated with a catalyst, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.[1] Coupling times are typically longer for RNA monomers compared to DNA monomers due to steric hindrance.[8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly a mixture of acetic anhydride and N-methylimidazole, to prevent the formation of failure sequences.[9]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[10]
Deprotection of TBDMS-Protected RNA Oligonucleotides
-
Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with a mixture of aqueous ammonia and methylamine (AMA) or a similar basic solution.[11]
-
2'-O-TBDMS Deprotection: The silyl protecting groups are removed from the 2'-hydroxyls by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF), in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[1][12]
Logical Relationships in Protecting Group Strategies
The selection of a protecting group strategy involves a series of interdependent choices that affect the entire synthesis and purification workflow.
Conclusion
While the concept of using a bis-trityl strategy for uridine protection is intriguing, the lack of supporting data in the scientific literature prevents a thorough cost-benefit analysis for large-scale synthesis. The current industry standards, primarily silyl-based protecting groups like TBDMS and TOM, are well-characterized with established protocols and a clear understanding of their advantages and limitations. For researchers and professionals in drug development, the choice of a protecting group strategy for large-scale RNA synthesis will continue to be a balance between cost, the desired length and complexity of the oligonucleotide, and the required final purity. Future innovations may yet introduce novel protecting groups that offer a more optimal balance of these factors, but for now, the established methods provide a reliable, albeit imperfect, path for the production of therapeutic and research-grade RNA.
References
- 1. mdpi.com [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.com [phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. glenresearch.com [glenresearch.com]
A Comparative Guide to RNA Integrity Validation Following Chemical Synthesis
For researchers, scientists, and drug development professionals, ensuring the integrity of chemically synthesized RNA is a critical checkpoint for the success of downstream applications, from basic research to the development of RNA-based therapeutics. The choice of validation method can significantly impact the accuracy, throughput, and cost of quality control workflows. This guide provides an objective comparison of the three primary methods for assessing the integrity of synthetic RNA: Denaturing Agarose Gel Electrophoresis, Automated Capillary Electrophoresis, and High-Performance Liquid Chromatography.
The purity and integrity of synthetic RNA are influenced by the efficiency of the synthesis process itself. Solid-phase synthesis using phosphoramidite chemistry is the standard method, which involves the sequential addition of nucleotide monomers to a growing chain on a solid support.[1][2][3] Protecting groups, such as the acid-labile dimethoxytrityl (DMT) group on the 5'-hydroxyl position, are crucial to prevent unwanted side reactions during each coupling cycle.[][5] While not a validation tool, a specialized protected nucleoside like 2',5'-bis-O-trityluridine would be employed during such a synthesis protocol to protect specific hydroxyl groups on the ribose sugar from undesired chemical reactions. The efficiency of each synthesis and deprotection step directly affects the prevalence of impurities, such as truncated sequences (n-1, n-2), which these validation methods aim to detect and quantify.
Comparative Analysis of RNA Integrity Validation Methods
The selection of an appropriate method for validating RNA integrity depends on several factors, including the required resolution, sensitivity, sample throughput, and budget. The following table summarizes the key performance characteristics of the three main techniques.
| Feature | Denaturing Agarose Gel Electrophoresis | Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer) | High-Performance Liquid Chromatography (HPLC) |
| Primary Principle | Size-based separation in a denaturing agarose matrix. | Microfluidics-based separation by size in a polymer-filled capillary.[6][7] | Separation based on hydrophobicity (IP-RP) or charge (AEX).[8][9] |
| Key Metrics | Visual assessment of band sharpness and ratio of full-length product to shorter species. | RNA Integrity Number (RIN), electropherogram profile, concentration.[10] | Peak purity, retention time, peak area percentage of full-length product vs. impurities. |
| Resolution | Lower; may not resolve n-1 or n-2 failure sequences from the full-length product.[11] | High; can often resolve single-base differences. | Very high; excellent for resolving failure sequences (n-1, n-2) and other impurities.[12] |
| Sensitivity | Lower; requires ~200 ng for ethidium bromide staining, ~1-2 ng with SYBR Gold/Green.[6][10] | High; as little as 25 ng of total RNA or picogram amounts with specialized kits.[6][10] | High; detection limits in the low nanogram range. |
| Throughput | Low to medium; manual process.[11] | High; automated analysis of multiple samples (e.g., 12 samples per chip).[13][14] | Medium to high; autosamplers enable analysis of many samples. |
| Analysis Time | Longer (hours for gel preparation, run, and imaging). | Fast (minutes per sample).[14] | Fast (typically 15-30 minutes per sample). |
| Quantitative Accuracy | Semi-quantitative; relies on visual estimation of band intensity.[15] | Highly quantitative and reproducible.[16] | Highly quantitative and reproducible.[8] |
| Cost per Sample | Low. | Higher. | High. |
| Primary Application | Basic, low-cost integrity check.[15] | Routine, high-throughput QC for a wide range of RNA sizes. | High-resolution purity assessment, especially for therapeutic oligonucleotides.[17] |
Experimental Protocols
Detailed methodologies for each validation technique are crucial for obtaining reliable and reproducible results.
Protocol 1: Denaturing Agarose Gel Electrophoresis
This method is a fundamental technique for assessing RNA integrity. The use of denaturants like formaldehyde is essential to prevent RNA secondary structures from affecting migration.[18]
Materials:
-
Agarose
-
10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
-
37% Formaldehyde (12.3 M)
-
DEPC-treated water
-
RNA sample (1-3 µg)
-
Formaldehyde Load Dye
-
Ethidium bromide or other fluorescent RNA stain
-
RNA molecular weight ladder
Procedure:
-
Gel Preparation: In a fume hood, prepare a 1% agarose gel by dissolving 1 g of agarose in 72 ml of DEPC-treated water. Cool to 60°C, then add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.[18] Pour the gel and allow it to solidify.
-
Sample Preparation: To 1-3 µg of RNA, add up to 3 volumes of Formaldehyde Load Dye. If not already in the loading dye, add ethidium bromide to a final concentration of 10 µg/ml.[18]
-
Denaturation: Heat the RNA samples at 65-70°C for 5-15 minutes and then place them on ice.[18]
-
Electrophoresis: Assemble the gel apparatus with 1X MOPS running buffer. Load the denatured samples and RNA ladder. Run the gel at 5-6 V/cm.[18]
-
Visualization: Visualize the RNA bands on a UV transilluminator. Intact synthetic RNA should appear as a sharp band at the expected size, with minimal smearing below it.[19]
Protocol 2: Automated Capillary Electrophoresis (Agilent RNA 6000 Nano Kit)
This method offers a high-throughput and quantitative alternative to traditional gels, providing an RNA Integrity Number (RIN) for an objective measure of quality.[7]
Materials:
-
Agilent 2100 Bioanalyzer
-
Agilent RNA 6000 Nano Kit (includes RNA 6000 Nano chips, reagents, and ladder)[8]
-
Chip priming station
-
Vortex mixer
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature for 30 minutes. Prepare the gel-dye mix by adding 1 µl of RNA 6000 Nano Dye Concentrate to a 65 µl aliquot of filtered gel matrix. Vortex and spin down.[8]
-
Chip Priming: Place a new RNA chip on the priming station. Pipette 9 µl of the gel-dye mix into the designated well and pressurize for 30 seconds.[8]
-
Loading Ladder and Samples: Pipette 1 µl of the RNA 6000 Ladder into the ladder well. Load 1 µl of each RNA sample into the 12 sample wells. Heat denature samples at 70°C for 2 minutes and cool on ice before loading.[8]
-
Vortexing and Analysis: Vortex the loaded chip for 1 minute at 2400 rpm. Place the chip in the Bioanalyzer and start the run within 5 minutes.[8]
-
Data Interpretation: The software generates an electropherogram, a gel-like image, and a RIN value. A high RIN value (closer to 10) and a sharp, well-defined peak for the full-length product indicate high integrity.[6][20]
Protocol 3: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
HPLC is a high-resolution technique ideal for the purity analysis of synthetic oligonucleotides, capable of separating the full-length product from shorter failure sequences.[8]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotides
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Synthetic RNA sample dissolved in water
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate.
-
Temperature Control: Set the column temperature to an elevated level (e.g., 60-75°C) to denature the RNA and improve peak shape.
-
Injection: Inject the RNA sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The more hydrophobic (longer) oligonucleotides will elute later.
-
Detection: Monitor the column effluent at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage of the full-length product relative to impurities. The main peak should be sharp and symmetrical, indicating high purity.
Visualizing the Workflow
Understanding the journey from synthesis to validation is key. The following diagrams illustrate the general workflow of solid-phase RNA synthesis and the subsequent integrity analysis.
Caption: General workflow for solid-phase chemical synthesis of RNA.
Caption: Decision workflow for selecting an RNA integrity validation method.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. vapourtec.com [vapourtec.com]
- 3. wenzhanglab.com [wenzhanglab.com]
- 5. mdpi.com [mdpi.com]
- 6. Methods to Check RNA Integrity | Thermo Fisher Scientific - US [thermofisher.com]
- 7. RNA Quality and RNA Sample Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biocompare.com [biocompare.com]
- 12. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 13. dna.uga.edu [dna.uga.edu]
- 14. researchgate.net [researchgate.net]
- 15. What quality control method do you use to make sure your total RNA is good? Do you run bioanalyzer or northern? < Biochain Institute Inc. | BioChain Institute Inc. [biochain.com]
- 16. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 17. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Silyl versus Trityl Protecting Groups for 5'-Hydroxyl Protection in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the 5'-hydroxyl (5'-OH) function of nucleosides is a critical decision in the chemical synthesis of oligonucleotides. This choice directly impacts the efficiency of the synthesis cycle, the potential for side reactions, and the overall yield and purity of the final product. The two most prominent classes of protecting groups for this purpose are the acid-labile trityl groups, particularly the dimethoxytrityl (DMTr) group, and fluoride-labile silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group.
This guide provides an objective comparison of the performance of silyl and trityl protecting groups for 5'-OH protection, supported by experimental data and detailed protocols.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the key quantitative and qualitative differences between silyl and trityl protecting groups for 5'-OH protection in oligonucleotide synthesis.
Table 1: General Properties and Performance Characteristics
| Feature | Silyl Protecting Groups (e.g., TBDMS) | Trityl Protecting Groups (e.g., DMTr) |
| Primary Function | Protection of the 5'-hydroxyl group. | Protection of the 5'-hydroxyl group. |
| Cleavage Condition | Fluoride ions (e.g., TBAF, TEA·3HF).[1] | Acidic conditions (e.g., DCA, TCA).[2][3] |
| Orthogonality | Orthogonal to acid- and base-labile protecting groups.[1] | Orthogonal to base- and fluoride-labile protecting groups. |
| Key Advantage | Avoids repeated acid exposure, thus minimizing depurination.[3] | Enables "trityl-on" purification by HPLC.[4] |
| Key Disadvantage | Requires handling of fluoride reagents. | Repeated acid treatment can lead to depurination, especially of adenosine residues.[5][6] |
| Coupling Efficiency | High coupling yields are achievable.[7] | High coupling efficiency (typically >99%) is standard.[8] |
Table 2: Depurination Side Reaction Data for Trityl Group Deprotection
| Acid Condition | Depurination Half-Life (t½) for N-benzoyl-dA-CPG | Reference |
| 3% Dichloroacetic Acid (DCA) in CH₂Cl₂ | 77 minutes (1.3 hours) | [2][3] |
| 15% Dichloroacetic Acid (DCA) in CH₂Cl₂ | ~26 minutes (3-fold faster than 3% DCA) | [3] |
| 3% Trichloroacetic Acid (TCA) in CH₂Cl₂ | 19 minutes (4-fold faster than 3% DCA) | [2][3] |
Note: Depurination leads to chain cleavage upon final basic deprotection, reducing the yield of the full-length oligonucleotide.[6]
Experimental Protocols
Detailed methodologies for the protection of the 5'-OH of a nucleoside (using thymidine as an example) and the subsequent deprotection steps are provided below.
Protocol 1: 5'-O-DMTr Protection of Thymidine
Objective: To introduce the dimethoxytrityl (DMTr) protecting group onto the 5'-hydroxyl of thymidine.
Materials:
-
Thymidine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve thymidine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add DMTr-Cl (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMTr-thymidine.
Protocol 2: 5'-O-TBDMS Protection of Thymidine
Objective: To introduce the tert-butyldimethylsilyl (TBDMS) protecting group onto the 5'-hydroxyl of thymidine.
Materials:
-
Thymidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Imidazole
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry flask under an inert atmosphere, dissolve imidazole (2.0 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) to the solution and stir for 15 minutes.
-
Add thymidine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Extract the aqueous mixture with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain 5'-O-TBDMS-thymidine.
Protocol 3: Deprotection of 5'-DMTr during Solid-Phase Synthesis
Objective: To remove the 5'-DMTr group from a growing oligonucleotide chain on a solid support to allow for the next coupling cycle.
Reagent:
-
3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an anhydrous, non-protic solvent (e.g., Dichloromethane).
Procedure (within an automated synthesizer):
-
The solid support carrying the 5'-DMTr-protected oligonucleotide is washed with anhydrous acetonitrile.
-
The detritylation reagent (e.g., 3% DCA in DCM) is passed through the synthesis column for a specified time (typically 1-3 minutes).
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the cleaved DMTr cation and excess acid, yielding the free 5'-hydroxyl ready for the next coupling step.
Protocol 4: Final Deprotection of a 5'-Silyl Protected Oligonucleotide
Objective: To remove the 5'-silyl and all other remaining protecting groups from a synthesized oligonucleotide. This protocol assumes prior removal of base and phosphate protecting groups.
Reagent:
-
1 M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
Procedure:
-
The fully protected oligonucleotide, cleaved from the solid support, is dissolved in the TBAF/THF solution.
-
The reaction mixture is incubated at room temperature. The reaction time will depend on the specific silyl group and steric hindrance, but is often complete within a few hours.
-
The reaction is quenched by the addition of a suitable buffer (e.g., triethylammonium acetate).
-
The deprotected oligonucleotide is then desalted using methods such as ethanol precipitation or size-exclusion chromatography to yield the final, purified product.
Visualization of Workflows and Concepts
The following diagrams illustrate the key workflows and logical relationships in the comparison of silyl and trityl protecting groups.
Caption: Initial protection and phosphoramidite formation workflow for trityl and silyl strategies.
Caption: The four-step oligonucleotide synthesis cycle highlighting the key deprotection step.
Caption: A decision-making framework comparing the primary advantages and disadvantages of each group.
Discussion and Conclusion
The choice between silyl and trityl protecting groups for the 5'-OH in oligonucleotide synthesis represents a trade-off between established purification strategies and the mitigation of side reactions.
Trityl (DMTr) groups have been the cornerstone of automated oligonucleotide synthesis for decades. Their primary advantage lies in the hydrophobicity they impart to the oligonucleotide, which enables a highly effective purification strategy known as "trityl-on" reverse-phase HPLC.[4] This method efficiently separates the full-length product from shorter, "failure" sequences that are capped and do not possess the 5'-DMTr group. However, the significant drawback of the trityl strategy is the requirement for repeated acidic treatments for deprotection in each synthesis cycle.[2] These acidic conditions, particularly with stronger acids like TCA, can cause depurination of adenine and, to a lesser extent, guanine residues.[2][3] This side reaction leads to cleavage of the oligonucleotide backbone during the final basic deprotection step, ultimately reducing the yield of the desired full-length product.[6] The rate of depurination is a critical factor, and optimizing the acid concentration and exposure time is a delicate balance between achieving complete detritylation and minimizing damage to the growing chain.[5][9]
Silyl ethers , on the other hand, offer a compelling alternative by circumventing the issue of depurination. Their cleavage is achieved under orthogonal conditions using fluoride ions, which do not affect the acid-labile glycosidic bonds of purines.[1] Silyl groups are stable to the basic and weakly acidic conditions used for the deprotection of other groups in the synthesis, making them excellent candidates for complex syntheses requiring multiple, orthogonal protecting groups.[1] The primary drawback of the silyl strategy is the need to handle fluoride reagents, such as TBAF, which can be hazardous. Furthermore, the absence of the trityl handle necessitates alternative purification strategies, such as anion-exchange HPLC or PAGE, which separate oligonucleotides based on charge and size, respectively.[10]
References
- 1. atdbio.com [atdbio.com]
- 2. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]
- 3. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]
- 10. labcluster.com [labcluster.com]
A Comparative Guide to 2'-Hydroxyl Protecting Group Strategies for Uridine in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern biotechnology and therapeutic development. A critical aspect of successful solid-phase RNA synthesis is the strategic selection and implementation of protecting groups, particularly for the 2'-hydroxyl function of ribonucleosides like uridine. The presence of the 2'-hydroxyl group, absent in DNA, introduces challenges such as potential strand cleavage and the formation of isomeric 2'-5' phosphodiester linkages. This guide provides an objective comparison of the most prevalent 2'-hydroxyl protecting group strategies for uridine—TBDMS, TOM, and ACE—supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific applications.
Key Performance Metrics of 2'-Hydroxyl Protecting Groups
The ideal 2'-hydroxyl protecting group should be stable throughout the synthesis cycles, not hinder the coupling reaction, and be cleanly removable under mild conditions that do not compromise the integrity of the final RNA oligonucleotide. The choice of protecting group significantly impacts coupling efficiency, synthesis time, and the overall yield and purity of the synthesized RNA, especially for long sequences.
| Protecting Group | Average Stepwise Coupling Efficiency (ASCE) | Notes on Performance | Reference(s) |
| TBDMS (tert-butyldimethylsilyl) | >98% | A widely used and cost-effective option. However, its steric bulk can lead to longer coupling times and may be less suitable for the synthesis of very long RNA strands (>40 nucleotides).[1][2] | [1][2] |
| TOM (triisopropylsilyloxymethyl) | >99% | The oxymethyl spacer reduces steric hindrance at the reaction center, leading to higher coupling efficiencies and making it a preferred choice for synthesizing long RNA oligonucleotides.[2][3][4] | [2][3][4] |
| ACE (bis(2-acetoxyethoxy)methyl) | >99% | Offers fast coupling kinetics, comparable to DNA synthesis, and results in high yields and purity. The 2'-ACE-protected RNA is nuclease-resistant and water-soluble, allowing for easier handling and purification.[1][2] | [1][2] |
Deprotection Conditions and Considerations
The final deprotection of the 2'-hydroxyl group is a critical step that must be performed under conditions that are orthogonal to the deprotection of other protecting groups on the nucleobases and the phosphate backbone.
| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Key Considerations | Reference(s) |
| TBDMS | Tetrabutylammonium fluoride (TBAF) or Triethylamine trihydrofluoride (TEA·3HF) | TBAF in THF; or TEA·3HF | TBAF is sensitive to water, which can affect deprotection efficiency. TEA·3HF offers a less moisture-sensitive alternative. Premature desilylation during basic deprotection of nucleobases can lead to strand degradation.[5][6] | [5][6] |
| TOM | Tetrabutylammonium fluoride (TBAF) or Methylamine in ethanol/water | 1 M TBAF in THF for 12 hours at 25°C; or 10 M Methylamine in EtOH/H₂O (1:1) for 2 hours at 25°C | The TOM group is stable under basic and weakly acidic conditions, preventing 2' to 3' migration. Deprotection with methylamine is fast and reliable.[3][4] | [3][4] |
| ACE | Mildly acidic buffer | pH 3.8 (e.g., 100 mM TEMED-acetate buffer) at 60°C for 30 minutes | The deprotection is rapid and occurs under very mild aqueous conditions, which is highly compatible with the final RNA product. The ability to deprotect last ensures the integrity of the RNA.[1][7] | [1][7] |
Experimental Protocols
General Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides is performed on an automated synthesizer using a cyclical four-step process for each nucleotide addition.
1. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside to expose the 5'-hydroxyl group.
- Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane.
2. Coupling: Activation of the phosphoramidite monomer and its reaction with the free 5'-hydroxyl group of the growing chain.
- Reagents: Ribonucleoside phosphoramidite and an activator (e.g., 5-ethylthiotetrazole (ETT)).
3. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
- Reagents: Acetic anhydride and 1-methylimidazole.
4. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
- Reagent: Iodine in a THF/water/pyridine solution.
This cycle is repeated for each nucleotide in the desired sequence.
Protocol for 2'-TBDMS-Uridine Phosphoramidite Synthesis
-
Protection of Uridine: To a solution of uridine in pyridine, add silver nitrate (AgNO₃).
-
Stir the mixture and then add tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
The reaction is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield 2'-O-TBDMS-uridine.
-
Phosphitylation: The 2'-O-TBDMS-uridine is then reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final phosphoramidite monomer.
Protocol for 2'-TOM-Uridine Phosphoramidite Synthesis
-
Protection of Uridine: N-acetylated, 5'-O-dimethoxytritylated uridine is dissolved in an appropriate solvent.
-
The TOM group is introduced via a dibutyltin dichloride-mediated reaction with [(triisopropylsilyl)oxy]methyl chloride (TOM-Cl).[8]
-
The reaction mixture is purified to yield the 2'-O-TOM protected uridine derivative.
-
Phosphitylation: The protected uridine is then phosphitylated using standard procedures to generate the phosphoramidite.[9]
Protocol for 2'-ACE-Uridine Phosphoramidite Synthesis
-
Protection of Uridine: The 2'-ACE group, bis(2-acetoxyethoxy)methyl orthoester, is introduced onto the 2'-hydroxyl of a 5'-silyl-protected uridine.[10]
-
The reaction conditions are optimized to ensure selective protection of the 2'-hydroxyl group.
-
Phosphitylation: The 5'-silyl-2'-ACE-protected uridine is then converted to its phosphoramidite derivative for use in solid-phase synthesis.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the key experimental and logical workflows in RNA synthesis.
Conclusion
The selection of a 2'-hydroxyl protecting group for uridine in RNA synthesis is a critical decision that influences the efficiency, yield, and purity of the final product.
-
TBDMS remains a viable, cost-effective option for routine synthesis of shorter RNA oligonucleotides.
-
TOM provides a significant advantage for the synthesis of long RNA molecules due to its higher coupling efficiency.
-
ACE chemistry represents a state-of-the-art approach, offering rapid synthesis, high yields, and simplified downstream processing, making it particularly suitable for demanding applications and the synthesis of very long or highly modified RNA.
Researchers should carefully consider the length and complexity of their target RNA, as well as the desired purity and yield, when choosing a protecting group strategy. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2',5'-Bis-O-(triphenylMethyl)uridine: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2',5'-Bis-O-(triphenylMethyl)uridine has been located. The following disposal procedures are based on general best practices for laboratory chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department. The information provided here is for guidance purposes only and does not replace a formal risk assessment and adherence to local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. While this compound is a derivative of uridine, the addition of two triphenylmethyl (trityl) groups can significantly alter its chemical and toxicological properties. Therefore, treating it with caution as a potentially hazardous chemical is the most prudent approach.
Chemical and Physical Properties
The following table summarizes the available chemical and physical properties for a structurally similar compound, 2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine, as obtained from PubChem. This data is for reference only and may not accurately reflect the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C47H38N2O6 | PubChem[1] |
| Molecular Weight | 726.8 g/mol | PubChem[1] |
| Melting Point | 130 - 137 °C | LookChem[2] |
| Appearance | Not Available | - |
| Solubility | Not Available | - |
General Disposal Protocol for Modified Nucleosides
The following is a step-by-step guide for the proper disposal of this compound, based on general laboratory waste management principles.
Step 1: Waste Identification and Classification
-
Unless confirmed to be non-hazardous by your institution's EHS department, it is best practice to handle it as a hazardous waste.[5]
-
Do not dispose of this chemical down the drain or in regular trash.[6][7]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the same hazardous waste container as the solid waste.
-
Empty containers that held the chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
-
Liquid Waste (if in solution):
-
If the compound is in a solvent, collect it in a separate, clearly labeled "Hazardous Waste" container.
-
The label must include the full chemical name of the nucleoside derivative and the solvent(s) with their approximate percentages.[5]
-
Do not mix incompatible waste streams.
-
Step 3: Storage of Chemical Waste
-
Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[7]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Keep the waste container closed at all times, except when adding waste.[7]
Step 4: Arranging for Disposal
-
Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup.[3][7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve filling out an online form or a physical tag for the waste container.[5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Crucial Recommendation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of any chemical waste. They can provide information on regulatory requirements and the proper procedures to ensure safety and compliance.
References
- 1. 2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine | C47H38N2O6 | CID 131874809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 16731-30-9,2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylMethyl)uridine | lookchem [lookchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. anentawaste.com [anentawaste.com]
- 5. vumc.org [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling 2',5'-Bis-O-(triphenylMethyl)uridine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2',5'-Bis-O-(triphenylMethyl)uridine. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be related to its potential for dust formation and the effects of the triphenylmethyl (trityl) protecting groups. The recommended PPE is designed to minimize exposure through inhalation, skin contact, and eye contact.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[1] | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Must be inspected before use.[1] | Prevents direct skin contact with the compound. |
| Lab coat or impervious clothing.[1] | Protects personal clothing and skin from contamination. | |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or exposure limits may be exceeded, a full-face respirator with an appropriate particulate filter is recommended.[1] | Minimizes inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood to avoid dust formation.[1]
-
Avoid breathing mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Use spark-proof tools and explosion-proof equipment if handling large quantities, as fine dust can be explosive.[1]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from sources of ignition.[1]
-
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is critical.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
-
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as outlined in Section 1.
-
Contain the spill to prevent it from entering drains.[1]
-
Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
-
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Disposal:
-
Contaminated PPE Disposal:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container and disposed of according to institutional guidelines.
-
Visualized Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
